molecular formula C7H14N2O2 B1337393 Ethyl Piperazine-2-carboxylate CAS No. 89941-07-1

Ethyl Piperazine-2-carboxylate

Cat. No.: B1337393
CAS No.: 89941-07-1
M. Wt: 158.2 g/mol
InChI Key: XWZHSYWFWDKJHI-UHFFFAOYSA-N
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Description

Ethyl Piperazine-2-carboxylate (CAS 89941-07-1) is a versatile piperazine derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . This compound serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . Its structural framework is particularly instrumental in the pharmaceutical industry for the synthesis of various bioactive compounds . The piperazine moiety is a privileged structure in drug design, often employed in the development of therapeutics for neurological disorders, including potential antipsychotics and antidepressants, due to its ability to enhance binding affinity to critical receptor sites in the central nervous system . Furthermore, this compound acts as a key precursor in the creation of novel molecules with potential antimicrobial and antiviral properties, making it a relevant scaffold in the fight against infectious diseases . Its role extends to the design and optimization of molecules for cancer therapy, where it can contribute to the improvement of drug efficacy and selectivity . As a solid, it is recommended to be stored in a cool, dark place, sealed in dry conditions, ideally at 2-8°C . The product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

ethyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHSYWFWDKJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442797
Record name Ethyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89941-07-1
Record name Ethyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Core Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl Piperazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific data for this molecule, information from its close structural isomer, Ethyl Piperazine-1-carboxylate, is included for comparative purposes where noted. This document collates available data on its physicochemical properties, spectroscopic details, synthesis protocols, and potential biological significance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a substituted piperazine derivative. While specific experimental data for the 2-carboxylate isomer is scarce, the fundamental properties can be inferred from available data for related compounds and its dihydrochloride salt.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundThis compound DihydrochlorideEthyl Piperazine-1-carboxylate
CAS Number 89941-07-1[1]129798-91-0[2]120-43-4
Molecular Formula C₇H₁₄N₂O₂[1]C₇H₁₆Cl₂N₂O₂[2]C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol [1]231.12 g/mol [2]158.20 g/mol
Appearance --Liquid
Boiling Point --273 °C (lit.)
Melting Point -185-197 °C[3]-
Density --1.08 g/mL at 25 °C (lit.)
Refractive Index --n20/D 1.477 (lit.)
Storage -Sealed in dry, Room Temperature[3]-

Spectroscopic Data

¹H NMR Data for Ethyl N-piperazinecarboxylate (CDCl₃):

  • δ 4.13 ppm (q, 2H): Corresponds to the -CH₂- protons of the ethyl group.

  • δ 3.44 ppm (t, 4H): Attributed to the -CH₂- protons of the piperazine ring adjacent to the nitrogen with the ester group.

  • δ 2.82 ppm (t, 4H): Represents the -CH₂- protons of the piperazine ring adjacent to the secondary amine.

  • δ 1.26 ppm (t, 3H): Corresponds to the -CH₃ protons of the ethyl group.[4]

Synthesis and Reactivity

This compound can be synthesized through the esterification of piperazine-2-carboxylic acid. Several general methods for the synthesis of piperazine derivatives are reported, which can be adapted for this specific compound.

General Synthesis of N-substituted Piperazines

A common method involves the reaction of piperazine with an appropriate electrophile. For instance, Ethyl N-piperazinecarboxylate can be synthesized by reacting piperazine with ethyl chloroformate.

Experimental Protocol: Synthesis of Ethyl N-piperazinecarboxylate [5]

  • Dissolution: Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a methanol solution (20 mL) of ethyl chloroformate (1.26 g, 11.6 mmol) dropwise with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

  • Extraction: Upon completion, add a saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) for extraction.

  • Work-up: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (eluent: dichloromethane/methanol, 40:1, v/v) to yield the final product.[5]

Reactivity

This compound is expected to undergo reactions typical of secondary amines and esters. The piperazine ring's nitrogen atoms are nucleophilic and can be further functionalized. The ester group can be hydrolyzed or converted to other functional groups, making it a versatile intermediate in organic synthesis. The dihydrochloride salt can undergo oxidation, reduction, and nucleophilic substitution reactions.[6]

Pharmacological Potential and Applications

While specific pharmacological data for this compound is limited, the piperazine moiety is a well-established pharmacophore in medicinal chemistry. Derivatives of piperazine exhibit a wide range of biological activities and are core components of numerous approved drugs.

Potential Therapeutic Areas for Piperazine Derivatives:

  • Anticancer Agents: Piperazine derivatives have been investigated for their potential to target pathways involved in tumor growth.[6]

  • Neurological Disorders: The piperazine scaffold is present in drugs targeting the central nervous system, including antipsychotics and antidepressants.[7]

  • Cholinesterase Inhibitors: Certain derivatives have shown potential as inhibitors of acetylcholinesterase, a target in the treatment of Alzheimer's disease.[6]

The versatile structure of this compound makes it a valuable building block for the synthesis of novel bioactive molecules in these and other therapeutic areas.[7]

Logical Workflow for Drug Discovery

The development of new therapeutic agents from a starting scaffold like this compound follows a structured workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to identify and optimize lead compounds.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_Identification Target Identification & Validation Lead_Generation Lead Generation (e.g., HTS, Fragment Screening) Target_Identification->Lead_Generation Identified Target Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Hit Compounds Lead_Optimization->Lead_Generation Iterative Design In_Vitro_Testing In Vitro Testing (ADME, Toxicity) Lead_Optimization->In_Vitro_Testing Optimized Leads In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Promising Candidates Phase_I Phase I (Safety) In_Vivo_Testing->Phase_I IND Submission Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Safe Dose Range Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Proof of Concept Regulatory_Approval Regulatory_Approval Phase_III->Regulatory_Approval NDA Submission

Caption: A generalized workflow for drug discovery and development.

Safety and Handling

Specific safety data for this compound is not detailed. However, for the related compound Ethyl N-piperazinecarboxylate, it is advised to avoid contact with skin and eyes and to wear suitable protective clothing and gloves.[8] Standard laboratory safety protocols should be followed when handling this and related chemical compounds. This includes working in a well-ventilated area and using appropriate personal protective equipment.

References

Ethyl Piperazine-2-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a secondary amine, a tertiary amine, and an ester group within a constrained six-membered ring, making it a valuable scaffold for creating complex molecular architectures. Its derivatives are integral components of numerous therapeutic agents, including antiviral medications like HIV protease inhibitors, quinolone antibiotics such as ciprofloxacin, and various central nervous system drugs.[1][2][3] This guide provides a comprehensive overview of the core synthetic pathways for this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct routes, primarily differing in their choice of starting materials and strategic bond formations. The most prominent methods include the asymmetric hydrogenation of pyrazine derivatives, the cyclization of acyclic diamine precursors, and the direct functionalization of piperazine-2-carboxylic acid.

Pathway 1: Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This pathway is a powerful method for obtaining enantiomerically enriched piperazine derivatives. It begins with the readily available pyrazine-2-carboxylic acid, which is first esterified and then subjected to a catalyzed asymmetric hydrogenation to form the saturated piperazine ring.

The general transformation is as follows:

  • Esterification: Pyrazine-2-carboxylic acid is converted to its corresponding ethyl ester, ethyl pyrazine-2-carboxylate.

  • Asymmetric Hydrogenation: The aromatic pyrazine ring of the ester is hydrogenated using a chiral rhodium complex as a catalyst under a hydrogen atmosphere. This step introduces the stereochemistry at the C2 position.

G cluster_0 Pathway 1: Asymmetric Hydrogenation start Pyrazine-2-carboxylic Acid ester Ethyl Pyrazine-2-carboxylate start->ester Ethanol, H+ product Ethyl (S)-Piperazine-2-carboxylate ester->product H2, Chiral Rh Catalyst

Caption: Asymmetric hydrogenation of a pyrazine precursor.

Pathway 2: Cyclization of N,N'-Disubstituted Ethylenediamines

This classical approach involves the construction of the piperazine ring from an acyclic precursor. A common strategy is the reaction of an N,N'-disubstituted ethylenediamine with a three-carbon dielectrophile, such as an ethyl 2,3-dihalopropionate. The substituents on the nitrogen atoms often serve as protecting groups that can be removed in a later step.

The key steps are:

  • Cyclization: An N,N'-disubstituted ethylenediamine is reacted with a suitable C3 synthon (e.g., ethyl 2,3-dibromopropionate) in the presence of a base to facilitate the double nucleophilic substitution, forming the piperazine ring.

  • Deprotection: The N-protecting groups (e.g., benzyl groups) are removed, typically by catalytic hydrogenation, to yield the desired piperazine derivative.

G cluster_1 Pathway 2: Diamine Cyclization diamine N,N'-Dibenzylethylenediamine protected_piperazine Ethyl 1,4-Dibenzylpiperazine- 2-carboxylate diamine->protected_piperazine Base (e.g., Et3N) dihalide Ethyl 2,3-dibromopropionate dihalide->protected_piperazine final_product This compound protected_piperazine->final_product H2, Pd/C (Deprotection)

Caption: Cyclization of an acyclic diamine precursor.

Pathway 3: Derivatization of Piperazine-2-carboxylic Acid

For syntheses where piperazine-2-carboxylic acid is a commercially viable starting material, direct esterification is the most straightforward approach. However, due to the presence of the two amine functionalities, protection of one or both nitrogen atoms is often necessary to avoid side reactions and to control regioselectivity in subsequent modifications.

The process typically involves:

  • N-Protection: The nitrogen atoms of piperazine-2-carboxylic acid are protected, for example, with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[4]

  • Esterification: The carboxylic acid moiety of the N-protected intermediate is then esterified to form the ethyl ester.

  • Selective Deprotection (Optional): If required, one of the protecting groups can be selectively removed to allow for further functionalization at a specific nitrogen atom.

G cluster_2 Pathway 3: Direct Derivatization p2ca Piperazine-2-carboxylic Acid Dihydrochloride boc_p2ca 1,4-di-Boc-piperazine- 2-carboxylic Acid p2ca->boc_p2ca Boc2O, Base final_ester Ethyl 1,4-di-Boc-piperazine- 2-carboxylate boc_p2ca->final_ester Ethylating Agent

Caption: N-protection followed by esterification.

Quantitative Data Summary

The efficiency of each synthetic pathway can vary significantly based on the specific reagents and conditions employed. The following tables summarize quantitative data from published procedures.

PathwayStarting MaterialKey ReagentsProductYield (%)Reference
1tert-Butyl pyrazinecarboxylateH₂, Rh catalyst, HCltert-Butyl (S)-piperazine-2-carboxylate41[1]
2N,N'-Dibenzylethane-1,2-diamine2,3-Dibromopropionic acid methyl ester, Et₃N1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester84.8[5]
3(S)-Piperazine-2-carboxylic acid dihydrochlorideDi-tert-butyl dicarbonate, Triethylamine1,4-Di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid92[4]

Note: The table includes data for closely related esters (methyl, tert-butyl) when data for the ethyl ester was not available for a specific pathway, as the reaction principles are analogous.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl Pyrazinecarboxylate (Esterification Step for Pathway 1)

This protocol details the esterification of pyrazinecarboxylic acid, a precursor for the asymmetric hydrogenation.[1]

  • Reagent Preparation: Under an argon atmosphere, add 106.6 g of thionyl chloride dropwise to 1200 ml of methanol over 1 hour, maintaining the temperature between 4°C and 6°C.

  • Reaction: Add 100.1 g of pyrazinecarboxylic acid to the solution at 9°C. Heat the mixture for 2 hours at 61°C until the acid completely dissolves.

  • Work-up: Cool the mixture to room temperature. Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 l of water.

  • Extraction: Distill off the methanol on a rotary evaporator (50 to 120 mbar, bath temperature 45°C). Extract the aqueous residue three times with dichloromethane (400 ml, then 2 x 100 ml).

  • Isolation: The combined organic phases contain the methyl pyrazinecarboxylate product.

Protocol 2: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester (Pathway 2)

This protocol describes the cyclization reaction to form the protected piperazine ring.[5]

  • Reaction Setup: To a preheated solution (50°C) of 2,3-dibromo-propionic acid methyl ester in toluene (40 ml) and triethylamine (5.80 ml, 41.6 mmol), add N,N'-dibenzyl-ethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise.

  • Cyclization: Heat the resulting white slurry to reflux. The mixture will become a clear solution. Stir at reflux overnight.

  • Work-up: After cooling to room temperature, extract the reaction mixture with 2N HCl (approx. 500 ml).

  • Neutralization and Extraction: Neutralize the extract with 4N NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil (5.73 g, 84.8% yield).[5]

Protocol 3: Synthesis of the 1,4-Di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid (N-Protection for Pathway 3)

This procedure details the N-protection of piperazine-2-carboxylic acid.[4]

  • Reaction Setup: Prepare a slurry of 19.30 g (91.2 mmol) of 2-(S)-piperazine-carboxylic acid dihydrochloride in 100 ml of methanol. Add 38.0 ml (273 mmol) of triethylamine.

  • Boc Protection: Add a solution of 50.00 g (229 mmol) of di-tert-butyl dicarbonate in 100 ml of methanol dropwise over 20 minutes.

  • Reaction: Stir the mixture overnight at 50°C.

  • Work-up: Evaporate the mixture to dryness. Add 250 ml of water to the residue and adjust the pH to 2 using 1N hydrochloric acid.

  • Extraction: Extract the mixture four times with 150 ml of ethyl acetate. Dry the combined organic extracts over magnesium sulphate.

  • Isolation: Evaporate the filtrate to about 100 ml and add 100 ml of n-hexane. Filter the product at 0°C, wash with a small amount of n-hexane, and dry to isolate 27.90 g (92% yield) of the title compound as a white, crystalline solid.[4]

General Experimental Workflow

The synthesis of this compound, regardless of the specific pathway, generally follows a consistent experimental workflow from reaction setup to final product characterization.

G A Reagent Preparation & Reaction Setup B Reaction Monitoring (TLC, LC-MS) A->B C Reaction Work-up (Quenching, Neutralization) B->C D Product Extraction (Liquid-Liquid Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F G Final Product F->G

Caption: A typical workflow for chemical synthesis.

References

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Ethyl Piperazine-2-carboxylate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. This document focuses on the dihydrochloride salt of this compound, the common commercially available form.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with an ethyl carboxylate group at the 2-position. The presence of two nitrogen atoms in the piperazine ring allows for the formation of salts, with the dihydrochloride salt being a common and stable form.

Chemical Structure:

Caption: Chemical structure of this compound Dihydrochloride.

Table 1: Chemical Identification

IdentifierValueReference
IUPAC Name This compound;dihydrochloride[1][2]
CAS Number 129798-91-0[1][2]
Molecular Formula C₇H₁₆Cl₂N₂O₂[1][2]
Molecular Weight 231.12 g/mol [1][2]
Synonyms This compound diHCl, 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride[1]

Synthesis

The most common and well-documented method for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride is through the asymmetric catalytic hydrogenation of a pyrazinecarboxylate ester precursor.[3]

Synthesis Workflow:

Synthesis_Workflow cluster_0 Asymmetric Hydrogenation cluster_1 Hydrolysis and Salt Formation A tert-Butyl pyrazinecarboxylate in Methanol C Hydrogenation (H₂, 50 bar, 70°C) A->C Substrate B Rh(I) Catalyst and Chiral Ligand B->C Catalyst System D tert-Butyl (S)-piperazine-2-carboxylate C->D Product E Hydrolysis (32% HCl, 100°C) D->E F (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride E->F Precipitation

Caption: Workflow for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.

Experimental Protocol: Asymmetric Hydrogenation

The following protocol is based on a documented patent for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.[3]

  • Dissolution of Starting Material: Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

  • Catalyst Preparation: In a separate vessel, prepare the catalyst system by combining a rhodium(I) chloride dimer (e.g., Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, 25.3 mg, 54 µmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 µmol).

  • Hydrogenation Reaction: Transfer the substrate solution and the catalyst system to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 50 bar and heat to 70°C. Maintain these conditions with stirring for 20 hours.

  • Hydrolysis: After cooling and depressurizing the reactor, treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes.

  • Product Isolation: Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash with dichloromethane to yield (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.

Analytical Characterization

Table 2: Summary of Analytical Techniques and Expected Observations

Analytical TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Signals for ethyl group (triplet and quartet), piperazine ring protons, and exchangeable amine protons.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon, ethyl group carbons, and piperazine ring carbons.
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic absorptions for N-H stretching (amine salt), C=O stretching (ester), and C-N stretching.
Mass Spectrometry m/z RatioMolecular ion peak corresponding to the free base (C₇H₁₄N₂O₂) and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Logical Relationship for NMR Analysis:

NMR_Analysis_Logic A Sample Preparation B Instrument Setup A->B Dissolved Sample C Data Acquisition B->C Tuned & Shimmed D Spectral Processing & Interpretation C->D Raw Data (FID) E Structural Confirmation D->E Processed Spectrum

Caption: Logical workflow for NMR analysis.

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of piperazine derivatives.[4]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound Dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For solid samples like hydrochloride salts, the KBr pellet method is commonly used.

  • Sample Preparation: Thoroughly grind a small amount of this compound Dihydrochloride (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray ionization (ESI) is a suitable method for analyzing polar and salt-like compounds.

  • Sample Preparation: Prepare a dilute solution of this compound Dihydrochloride in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The spectrum will show the molecular ion peak corresponding to the protonated free base [M+H]⁺.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] Its piperazine moiety is a common pharmacophore in drugs targeting the central nervous system and in other therapeutic areas. Derivatives of this compound have been investigated for their potential as anticancer agents.[3]

Signaling Pathway Involvement (Hypothetical):

While the direct signaling pathway of this compound itself is not the primary focus of its use, its derivatives often target specific biological pathways. For instance, if a derivative were designed as a kinase inhibitor, it would interfere with a signaling cascade as illustrated below.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Example of a signaling pathway potentially targeted by a derivative.

References

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Piperazine-2-carboxylate, a key building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. It is commercially available as both a free base and a dihydrochloride salt, each with distinct properties and applications.

CAS Numbers and Synonyms

The accurate identification of chemical compounds is paramount in research and development. Below is a summary of the Chemical Abstracts Service (CAS) numbers and common synonyms for this compound and its dihydrochloride salt.

FormCAS NumberSynonyms
Free Base 89941-07-1Ethyl 2-piperazinecarboxylate; 2-Piperazinecarboxylic acid, ethyl ester; 2-Carbethoxypiperazine; 2-Ethoxycarbonylpiperazine
Dihydrochloride Salt 129798-91-0This compound dihydrochloride; 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride; this compound 2HCl
Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data for both the free base and the dihydrochloride salt of this compound.

PropertyThis compound (Free Base)This compound Dihydrochloride
Molecular Formula C₇H₁₄N₂O₂C₇H₁₆Cl₂N₂O₂
Molecular Weight 158.20 g/mol 231.12 g/mol
Appearance Colorless to pale yellow liquidPale yellow crystalline powder[1]
Melting Point Not available185-197 °C[2]
Boiling Point 241.364 °C at 760 mmHg[3]Not available
Purity ≥95%≥95% (NMR)[1]
Storage Conditions Room temperature0-8 °C, sealed in a dry place[1][2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of Piperazine-2-carboxylic acid with ethanol in the presence of an acid catalyst. This method is a well-established and reliable procedure for the preparation of esters from carboxylic acids and alcohols.

Fischer Esterification of Piperazine-2-carboxylic Acid

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Materials:

  • Piperazine-2-carboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Piperazine-2-carboxylic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride to the stirred suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until the effervescence ceases.

  • Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Role in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. Its presence can impart favorable pharmacokinetic properties and provide key interaction points with biological targets. This compound serves as a crucial starting material for the synthesis of various piperazine-containing drug candidates.

Application as a Scaffold for Dopamine Receptor Antagonists

A significant application of this compound is in the synthesis of atypical antipsychotic drugs that target dopamine receptors, particularly the D2 and D3 subtypes. The piperazine core often forms a central part of the pharmacophore responsible for binding to these G protein-coupled receptors. The nitrogen atoms of the piperazine ring can be functionalized to introduce different substituents, allowing for the fine-tuning of receptor affinity, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing this compound in the discovery of dopamine receptor antagonists is outlined in the diagram below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start This compound (Scaffold) derivatization Chemical Derivatization (N-alkylation, N-arylation, etc.) start->derivatization Functionalization library Library of Piperazine Derivatives derivatization->library Generation of Analogs screening High-Throughput Screening (Dopamine Receptor Binding Assays) library->screening hit_id Hit Identification screening->hit_id Data Analysis lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Selection candidate Candidate Drug lead_opt->candidate preclinical In vivo & In vitro Studies (Efficacy, Safety, PK/PD) candidate->preclinical clinical_trials Clinical Trials preclinical->clinical_trials

Caption: Drug discovery workflow using this compound.

This workflow illustrates the progression from the initial scaffold, through chemical modification and screening, to the identification and development of a potential drug candidate. The versatility of the piperazine ring allows for the creation of large and diverse chemical libraries, which are then screened for activity against specific biological targets like dopamine receptors. Promising "hits" from these screens undergo lead optimization, where structure-activity relationships (SAR) are established to improve potency, selectivity, and drug-like properties, ultimately leading to a candidate for preclinical and clinical development.

References

Ethyl Piperazine-2-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve solubility and its conformational flexibility, make it a valuable component in drug design.[1][3] Among the many piperazine-based synthons, Ethyl Piperazine-2-carboxylate stands out as a particularly valuable chiral building block. Its structure, featuring a stereocenter, two distinct nitrogen atoms for differential functionalization, and an ester group for further modification, provides a versatile platform for the synthesis of complex, enantiomerically pure pharmaceuticals.[4][5]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, and its critical role as a foundational element in the development of novel therapeutics.

Physicochemical and Structural Data

This compound is a chiral heterocyclic compound, typically available as a racemic mixture or as its dihydrochloride salt.[6][7] The (S)-enantiomer is a particularly important intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved specificity and reduced off-target effects.[4]

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂[7][8]
Molecular Weight 158.20 g/mol [5][7]
CAS Number (Racemic) 89941-07-1[7][9]
CAS Number (Dihydrochloride) 129798-91-0[6][10][11]
Appearance Colorless to pale yellow oily liquid[5]
Boiling Point 241.36 °C at 760 mmHg[7][9]
Density 1.036 g/cm³[9]
Melting Point (Dihydrochloride) 185-197 °C[10]
Solubility Freely soluble in ethanol, DCM, THF; slightly soluble in water.[5][12]

Synthesis of this compound

The industrial-scale and most documented synthesis of this compound, particularly its chiral forms, involves the asymmetric hydrogenation of a pyrazinecarboxylate ester precursor.[13] This method offers good scalability and control over the stereochemistry.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the method detailed in patent US5945534A for the synthesis of the (S)-enantiomer.[13]

Materials:

  • tert-Butyl pyrazinecarboxylate

  • Methanol

  • Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (Rhodium catalyst)

  • Chiral ferrocene-based phosphine ligand

  • Hydrogen gas (H₂)

  • 32% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve tert-butyl pyrazinecarboxylate (1.0 eq) in methanol inside a high-pressure reactor.

  • Catalyst Addition: To the solution, add the rhodium catalyst (e.g., 1.9 mol%) and the chiral phosphine ligand (e.g., 4.0 mol%).[13]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 bar with H₂ and heat to 70°C. Maintain these conditions with stirring for approximately 20 hours.[13]

  • Hydrolysis: After cooling and safely venting the reactor, concentrate the reaction mixture. Add 32% hydrochloric acid and heat the mixture to 100°C for 20-30 minutes to hydrolyze the tert-butyl ester and form the dihydrochloride salt.[13]

  • Salt Formation & Isolation: Cool the solution to 0°C to precipitate the (S)-ethyl piperazine-2-carboxylate dihydrochloride salt.

  • Purification: Filter the precipitate and wash thoroughly with cold dichloromethane to remove organic impurities, yielding the final product.[13]

G cluster_0 Synthesis Workflow Start tert-Butyl pyrazinecarboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add Rhodium Catalyst & Chiral Ligand Step1->Step2 Step3 Hydrogenation (50 bar H₂, 70°C, 20h) Step2->Step3 Step4 Hydrolysis (32% HCl, 100°C) Step3->Step4 Step5 Precipitation (Cool to 0°C) Step4->Step5 Step6 Filter & Wash with DCM Step5->Step6 End This compound Dihydrochloride Step6->End

Caption: Synthesis of this compound via Asymmetric Hydrogenation.

Applications as a Core Building Block

The structural features of this compound make it a powerful building block for creating diverse and complex molecules. The two nitrogen atoms (N1 and N4) can be selectively functionalized, and the ester group can be hydrolyzed or converted to an amide, providing multiple points for molecular elaboration.

In Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals across various therapeutic areas.[4][7]

  • Anticancer Agents: Piperazine derivatives are integral to many modern cancer therapies, including kinase inhibitors like Imatinib.[1][13] The scaffold allows for the precise orientation of pharmacophoric groups that interact with target proteins.

  • Neurological Drugs: The piperazine moiety is common in drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[7] It often enhances binding affinity to specific receptor sites.[7]

  • Antiviral Drugs: The structure is used in the synthesis of HIV protease inhibitors, where it serves as a rigid scaffold to position key functional groups for optimal binding to the enzyme's active site.[5]

G cluster_main Functionalization of the Piperazine Core cluster_N1 N1 Position cluster_N4 N4 Position cluster_Ester Ester Group Core Ethyl Piperazine-2-carboxylate N1_Acyl N-Acylation Core->N1_Acyl RCOCl N1_Alkyl N-Alkylation Core->N1_Alkyl R-X N4_Aryl N-Arylation (e.g., Buchwald-Hartwig) Core->N4_Aryl Ar-X, Pd catalyst N4_Protect Protection (e.g., Boc) Core->N4_Protect Boc₂O Ester_Amide Amidation Core->Ester_Amide R₂NH Ester_Acid Hydrolysis Core->Ester_Acid H₂O/H⁺

Caption: Key reaction pathways for modifying this compound.
Asymmetric Catalysis

After hydrolysis to (S)-piperazine-2-carboxylic acid, the molecule can be used to synthesize chiral ligands.[5] These ligands are employed in asymmetric catalysis, for instance, in creating copper(II) catalysts for asymmetric Michael additions, which are crucial reactions in stereoselective synthesis.[5]

Key Derivatization Protocols

The utility of this compound stems from its reactivity. The secondary amines of the piperazine ring are nucleophilic and readily undergo reactions like acylation and alkylation.

Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the acylation of one of the piperazine nitrogens, a common first step in building more complex derivatives.[14][15]

Materials:

  • This compound (or its dihydrochloride salt)

  • Acyl chloride or acid anhydride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1 - 2.2 eq, use more for the salt form)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and the base in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the acyl chloride or anhydride dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5°C.[14]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[14]

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[14]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[14]

G cluster_1 Experimental Workflow: N-Acylation Start Setup Reaction (Piperazine, Base, DCM at 0°C) Step1 Add Acyl Chloride (dropwise) Start->Step1 Step2 Stir at RT (Monitor by TLC) Step1->Step2 Step3 Aqueous Work-up (Quench, Wash) Step2->Step3 Step4 Extract & Dry Organic Layer Step3->Step4 Step5 Concentrate (Rotary Evaporator) Step4->Step5 Step6 Purify (Column Chromatography) Step5->Step6 End Pure N-Acylated Product Step6->End

Caption: General workflow for the N-acylation of this compound.

Conclusion

This compound is a cornerstone building block in modern synthetic and medicinal chemistry. Its inherent chirality and multiple reactive sites provide a robust and versatile platform for constructing a diverse range of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics. The strategic incorporation of this scaffold continues to be a fruitful approach in the quest for novel drugs with enhanced efficacy and selectivity.[1][4]

References

The Pivotal Role of Ethyl Piperazine-2-carboxylate Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including high bioavailability and the ability to modulate a diverse range of biological targets, have cemented its importance in the development of numerous therapeutic agents.[1] Among the various piperazine synthons, Ethyl Piperazine-2-carboxylate and its derivatives serve as crucial building blocks for creating extensive libraries of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthesis of this compound Derivatives

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry, with numerous established protocols. This compound is a versatile intermediate in these synthetic routes. Common synthetic strategies include palladium-catalyzed coupling reactions with aromatic electrophiles and asymmetric hydrogenation of pyrazinecarboxylate esters.

One documented method for the synthesis of a piperazine derivative involves the reaction of piperazine with ethyl chloroformate. In a typical procedure, piperazine is dissolved in deionized water and cooled. A solution of ethyl chloroformate in methanol is then added dropwise. The reaction mixture is warmed to room temperature and stirred for several hours. After completion, the product is extracted using dichloromethane and purified by column chromatography.[2]

Another approach involves the reaction of anhydrous piperazine with diethyl carbonate. The mixture is heated, and the reaction proceeds for a few hours. The product is then purified by vacuum distillation to remove low-boiling point by-products and impurities.[2]

More complex derivatives can be synthesized using multi-step procedures. For instance, the synthesis of certain anticancer agents starts with commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene. Following condensation and catalytic hydrogenation, the intermediate is treated with a chloro-pyrimidine derivative. A final reaction with an isocyanate yields the desired product.[3]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, making them valuable candidates for drug development in various therapeutic areas.[4]

Anticancer Activity

Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents.[1] These compounds can induce cytotoxic effects in tumor cells through multiple mechanisms, including the inhibition of critical signaling pathways that regulate cell proliferation and survival.[1][5] One study identified a novel piperazine derivative that effectively inhibits cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM and induces caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[5][6] Another study focused on the development of piperazin-2-yl-pyrimidines that target the JNK signaling pathway in breast cancer cells.[7]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1][4] The structural versatility of the piperazine scaffold allows for modifications that can enhance potency and target specific microbial processes.[1]

Anticholinesterase Activity for Alzheimer's Disease

Certain piperazine-2-carboxylic acid derivatives have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] For example, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as a selective inhibitor of AChE with a Ki value of 10.18 ± 1.00 µM.[8] In contrast, other derivatives, such as 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, were found to be potent and selective inhibitors of BChE, with a Ki of 1.6 ± 0.08 nM.[8]

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotics and antidepressants.[1] These compounds often act as modulators of neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[4] For instance, Vilazodone, a serotoninergic modulator for treating major depressive disorder, is a piperazine-containing compound with nanomolar IC50 values for serotonin reuptake inhibition and 5-HT1A receptor agonism.[3][9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various this compound derivatives and analogues.

Compound IDTargetAssayActivity (IC50/GI50/Ki)Cell Line/OrganismReference
Novel Piperazine DerivativeCancer Cell ProliferationProliferation AssayGI50 = 0.06-0.16 μMK562 (Leukemia)[5][6]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)Acetylcholinesterase (AChE)Enzyme Inhibition AssayKi = 10.18 ± 1.00 µMElectrophorus electricus[8]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)Butyrylcholinesterase (BChE)Enzyme Inhibition AssayKi = 1.6 ± 0.08 nMEquine Serum[8]
VilazodoneSerotonin Reuptake & 5-HT1A ReceptorBinding/Functional Assays(Sub)nanomolar IC50 values-[3][9]
Compound IDMicroorganismActivity (MIC in µg/mL)Reference
Compound 2M. tuberculosis0.1[10]
Compounds 1, 3, 4M. tuberculosisComparable to standard drugs[10]

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include solvent and negative controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland turbidity).

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include positive (microorganism in broth, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. This can be determined visually or by measuring the optical density.[11]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new experiments.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Src Src Family Kinases Src->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis BCR_ABL BCR-ABL BCR_ABL->Proliferation JNK JNK JNK->Proliferation Piperazine Piperazine Derivative Piperazine->Src Inhibits Piperazine->PI3K Inhibits Piperazine->BCR_ABL Inhibits Piperazine->JNK Modulates

Anticancer Signaling Pathways Targeted by Piperazine Derivatives.

experimental_workflow start Start: Synthesized Piperazine Derivatives screening Biological Activity Screening start->screening cytotoxicity Cytotoxicity Assay (e.g., MTT) screening->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) screening->antimicrobial enzyme Enzyme Inhibition Assay (e.g., AChE) screening->enzyme data_analysis Data Analysis (IC50, MIC, Ki) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Drug Candidate lead_optimization->end

General Experimental Workflow for Piperazine Derivative Drug Discovery.

Pharmacokinetic Considerations

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Piperazine derivatives often exhibit favorable pharmacokinetic profiles, which contributes to their prevalence in approved drugs.[1] However, factors such as lipophilicity, solubility, and metabolic stability must be carefully optimized to enhance bioavailability and therapeutic efficacy. For example, some piperazine derivatives have been shown to inhibit P-glycoprotein (P-gp), a drug efflux transporter, which can improve the oral bioavailability of co-administered anticancer drugs like paclitaxel.[12][13]

Conclusion

This compound derivatives and their analogues represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with favorable pharmacokinetic properties, makes them attractive candidates for the development of new therapies for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the future of drug discovery.

References

Ethyl Piperazine-2-carboxylate in medicinal chemistry introduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate in Medicinal Chemistry

Introduction

This compound is a heterocyclic organic compound that has emerged as a cornerstone in the field of medicinal chemistry. Its structure, featuring a piperazine ring substituted with an ethyl carboxylate group, serves as a versatile and "privileged" scaffold in drug design.[1][2] The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, a feature that imparts favorable physicochemical properties such as aqueous solubility, basicity, and the ability to cross biological membranes.[1][3] These characteristics make it an invaluable building block for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[3][4][5][6][7] This guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications in modern drug discovery.

Physicochemical Properties

The fundamental properties of this compound and its common dihydrochloride salt form are summarized below. The dihydrochloride salt is frequently used in synthesis to improve solubility in polar solvents.[8]

PropertyValueReference(s)
Molecular Formula C₇H₁₄N₂O₂ (Base) / C₇H₁₆Cl₂N₂O₂ (Dihydrochloride)[4][9][10]
Molecular Weight 158.20 g/mol (Base) / 231.12 g/mol (Dihydrochloride)[4][9][10]
Appearance Colorless to pale yellow oily liquid[9]
Boiling Point 241.36 °C at 760 mmHg[4]
CAS Number 89941-07-1 (Base) / 129798-91-0 (Dihydrochloride)[4][10]
Solubility Freely soluble in ethanol, DCM, THF; slightly soluble in water[9]

Synthesis and Chemical Reactions

The synthesis of this compound is most effectively achieved through the asymmetric hydrogenation of pyrazinecarboxylate esters, a method valued for its scalability and reproducibility in industrial settings.[8]

Key Synthesis Route: Catalytic Hydrogenation

The primary industrial method involves the catalytic hydrogenation of a pyrazinecarboxylate ester precursor.[8] This process allows for the creation of specific stereoisomers, which is often crucial for pharmacological activity.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A tert-Butyl Pyrazinecarboxylate B Dissolve in Methanol A->B C Add Rhodium Catalyst & Chiral Ligand B->C D Asymmetric Hydrogenation (50 bar H₂, 70°C) C->D E Hydrolysis with HCl (100°C) D->E F Precipitation & Isolation (Cooling to 0°C) E->F G This compound Dihydrochloride F->G

Caption: Workflow for the synthesis of this compound Dihydrochloride.

Alternative Synthesis Methods

While less common, other synthetic routes have been explored. Direct esterification of piperazine-2-carboxylic acid is possible but often suffers from poor regioselectivity and the formation of side products.[8] Another approach involves the reaction of piperazine with ethyl chloroformate, which yields N-substituted products rather than the C2-substituted isomer.[11]

Chemical Reactivity

This compound undergoes a variety of chemical reactions, making it a versatile intermediate. The two nitrogen atoms of the piperazine ring can be functionalized through N-alkylation, N-acylation, and palladium-catalyzed coupling reactions to introduce diverse substituents.[8][12] The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding its synthetic utility.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of tert-Butyl Pyrazinecarboxylate[8]
  • Dissolution: Dissolve tert-butyl pyrazinecarboxylate (2.85 mmol) in 10 mL of methanol in a suitable reaction vessel.

  • Catalyst Addition: Add bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (54 µmol) and a chiral ferrocene-based phosphine ligand (113.3 µmol).

  • Hydrogenation: Seal the vessel and subject the mixture to hydrogen gas at a pressure of 50 bar. Heat the reaction to 70°C and maintain for 20 hours.

  • Hydrolysis: After hydrogenation, cool the mixture and treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (18.4 mmol) in water. Heat to 100°C for 20 minutes.

  • Isolation: Cool the solution to 0°C to precipitate the dihydrochloride salt.

  • Purification: Filter the precipitate and wash with dichloromethane to yield the final product. A yield of 41% with 77.6% enantiomeric excess has been reported.[8]

Protocol 2: Synthesis of Ethyl N-piperazinecarboxylate[11]

Note: This protocol yields the N-substituted isomer, not the C2-substituted target of this guide, but is included for completeness of piperazine chemistry.

  • Dissolution: Dissolve piperazine (23.2 mmol) in 10 mL of deionized water in a reaction flask and stir at 25°C until fully dissolved. Cool the solution to 0°C.

  • Addition: Slowly add a methanol solution (20 mL) containing ethyl chloroformate (11.6 mmol) dropwise while stirring.

  • Reaction: After addition is complete, allow the system to warm to 25°C and continue stirring for 4 hours.

  • Extraction: Add 30 mL of saturated aqueous sodium chloride solution and 200 mL of dichloromethane to the reaction mixture for extraction.

  • Isolation: Collect the organic layer and dry it with anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography (eluent: dichloromethane/methanol, 40:1) to yield ethyl N-piperazinecarboxylate.[11]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential in targeting various biological pathways.

G cluster_apps Therapeutic Applications A This compound (Core Scaffold) B Anticancer Agents A->B C CNS Drugs (Antidepressants, Antipsychotics) A->C D Antimicrobial Agents (Antibacterial, Antifungal) A->D E Antiviral Agents (e.g., HIV) A->E F Anticholinesterase Agents (Alzheimer's Disease) A->F

Caption: Key therapeutic areas impacted by this compound derivatives.

Anticancer Activity

The piperazine ring is a common feature in many FDA-approved anticancer drugs.[5] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][8] These compounds can induce apoptosis (programmed cell death) by inhibiting critical cancer signaling pathways or by chelating metal ions essential for tumor growth.[13][14]

Compound ClassCancer Cell Line(s)Activity MetricReported Value(s)Reference(s)
Piperazine-derived β-elemeneHL-60IC₅₀8.3 µM - 11.3 µM[5]
Dithiocarbamate/piperazine bridged PBDs33 cell linesGI₅₀<0.99 µM - 1.7 µM[5]
Piperazine-containing derivative 29 HCT-116, Colo-205IC₅₀3.0 µM, 1.0 µM[5]
Arylpiperazinyl-Benzocycloheptapyrrole-CarboxamidesBreast (MDA-MB-468)GI%94.16% - 98.72%[15]
Arylpiperazinyl-Benzocycloheptapyrrole-CarboxamidesColon (HCT-15)GI%99.04%[15]
Central Nervous System (CNS) Applications

The piperazine scaffold is integral to many CNS-active drugs.[3] Its ability to interact with neurotransmitter systems, such as serotonin and dopamine receptors, makes it a valuable component in designing antidepressants, anxiolytics, and antipsychotics.[3][16][17] Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have helped elucidate the structural features required for potent 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition, which are key mechanisms in antidepressant activity.[16]

Antimicrobial and Antiviral Activity

Derivatives incorporating the piperazine nucleus have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][18][19] The structural versatility of the scaffold allows for modifications that can enhance potency and overcome microbial resistance.[18] Furthermore, the core structure is utilized in the synthesis of antiviral drugs, including HIV protease inhibitors.[9]

Compound ClassOrganism(s)Activity MetricReported Value(s)Reference(s)
Chalcone-piperazine derivativesCandida albicansMIC2.22 µg/mL[6]
Piperazine polymer (PE)E. coli, S. aureusMIC4x MIC achieved complete killing of E. coli[13]
Synthesized piperazine compounds (308, 328 )MRSA, S. aureusMIC2 µg/mL[20]

Drug Discovery Workflow

This compound serves as an ideal starting point in a typical drug discovery pipeline. Its reactive sites allow for the systematic creation of compound libraries, which can then be screened for biological activity.

G A Core Scaffold: This compound B Chemical Derivatization (e.g., N-alkylation, amidation) A->B C Creation of Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR/QSAR Studies) E->F G Preclinical Candidate F->G

References

Harnessing Ethyl Piperazine-2-carboxylate for the Discovery of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl piperazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The piperazine ring itself is a privileged scaffold, appearing in numerous approved drugs across a wide range of therapeutic areas due to its favorable physicochemical properties, which can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1][2][3] The presence of two nitrogen atoms allows for extensive structural modifications, making it a valuable starting point for generating libraries of diverse compounds.[4][5] This technical guide provides an in-depth overview of the application of this compound as a key intermediate in the synthesis of novel compounds, detailing experimental methodologies, summarizing biological activities, and visualizing key workflows and pathways.

Synthetic Applications and Compound Diversity

This compound serves as a crucial intermediate for synthesizing a variety of bioactive molecules. Its structural framework is particularly valuable in developing drugs targeting neurological disorders, such as antipsychotics and antidepressants, as well as compounds with potential anticancer, antiviral, and antimicrobial properties.[4][6] The ester and the secondary amine functionalities of the piperazine ring provide two reactive sites for elaboration, allowing for the construction of complex molecular architectures.

Derivatives have been developed as potential treatments for Alzheimer's disease by acting as multi-target-directed ligands (MTDLs)[7], and have been incorporated into quinolone antibiotics and HIV protease inhibitors.[8] The strategic modification of the piperazine nucleus can lead to significant variations in the medicinal properties of the resulting compounds.[4]

General Synthetic Workflow

The path from this compound to a novel bioactive compound typically involves initial N-functionalization followed by modification of the ester group, or vice-versa. This is followed by purification and comprehensive biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A This compound (Starting Material) B Step 1: N-Alkylation / N-Arylation (e.g., SNAr Reaction) A->B C Step 2: Ester Modification (e.g., Amidation, Reduction) B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Characterized Novel Compound E->F G In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) F->G H Hit Identification G->H I Lead Optimization H->I J Preclinical Studies I->J Further Development

Caption: General workflow for novel compound discovery using this compound.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following are representative protocols for the synthesis of derivatives from this compound and related structures.

Protocol 1: Synthesis of N-Substituted Piperazine Derivatives

This protocol describes a common method for attaching a functional group to one of the nitrogen atoms of the piperazine ring, a key step in creating diverse derivatives. This example is based on the coupling of N-Boc-piperazine with an aryl halide, a common precursor step.

Objective: To synthesize an N-aryl piperazine intermediate.

Materials:

  • N-Boc-piperazine

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • A suitable solvent (e.g., Dichloromethane - DCM)

  • A non-nucleophilic base (e.g., Triethylamine - Et3N)

Procedure:

  • Dissolve N-Boc-piperazine in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of ethyl 2-chloropyrimidine-5-carboxylate in DCM to the flask at room temperature.

  • Stir the reaction mixture at room temperature for several hours until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction using DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted piperazine derivative.[9]

Protocol 2: Amide Formation from the Ester Group

This protocol details the conversion of the ethyl ester of a piperazine derivative into an amide, a common modification to explore structure-activity relationships.

Objective: To synthesize an N-ethyl-piperazinyl amide derivative.

Materials:

  • A C28-substituted oleanonic or ursonic acid (as an example starting acid)

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N-ethylpiperazine

  • Triethylamine (Et3N)

Procedure:

  • In a flask under an inert atmosphere, dissolve the starting carboxylic acid (e.g., oleanonic acid) in dry DCM.[10]

  • Add oxalyl chloride dropwise to the solution at room temperature. Stir for approximately 3 hours to form the acid chloride.[10]

  • In a separate flask, dissolve N-ethylpiperazine and triethylamine in DCM.

  • Slowly add the freshly prepared acid chloride solution to the N-ethylpiperazine solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours.[10]

  • After cooling to room temperature, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude amide can be purified using standard techniques like column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The piperazine scaffold is a key component in compounds designed for anticancer, anti-Alzheimer's, and antimicrobial applications.[7][11][12]

Anticancer Activity

Novel chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been synthesized and evaluated for their cytotoxic potential against a panel of 60 human cancer cell lines.[10] Certain compounds induced apoptotic cell death by up-regulating pro-apoptotic genes (like Bak) and down-regulating pro-survival genes (like Bcl-XL and Bcl-2).[10]

Compound IDCancer Cell LineActivity MetricValueReference
2c LNCAP (Prostate)IC₅₀32 µM[13]
2a MCF-7 (Breast)IC₅₀15 µM[13]
2b MCF-7 (Breast)IC₅₀16 µM[13]
2c MCF-7 (Breast)IC₅₀19 µM[13]
Compound 4 VariousGI₅₀Nanomolar range[10]
Compound 6 VariousGI₅₀Nanomolar range[10]
Anti-Alzheimer's Activity

A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were designed as multi-target-directed ligands for Alzheimer's disease. Their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated.[7]

Compound IDTarget EnzymeInhibition Constant (Ki)Selectivity Index (SI)Reference
4c AChE10.18 ± 1.00 µM~17.90 for AChE[7]
7b BChE1.6 ± 0.08 nM21862.5 for BChE[7]
Donepezil BChE12.5 ± 2.6 µM-[7]
Tacrine BChE17.3 ± 2.3 nM-[7]
Mechanism of Action: Cholinesterase Inhibition

The development of compounds for Alzheimer's disease often targets the cholinergic system. AChE and BChE are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, which can alleviate some symptoms of the disease. The synthesized piperazine derivatives act as competitive inhibitors at the catalytic sites of these enzymes.[7]

cluster_pathway Cholinergic Synapse cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR AChE AChE ACh->AChE BChE BChE ACh->BChE Signal Signal Transduction (Cognitive Function) AChR->Signal Drug Piperazine-2-Carboxylic Acid Derivative (e.g., 7b) Drug->AChE Inhibits Drug->BChE Inhibits

Caption: Mechanism of action for piperazine derivatives as cholinesterase inhibitors.

Structure-Activity Relationships

The versatility of the this compound scaffold allows for systematic exploration of structure-activity relationships (SAR). Minor modifications can lead to significant changes in biological activity.[4] For instance, in the anti-Alzheimer's series, converting the carboxylic acid group to a hydroxamic acid (as in compound 7b) dramatically increased potency and selectivity for BChE over AChE.[7] This highlights the importance of the C2-substituent in mediating target engagement.

SAR_Logic cluster_mods Points of Modification cluster_classes Resulting Compound Classes Core This compound Scaffold N1 N1-Position (Alkylation/Arylation) Core->N1 Modify N4 N4-Position (Alkylation/Arylation) Core->N4 Modify C2 C2-Position (Ester Modification) Core->C2 Modify Anticancer Anticancer Agents N1->Anticancer Neuro Neurological Drugs (Anti-Alzheimer's) N1->Neuro Antibiotic Antibiotics (Quinolones) N1->Antibiotic N4->Anticancer N4->Neuro N4->Antibiotic C2->Anticancer Antiviral Antiviral Agents (HIV Protease Inhibitors) C2->Antiviral C2->Neuro

References

A Technical Guide to the Preliminary Biological Screening of Ethyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of ethyl piperazine-2-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives are continually being explored for novel therapeutic applications. This document outlines the core methodologies for evaluating the anticancer, antibacterial, and antifungal properties of these compounds, presents available quantitative data, and visualizes experimental workflows to facilitate understanding and replication.

Anticancer Activity Screening

The evaluation of the cytotoxic potential of this compound derivatives against various cancer cell lines is a critical first step in their assessment as potential chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies, indicating the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

In Vitro Cytotoxicity Data (IC50)

The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives are part of broader piperazine studies, this table provides a valuable reference for the potential efficacy of this compound class.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Piperazine DerivativesA-549 (Lung Carcinoma)21.22 - 33.20
Piperazine DerivativesHCT-116 (Colon Cancer)11.33 - 45.89[1]
Piperazine DerivativesMIAPaCa-2 (Pancreatic Cancer)<1[1]
Vindoline-Piperazine ConjugatesMDA-MB-468 (Breast Cancer)1.00[2]
Vindoline-Piperazine ConjugatesHOP-92 (Non-Small Cell Lung)1.35[2]
4-acyl-1-phenylaminocarbonyl-2-substituted-piperazineMCF7 (Breast Cancer)18.23 - 100
Ciprofloxacin-Thiazolidinedione Piperazine DerivativesLOX IMVI (Melanoma)25.4 - 26.7[3]
Ciprofloxacin-Thiazolidinedione Piperazine DerivativesA498 (Renal Cancer)33.9[3]

Note: The IC50 values presented are for a range of piperazine derivatives and may not be directly representative of all this compound derivatives. These values serve as a baseline for understanding the potential cytotoxic activity of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with medium only to serve as a blank.

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected activity of the compounds.[6]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Lines) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Serial Dilutions) treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_formation 7. Formazan Formation (2-4h Incubation) mtt_addition->formazan_formation solubilization 8. Solubilization (Add DMSO) formazan_formation->solubilization absorbance 9. Absorbance Reading (570 nm) solubilization->absorbance ic50_calc 10. IC50 Calculation absorbance->ic50_calc Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis inoculum_prep 1. Inoculum Preparation (0.5 McFarland) inoculation 3. Inoculation of Wells inoculum_prep->inoculation compound_dilution 2. Compound Dilution (Serial Dilutions in Plate) compound_dilution->inoculation controls 4. Addition of Controls (Growth, Sterility, Positive) inoculation->controls incubation 5. Incubation (18-24h) controls->incubation visual_inspection 6. Visual Inspection (Turbidity) incubation->visual_inspection mic_determination 7. MIC Determination visual_inspection->mic_determination

References

Methodological & Application

Application Notes: N-alkylation of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl piperazine-2-carboxylate is a valuable chiral building block and a key intermediate in the synthesis of numerous pharmaceuticals, including antiviral and neurological drugs.[1] N-alkylation of the piperazine ring is a critical step for generating libraries of compounds with diverse biological activities. The two secondary amine groups in this compound present a challenge in achieving selective mono-alkylation, as competitive di-alkylation can lead to undesired byproducts.

This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination .

Core Concepts and Strategies

The primary methods for the N-alkylation of piperazine derivatives are direct alkylation and reductive amination.[2]

  • Direct Alkylation: This method involves a nucleophilic substitution reaction between the piperazine nitrogen and an alkyl halide (e.g., bromide or iodide) in the presence of a base.[2] It is a straightforward and widely used technique. However, controlling selectivity to obtain the mono-alkylated product is crucial. Strategies to favor mono-alkylation include using a large excess of the piperazine starting material relative to the alkylating agent or the slow, dropwise addition of the alkylating agent.[2][3]

  • Reductive Amination: This one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4] A key advantage of this method is the prevention of over-alkylation and the formation of quaternary ammonium salts.[3]

For achieving regioselectivity (alkylation at N1 vs. N4), the most robust strategy involves the use of a mono-protected piperazine, such as N-Boc-piperazine.[3][5] This approach directs the alkylation to the unprotected nitrogen, followed by a deprotection step to yield the desired mono-alkylated product.

Experimental Protocols

Protocol 1: Direct N-alkylation with Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.0-1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to form a stirrable suspension.

  • Reagent Addition: Slowly add the alkyl bromide (1.0-1.1 eq) to the reaction mixture at room temperature over 30 minutes.[2]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (K₂CO₃).[6]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure N-alkylated this compound.

Protocol 2: N-alkylation via Reductive Amination

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE).[4]

  • pH Adjustment (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[4]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system to isolate the desired N-alkylated product.

Data Presentation

The efficiency of N-alkylation can vary based on the substrate and reaction conditions. The tables below provide representative data for similar piperazine alkylation reactions found in the literature.

Table 1: Representative Yields for Direct Alkylation of Piperazine Derivatives with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
n-Amyl bromideHCl (to form salt)Ethanol7064[7]
o-Methylbenzyl bromideHCl (to form salt)Ethanol7089[7]
n-Butyl bromideK₂CO₃AcetonitrileReflux88[6]
n-Hexyl bromideK₂CO₃AcetonitrileReflux85[6]

Table 2: Representative Yields for Reductive Amination of Piperazine Derivatives

Carbonyl CompoundReducing AgentSolventYield (%)Reference
N-methyl-4-piperidoneNaBH(OAc)₃1,2-Dichloroethane60[4]
Various AldehydesNaBH(OAc)₃NMPNot specified[8]

Visualized Workflow

N_Alkylation_Workflow cluster_start Inputs cluster_process Process cluster_end Output start_materials Starting Materials (this compound, Alkyl Halide, Base) setup Reaction Setup (Add reagents & solvent) start_materials->setup reaction Reaction (Heat & Stir, Monitor) setup->reaction workup Work-up (Filter, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (N-alkylated ester) purification->product

Caption: Workflow for the Direct N-alkylation of this compound.

References

Application Note: Chiral Separation of Ethyl Piperazine-2-carboxylate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl piperazine-2-carboxylate is a key chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods for the enantioselective separation and quantification of its enantiomers are essential for quality control and regulatory compliance. This application note provides a detailed protocol for the chiral separation of (R)- and (S)-ethyl piperazine-2-carboxylate enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The described method is based on established principles of chiral chromatography and provides a strong starting point for method development and validation.

Principle of Separation

The separation of enantiomers is achieved on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stability. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification. In this protocol, an immobilized polysaccharide-based CSP is proposed, which has demonstrated broad applicability for the separation of a wide range of chiral compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a recommended starting point and may require optimization for specific applications and equipment.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Immobilized amylose-based CSP (e.g., Chiralpak® IA or equivalent)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25°C[1]
Injection Volume 10 µL
Detection Wavelength 210 nm (or as determined by UV scan of the analyte)
Sample Preparation Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL. Prepare further dilutions as required for linearity and limit of detection studies.

System Suitability:

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (a solution containing both enantiomers) should be injected to verify the performance of the system.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) > 2.0
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Data Presentation: Expected Chromatographic Data

The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers based on typical performance of similar separations.[1]

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-Ethyl piperazine-2-carboxylate~ 8.5-
(R)-Ethyl piperazine-2-carboxylate~ 11.2> 3.0

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

Method Development and Optimization

The provided protocol is a starting point. For optimal performance, the following parameters may need to be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or isopropanol) significantly influences retention and resolution. A systematic variation of this ratio is recommended.

  • Additive: The basic additive (e.g., diethylamine) is crucial for good peak shape and resolution of amine-containing compounds. Its concentration may be optimized.

  • Column Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.

G cluster_data Data Acquisition & Analysis racemate Racemic Ethyl Piperazine-2-carboxylate sample_prep Dissolve & Dilute racemate->sample_prep solvent Mobile Phase (Hexane:EtOH:DEA) solvent->sample_prep mobile_phase_prep Mix & Degas solvent->mobile_phase_prep hplc_system HPLC System (Pump, Autosampler, Detector) sample_prep->hplc_system mobile_phase_prep->hplc_system Pump Mobile Phase chiral_column Chiral Column (Immobilized Amylose CSP) thermostat Column Thermostat (25°C) chromatogram Chromatogram Acquisition thermostat->chromatogram Separated Enantiomers integration Peak Integration chromatogram->integration quantification Quantification (Enantiomeric Purity) integration->quantification

Caption: Workflow for Chiral HPLC Separation.

Logical Relationship of Method Development

The following diagram illustrates the logical steps involved in developing and optimizing a chiral separation method.

G cluster_method_dev Chiral Method Development Cycle start Define Separation Goal (Baseline Resolution) csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection initial_conditions Establish Initial Conditions (Mobile Phase, Flow Rate, Temp) csp_selection->initial_conditions optimization Optimize Parameters (Mobile Phase Ratio, Additive, Temp) initial_conditions->optimization optimization->initial_conditions Re-evaluate if necessary validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Chiral Method Development and Optimization Cycle.

Conclusion

The protocol outlined in this application note provides a robust starting point for the successful chiral separation of this compound enantiomers. By utilizing an immobilized polysaccharide-based chiral stationary phase and a normal-phase mobile phase, baseline resolution of the enantiomers can be achieved. The provided workflow and method development diagrams offer a clear guide for researchers to implement and optimize this critical analytical method in their laboratories. Further validation of the method should be performed in accordance with the relevant regulatory guidelines.

References

Application Notes: Strategic Use of Protecting Groups in Ethyl Piperazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl piperazine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into structures of active pharmaceutical ingredients (APIs).[1][2] Its structure features two secondary amine nitrogens (N1 and N4) with different steric and electronic environments, as well as an ethyl ester functional group. This arrangement presents a significant challenge in achieving regioselective functionalization. To control reactions and synthesize specific isomers, a strategic application of protecting groups is essential.[3] This document provides detailed notes and protocols on the use of the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of this compound chemistry.

Core Concepts: The Role of Protecting Groups

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule.[4] In the case of this compound, protecting groups are primarily used to:

  • Enforce Regioselectivity: By protecting one nitrogen atom, subsequent reactions can be directed exclusively to the other, unprotected nitrogen. This is crucial for preventing the formation of undesired symmetrical disubstituted products.[5]

  • Enable Orthogonal Synthesis: Orthogonal protecting groups are sets of protecting groups that can be removed under distinct, non-interfering conditions.[6] Using an acid-labile group like Boc on one nitrogen and a hydrogenolysis-labile group like Cbz on the other allows for the sequential functionalization of each nitrogen atom, providing precise control over the synthesis of complex, unsymmetrically substituted piperazines.[7]

  • Modify Physicochemical Properties: Protection can alter the solubility and reactivity of the molecule, sometimes facilitating purification or handling.

Comparison of Common Protecting Groups: Boc vs. Cbz

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are the most widely used protecting groups for the piperazine nitrogens.[3][8] Their distinct characteristics dictate their strategic application.

FeatureBoc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Structure -COOC(CH₃)₃-COOCH₂C₆H₅
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)[9]
Stability Stable to hydrogenolysis, catalytic reduction, and most basic conditions.[10]Stable to acidic conditions and catalytic transfer hydrogenation.[8][11]
Lability (Deprotection) Cleaved under strong acidic conditions (e.g., TFA, HCl in dioxane).[12][13]Cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr).[11][14]
Key Advantage Metal-free deprotection; orthogonal to Cbz.Orthogonal to Boc; stable to acidic conditions used for Boc removal.
Considerations The tert-butyl cation generated during deprotection can cause side reactions (t-butylation), which may require scavengers.[12]Catalytic hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule.[14]

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for utilizing protecting groups with this compound.

G cluster_main General Strategy for Mono-Functionalization A This compound B Step 1: Mono-Protection (e.g., N-Boc) A->B C Mono-Protected Intermediate B->C D Step 2: N-Functionalization (Alkylation, Arylation, etc.) C->D E Functionalized Intermediate D->E F Step 3: Deprotection (e.g., TFA) E->F G Final Mono-Substituted Product F->G

Caption: General workflow for selective mono-functionalization of this compound.

G cluster_main Orthogonal Strategy for Di-Functionalization A Ethyl (S)-piperazine-2-carboxylate B Protect N1 with Boc (Boc₂O, Base) A->B C N1-Boc Intermediate B->C D Protect N4 with Cbz (Cbz-Cl, Base) C->D E Fully Protected Intermediate (N1-Boc, N4-Cbz) D->E F Selective Cbz Deprotection (H₂, Pd/C) E->F G N1-Boc, N4-H Intermediate F->G H Functionalize N4 (R¹-X) G->H I N1-Boc, N4-R¹ Intermediate H->I J Boc Deprotection (TFA or HCl) I->J K N1-H, N4-R¹ Intermediate J->K L Functionalize N1 (R²-X) K->L M Final Di-Substituted Product (N1-R², N4-R¹) L->M

Caption: Orthogonal protection strategy for sequential di-substitution.

Experimental Protocols

The following protocols are generalized procedures adapted from common laboratory practices and literature reports. Researchers should optimize conditions for their specific substrates.

Protocol 1: Mono-N-Boc Protection of this compound

This protocol describes the selective protection of one piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

G cluster_workflow Experimental Workflow: N-Boc Protection start Start dissolve Dissolve this compound in a suitable solvent (e.g., DCM or THF) start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_boc Add Boc₂O (1.0-1.1 equiv.) slowly to the stirred solution cool->add_boc warm_rt Allow reaction to warm to room temperature and stir for 2-12 h add_boc->warm_rt monitor Monitor reaction progress by TLC or LC-MS warm_rt->monitor workup Perform aqueous work-up: Wash with water and brine monitor->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo workup->dry purify Purify crude product via flash column chromatography dry->purify end End: Obtain Pure N-Boc Protected Product purify->end

Caption: Step-by-step workflow for the N-Boc protection of this compound.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound in the chosen solvent (approx. 0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of Boc₂O in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction for the disappearance of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash column chromatography on silica gel to obtain the desired mono-Boc protected product.

ParameterConditionYield (%)Reference
ReagentBoc₂O, Glacial Acetic Acid-[15]
ApplicationSynthesis of N-Boc Piperazine94.3%[15]
ApplicationCoupling with aryl halidesHigh Yields[16][17]
Protocol 2: Mono-N-Cbz Protection of this compound

This protocol uses benzyl chloroformate (Cbz-Cl) to introduce the Cbz group. The reaction generates HCl, which must be neutralized by a base.[11]

Materials:

  • This compound (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) (2.0 equiv)

  • Solvent: THF/Water (2:1) or DCM

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a 2:1 mixture of THF and water.[11]

  • Add sodium bicarbonate and cool the solution to 0 °C.[11]

  • Slowly add Cbz-Cl to the stirred solution, maintaining the temperature at 0 °C.[11]

  • Stir the reaction at 0 °C or allow it to warm to room temperature for 12-24 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[11]

  • Purify the residue by flash column chromatography.

ParameterConditionYield (%)Reference
ReagentCbz-Cl, NaHCO₃90%[11]
SolventTHF/H₂O-[11]
Temperature0 °C to RT-[11]
Alternative MediaPEG-400High Yields[8][18]
Protocol 3: Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)

This is a standard method for removing the acid-labile Boc group.[12]

Materials:

  • N-Boc protected this compound derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional): Triisopropylsilane (TIS) or Anisole

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl Acetate

Procedure:

  • Dissolve the N-Boc protected piperazine in DCM.

  • Prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger like TIS (2.5%).[12]

  • Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[12]

  • The product is typically isolated as the TFA salt. To obtain the free base, dissolve the crude salt in water, carefully basify with saturated NaHCO₃ solution to pH > 8, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

ParameterConditionNotesReference
Reagent25-50% TFA in DCMStandard, efficient method.[12]
Alternative Reagent4M HCl in 1,4-dioxaneYields the hydrochloride salt directly.[12][19]
Work-upAqueous base washRequired to isolate the free base.[5][20]
Protocol 4: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis

This method is the classic way to remove a Cbz group and is very clean, yielding toluene and carbon dioxide as byproducts.[11]

Materials:

  • N-Cbz protected this compound derivative (1.0 equiv)

  • Palladium on carbon (Pd/C), 5-10% w/w

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Celite (for filtration)

Procedure:

  • Dissolve the N-Cbz protected piperazine in a suitable solvent (e.g., MeOH).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with hydrogen gas or place the reaction vessel in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-24 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

ParameterConditionNotesReference
CatalystPd/C (5-10 mol%)Highly effective and clean.[11][14]
H₂ SourceH₂ balloon or Parr apparatusAtmospheric or higher pressure.[11]
AlternativeAcid-mediated deprotectionUseful if other reducible groups are present.[21]

References

Application Notes and Protocols: Ethyl Piperazine-2-carboxylate in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl piperazine-2-carboxylate and its derivatives as key building blocks in the synthesis of therapeutic agents targeting a range of neurological and psychiatric disorders. The unique structural features of the piperazine-2-carboxylate scaffold allow for versatile chemical modifications, leading to the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and enzymes implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Application in Alzheimer's Disease: Targeting Cholinesterases

The piperazine moiety is a well-established pharmacophore in the design of cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these drugs increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. Derivatives of piperazine-2-carboxylic acid have been shown to be potent inhibitors of both AChE and BChE.

Quantitative Data: Cholinesterase Inhibition
Compound IDTargetInhibition Constant (Ki)Selectivity Index (SI)Reference
4c AChE10.18 ± 1.00 µM~17.90 (AChE selective)[1]
7b BChE1.6 ± 0.08 nM~21862.5 (BChE selective)[1]
Donepezil (Reference)AChE--[1]
Tacrine (Reference)BChE17.3 ± 2.3 nM-[1]
Compound 4a AChEIC50 = 0.91 ± 0.045 µM-
Compound 4b BChEIC50 = 16.42 ± 1.07 µM-
Piperazine Derivative Mix AChEIC50 = 4.59-6.48 µMKi = 8.04 ± 5.73-61.94 ± 54.56 µM[2]
Piperazine Derivative Mix BChEIC50 = 4.85-8.35 µMKi = 0.24 ± 0.03-32.14 ± 16.20 µM[2]
Experimental Protocol: Synthesis of a Piperazine-2-Carboxamide based Cholinesterase Inhibitor

This protocol outlines a general two-step synthesis of a 1,4-disubstituted piperazine-2-carboxamide, a scaffold present in potent cholinesterase inhibitors. The synthesis starts with the N-alkylation of this compound, followed by amidation.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Amide Coupling

  • The N-alkylated this compound from Step 1 is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • To a solution of the resulting piperazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture and stir overnight at room temperature.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final piperazine-2-carboxamide derivative.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh ACh ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal_Transduction Signal Transduction (Cognitive Function) ACh_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->AChE Inhibits D2_5HT1A_Signaling cluster_D2 Dopamine D2 Receptor Signaling (Antagonism) cluster_5HT1A Serotonin 5-HT1A Receptor Signaling (Agonism) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates Arylpiperazine_Antagonist_D2 Arylpiperazine Antagonist Arylpiperazine_Antagonist_D2->D2R Blocks AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2 Cellular_Response_D2 Modulation of Neuronal Excitability PKA_D2->Cellular_Response_D2 Serotonin Serotonin 5HT1AR 5-HT1A Receptor Serotonin->5HT1AR Binds Gi_5HT1A Gi/o Protein 5HT1AR->Gi_5HT1A Activates Arylpiperazine_Agonist_5HT1A Arylpiperazine Agonist Arylpiperazine_Agonist_5HT1A->5HT1AR Activates AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits GIRK ↑ GIRK Channel Activation Gi_5HT1A->GIRK cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A ↓ PKA cAMP_5HT1A->PKA_5HT1A Cellular_Response_5HT1A Neuronal Hyperpolarization GIRK->Cellular_Response_5HT1A D2_Ligand_Synthesis Start Ethyl Piperazine-2-carboxylate Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc-Ethyl Piperazine-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 N-Boc-Piperazine- 2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (with Arylamine) Intermediate2->Step3 Intermediate3 N-Boc-Piperazine- 2-carboxamide Derivative Step3->Intermediate3 Step4 N-Arylation (Buchwald-Hartwig) Intermediate3->Step4 Intermediate4 N-Aryl-N'-Boc- Piperazine-2-carboxamide Step4->Intermediate4 Step5 Deprotection (TFA or HCl) Intermediate4->Step5 Final_Product Arylpiperazine Dopamine Receptor Ligand Step5->Final_Product

References

Application Notes and Protocols: Ethyl Piperazine-2-carboxylate in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperazine-2-carboxylate is a versatile heterocyclic building block crucial in the synthesis of novel therapeutic agents for infectious diseases. While not typically exhibiting potent antimicrobial activity in its own right, its structural motif serves as a valuable scaffold for the development of a wide array of derivatives with significant antibacterial, antifungal, antiviral, and antiparasitic properties. The piperazine ring, a common feature in many marketed drugs, imparts favorable pharmacokinetic properties and provides a key structural element for interaction with biological targets.[1] This document outlines the applications of this compound in the generation of bioactive molecules and provides detailed protocols for their synthesis and evaluation against various pathogens.

Role as a Synthetic Intermediate

This compound is a key starting material for introducing the piperazine-2-carboxylate moiety into larger molecules. This is typically achieved through N-alkylation or N-acylation reactions at the piperazine nitrogens. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for a diverse range of chemical modifications. These modifications are instrumental in tuning the biological activity, selectivity, and pharmacokinetic profile of the final compounds.

A general synthetic scheme starting from this compound to produce bioactive derivatives is depicted below.

G cluster_synthesis General Synthetic Pathway Start This compound Step1 N-Substitution (R1) (e.g., Alkylation, Acylation) Start->Step1 Reagents/Conditions Intermediate1 N-Substituted Intermediate Step1->Intermediate1 Step2 N'-Substitution (R2) (e.g., Arylation, Heteroarylation) Intermediate1->Step2 Reagents/Conditions Intermediate2 Di-substituted Piperazine Step2->Intermediate2 Step3 Ester Modification (e.g., Hydrolysis, Amidation) Intermediate2->Step3 Reagents/Conditions Final Bioactive Piperazine Derivative Step3->Final G cluster_synthesis_flow Synthesis Workflow Start Dissolve Ethyl Piperazine-2-carboxylate in solvent Step1 Add base and R1 precursor Start->Step1 Step2 React and monitor by TLC Step1->Step2 Step3 Quench, extract, and purify Step2->Step3 Intermediate Isolate N-substituted intermediate Step3->Intermediate Step4 Dissolve intermediate in solvent Intermediate->Step4 Step5 Add base and R2 precursor Step4->Step5 Step6 React under reflux and monitor by TLC Step5->Step6 Step7 Quench, extract, and purify Step6->Step7 End Final Bioactive Derivative Step7->End G cluster_mic_flow MIC Assay Workflow Start Prepare microbial inoculum Step1 Serially dilute test compounds in 96-well plate Start->Step1 Step2 Add inoculum to each well Step1->Step2 Step3 Include positive and negative controls Step2->Step3 Step4 Incubate plates Step3->Step4 Step5 Determine MIC (visual or OD reading) Step4->Step5 End MIC Value Step5->End

References

Application Notes & Protocols: Synthesis of Ethyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl piperazine-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The piperazine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties and modulate biological activity.[1] Derivatives of this compound are utilized in the synthesis of a wide range of bioactive molecules, including potential anticancer agents and cholinesterase inhibitors for Alzheimer's disease treatment.[2] This document provides detailed protocols for the synthesis and derivatization of this compound, offering a step-by-step guide for researchers in organic synthesis and pharmaceutical development.

Part 1: Synthesis of the Core Scaffold - this compound

The most common and efficient method for preparing the this compound core is through the catalytic hydrogenation of corresponding pyrazinecarboxylate esters.[2] This method can be adapted for asymmetric synthesis to yield specific enantiomers.

Protocol 1: Synthesis of this compound Dihydrochloride

This protocol is adapted from a patented method involving the hydrogenation of a pyrazinecarboxylate ester followed by hydrolysis and salt formation.[2]

Materials:

  • tert-Butyl pyrazinecarboxylate

  • Methanol (MeOH)

  • Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(cod)Cl]2) or similar catalyst

  • Chiral phosphine ligand (e.g., (R)-(-)-1-((S)-2-(Diphenylphosphino)ferrocenyl)ethyldi-tert-butylphosphine)

  • Hydrogen gas (H₂)

  • 32% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in an appropriate solvent like methanol.

  • Reaction Setup: Dissolve tert-Butyl pyrazinecarboxylate (e.g., 2.85 mmol) in methanol (10 mL) in a high-pressure reactor.[2]

  • Hydrogenation: Add the catalyst system to the reactor. Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to 50 bar and heat to 70°C. Maintain these conditions for 20 hours with vigorous stirring.[2]

  • Monitoring: After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction progress can be monitored by techniques like TLC or LC-MS to check for the consumption of the starting material.

  • Ester Hydrolysis & Salt Formation: Concentrate the reaction mixture under reduced pressure. Treat the resulting crude tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (e.g., 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes to effect hydrolysis.[2]

  • Isolation: Cool the solution to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash with cold dichloromethane.[2]

  • Drying: Dry the product under vacuum to yield this compound dihydrochloride. The enantiomeric excess (ee) can be determined using chiral HPLC.

Part 2: Derivatization of the Piperazine Scaffold

The this compound scaffold offers two primary sites for derivatization: the secondary amine at the N4 position and, following hydrolysis, the carboxylic acid at the C2 position.

A. N-Functionalization of the Piperazine Ring

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents via N-alkylation, N-arylation, and acylation.

Protocol 2: N-Arylation via Buchwald-Hartwig or SNAr Reaction

N-arylation is a key step in the synthesis of many kinase inhibitors.[3] The choice between Palladium-catalyzed Buchwald-Hartwig coupling and Nucleophilic Aromatic Substitution (SNAr) depends on the nature of the aryl halide. SNAr is feasible when the aromatic ring is activated by electron-withdrawing groups.[3]

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloropyrimidine-5-carboxylate for SNAr)[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • Solvent (e.g., DMF, Dioxane, Acetonitrile)

  • For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos)

Procedure (SNAr Example):

  • Reaction Setup: To a solution of this compound (1 eq.) in acetonitrile, add the activated aryl halide (e.g., ethyl 2-chloropyrimidine-5-carboxylate, 1.1 eq.) and potassium carbonate (2-3 eq.).[3]

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the N-aryl derivative.

Protocol 3: N-Acylation with Acid Chlorides

Acylation of the N4-amine is a straightforward method to introduce carbonyl-containing moieties.

Materials:

  • This compound

  • Acid chloride (e.g., 2-chloroacetyl chloride)[4]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Add triethylamine (1.2 eq.) to the solution. Slowly, add the acid chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[4]

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

B. C2-Carboxylate Derivatization (Amide Formation)

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. This is a cornerstone of peptide and small molecule synthesis.[5][6]

Protocol 4: Amide Coupling via Activating Agents

Step A: Saponification of the Ethyl Ester

  • Dissolve the N-protected this compound derivative in a mixture of THF/water or ethanol/water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir at room temperature for 2-6 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate or DCM. Dry the organic layer and concentrate to yield the N-protected piperazine-2-carboxylic acid.

Step B: Amide Coupling Materials:

  • N-protected piperazine-2-carboxylic acid (from Step A)

  • Desired amine (1.1 eq.)

  • Coupling agent (e.g., EDC·HCl, HATU, HOBt)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1 eq.) in anhydrous DMF or DCM under an inert atmosphere.

  • Activation: Add the coupling agent (e.g., EDC·HCl, 1.2 eq.) and an additive if needed (e.g., HOBt, 1.2 eq.). Stir for 15-20 minutes at room temperature.[7]

  • Coupling: Add the desired amine (1.1 eq.) followed by the base (e.g., DIPEA, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide derivative by flash column chromatography.

Data Presentation

The following table summarizes representative data for derivatives synthesized from this compound. Yields and specific spectral data are dependent on the specific substrates and conditions used.

Derivative ClassR¹ Substituent (at N4)R² Substituent (at C2)Synthesis ProtocolTypical Yield (%)Key Analytical Data (Expected)
N-Aryl 2-Pyrimidinyl-COOEtProtocol 2 (SNAr)70-90%¹H NMR: Signals for both piperazine and pyrimidine rings. MS: [M+H]⁺ corresponding to the coupled product.
N-Acyl -C(O)CH₂Cl-COOEtProtocol 385-95%IR: Strong C=O stretch for amide. ¹H NMR: Singlet for -CH₂Cl protons. MS: [M+H]⁺.
Amide -Boc-C(O)NH-BenzylProtocol 460-85%IR: Two distinct C=O stretches (carbamate & amide). ¹H NMR: Signals for benzyl group and NH proton. MS: [M+H]⁺.
N-Alkyl -CH₂-Ph-COOEtN-Alkylation65-90%¹H NMR: Singlet for benzylic -CH₂- protons. MS: [M+H]⁺.

Mandatory Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_deriv Derivatization Pathways cluster_products Derivative Classes start This compound N_Func N4-Position Functionalization start->N_Func Protocols 2, 3, etc. hydrolysis Step 1: Saponification (Ester to Acid) start->hydrolysis Base (LiOH) N_Aryl N-Aryl Derivatives N_Func->N_Aryl N_Alkyl N-Alkyl Derivatives N_Func->N_Alkyl N_Acyl N-Acyl Derivatives N_Func->N_Acyl C_Func C2-Position Functionalization (Amide Coupling) Amide Amide Derivatives C_Func->Amide hydrolysis->C_Func Protocol 4

Caption: General workflow for the derivatization of this compound.

Signaling Pathway Example: Kinase Inhibition

Piperazine derivatives are common scaffolds for kinase inhibitors, which block signaling pathways involved in cell proliferation, making them valuable in cancer research.[2]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Piperazine-based Kinase Inhibitor (Derivative) Inhibitor->Receptor Inhibits ATP binding site

Caption: Role of piperazine derivatives as kinase inhibitors in cell signaling.

References

In Vitro Assay Development with Ethyl Piperazine-2-carboxylate Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperazine-2-carboxylate and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. The piperazine moiety is a common scaffold in many clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets. This document provides detailed application notes and protocols for the in vitro evaluation of this compound compounds, with a focus on anticancer and central nervous system (CNS) applications. The provided methodologies will guide researchers in assessing the cytotoxic effects, impact on cell cycle and apoptosis, and specific molecular target engagement of these compounds.

Data Presentation

The following tables summarize the in vitro biological activities of representative this compound derivatives and related piperazine compounds.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Series 11 Compound Pancreatic (Capan-1)MTT1.4 - 11.5[1]
Piperazine Derivative 1 Breast (MCF7)Cytotoxicity18.23 - 100[2]
Piperazine Derivative 2 Breast (MDA-MB-468, MCF7)Cytotoxicity10.34 - 66.78[2]
N-ethyl-piperazinyl amide 4 NCI-60 PanelGI50Submicromolar (nanomolar in some cases)[3]
N-ethyl-piperazinyl amide 6 NCI-60 PanelGI50Submicromolar (nanomolar in some cases)[3]
Oxazolo[4,5-d]pyrimidine 5b Renal (UO-31)GI500.16
Oxazolo[4,5-d]pyrimidine 5b Breast (HS 578T)GI502.0
Oxazolo[4,5-d]pyrimidine 5c Leukemia (SR)GI500.25

Table 2: CNS Receptor and Enzyme Inhibition by Piperazine Derivatives

Compound IDTargetAssay TypeKi (nM or µM)Reference
Compound 3o 5-HT1A ReceptorRadioligand Binding0.046 nM[4]
Compound 3b 5-HT2A ReceptorRadioligand Binding0.0224 nM[4]
Compound 3s 5-HT2C ReceptorRadioligand Binding0.8 nM[4]
Compound 27 5-HT1A ReceptorRadioligand Binding0.44 nM[5]
Compound 27 Sigma-1 ReceptorRadioligand Binding0.27 nM[5]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) Acetylcholinesterase (AChE)Enzyme Inhibition10.18 µM[6]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) Butyrylcholinesterase (BChE)Enzyme Inhibition1.6 nM[6]
Pyrimidinyl-piperazine carboxamide 21c α-GlucosidaseEnzyme Inhibition0.44 µM[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Introduction: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compounds at desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Staining Workflow A Treat Cells with Compounds B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

Annexin V/PI Staining Workflow
Cell Cycle Analysis

Introduction: This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

Protocol:

  • Cell Treatment: Treat cells with this compound compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compounds B Harvest and Fix in Ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate (30 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

Cell Cycle Analysis Workflow
In Vitro Microtubule Polymerization Assay

Introduction: Some piperazine-based compounds have been shown to inhibit microtubule dynamics, which is a key mechanism for several anticancer drugs.[8][9] This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the change in light scattering or fluorescence.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and measure the absorbance at 340 nm or fluorescence at appropriate wavelengths every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves. Compare the curves of treated samples to the vehicle control.

G cluster_workflow Microtubule Polymerization Assay A Prepare Tubulin and Buffers B Add Test Compounds to Plate A->B C Add Tubulin to Initiate Polymerization B->C D Measure Absorbance/Fluorescence at 37°C C->D E Analyze Polymerization Curves D->E

Microtubule Polymerization Assay

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

Introduction: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The cytotoxic effects of this compound compounds may be mediated through the modulation of this pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Ethyl Piperazine- 2-carboxylate Compound Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits? Inhibitor->mTORC1 Inhibits?

PI3K/Akt/mTOR Signaling Pathway
5-HT1A Receptor Signaling

Introduction: The 5-HT1A receptor is a subtype of serotonin receptor that is a prominent target for anxiolytic, antidepressant, and antipsychotic medications. This compound derivatives are being investigated for their potential to modulate this receptor.

G cluster_pathway 5-HT1A Receptor Signaling Ligand Serotonin or Ethyl Piperazine- 2-carboxylate Compound Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to

References

Designing Pharmacokinetic Studies for Ethyl Piperazine-2-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting pharmacokinetic (PK) studies on ethyl piperazine-2-carboxylate derivatives. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its successful development.[1][2] These studies are instrumental in guiding lead optimization, predicting human pharmacokinetics, and ensuring the safety and efficacy of new chemical entities.[1][3][4]

Section 1: Overview of Pharmacokinetic Screening Cascade

A tiered approach to pharmacokinetic screening is often employed to efficiently identify promising drug candidates. Early-stage high-throughput in vitro assays help to weed out compounds with poor ADME properties, while more complex in vivo studies are reserved for a smaller number of optimized leads.[5]

PK_Screening_Cascade cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: In-Depth In Vitro Characterization cluster_2 Tier 3: In Vivo Pharmacokinetics Solubility Aqueous Solubility Metabolic_Stability_Microsomes Microsomal Stability Solubility->Metabolic_Stability_Microsomes LogD LogD Caco2 Caco-2 Permeability LogD->Caco2 Metabolic_Stability_Hepatocytes Hepatocyte Stability Metabolic_Stability_Microsomes->Metabolic_Stability_Hepatocytes Promising Candidates PPB Plasma Protein Binding Caco2->PPB Promising Candidates Rodent_PK Rodent PK Study (Mouse or Rat) Metabolic_Stability_Hepatocytes->Rodent_PK Optimized Leads PPB->Rodent_PK Optimized Leads Metabolite_ID Metabolite Identification Metabolite_ID->Rodent_PK CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Rodent_PK Bioavailability Oral Bioavailability Rodent_PK->Bioavailability Caco2_Workflow cluster_0 Apical (A) cluster_1 Basolateral (B) A_donor Add Compound Monolayer Caco-2 Monolayer A_donor->Monolayer A -> B Transport A_receiver Sample Collection A_receiver->A_receiver LCMS_Analysis_BA LC-MS/MS Analysis A_receiver->LCMS_Analysis_BA B_receiver Sample Collection B_receiver->B_receiver LCMS_Analysis_AB LC-MS/MS Analysis B_receiver->LCMS_Analysis_AB B_donor Add Compound B_donor->Monolayer B -> A Transport Monolayer->A_receiver Monolayer->B_receiver InVivo_PK_Workflow Dosing Drug Administration (IV or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC, etc.) PK_Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl Piperazine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of a pyrazinecarboxylate ester precursor.

Issue Potential Cause Recommended Action
Low to No Product Yield Inactive Catalyst: The hydrogenation catalyst (e.g., Rhodium-based) may have lost activity due to improper storage or handling.- Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Consider using a different batch or supplier of the catalyst. - Increase catalyst loading, but be mindful of potential cost implications.
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.- Verify the hydrogen pressure is at the recommended level (e.g., 50 bar) and that there are no leaks in the system.[1] - Ensure adequate agitation to maximize gas-liquid mass transfer.
Incorrect Reaction Temperature: The temperature for the hydrogenation or hydrolysis steps may be suboptimal.- For hydrogenation, maintain the temperature at the recommended level (e.g., 70°C).[1] - For the hydrolysis of an intermediate ester (like a t-butyl ester), ensure the temperature is high enough (e.g., 100°C) for the reaction to go to completion.[1]
Poor Quality Starting Material: The pyrazinecarboxylate ester starting material may contain impurities that inhibit the catalyst.- Analyze the purity of the starting material using techniques like NMR or GC-MS. - Purify the starting material if necessary before use.
Formation of Impurities/Side Products Over-reduction: Prolonged reaction times or overly harsh conditions can lead to the reduction of the ester group.- Monitor the reaction progress closely using techniques like TLC or LC-MS. - Reduce the reaction time or temperature once the starting material is consumed.
Incomplete Hydrolysis: If a protecting group (e.g., t-butyl ester) is used, hydrolysis may be incomplete, leaving unreacted intermediate.- Extend the hydrolysis reaction time or increase the concentration of the acid.[1] - Ensure the temperature is maintained at the required level for complete hydrolysis.[1]
N-Alkylation: In direct esterification methods, the secondary amine of the piperazine ring can react with the esterification agent.- Employ a protection strategy for the nitrogen atoms of the piperazine ring before esterification. - Carefully control the pH during the reaction to minimize N-alkylation.
Difficulty in Product Isolation and Purification Product is Highly Soluble in the Reaction Solvent: The product may not precipitate effectively from the reaction mixture.- After hydrolysis and salt formation, cool the reaction mixture to a lower temperature (e.g., 0°C) to encourage precipitation.[1] - If the product remains in solution, perform an extraction with a suitable organic solvent.
Co-precipitation of Impurities: Impurities may precipitate along with the desired product.- Wash the filtered product with a solvent in which the impurities are soluble but the product is not (e.g., dichloromethane).[1] - Recrystallization of the crude product can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most well-documented method for synthesizing this compound, particularly for industrial-scale production, is the asymmetric hydrogenation of a pyrazinecarboxylate ester (like tert-Butyl pyrazinecarboxylate). This is followed by hydrolysis and formation of a dihydrochloride salt.[1]

Q2: I am seeing a very high yield in my synthesis, but the product characterization does not match this compound. What could be the issue?

A2: You may be synthesizing the N-substituted isomer, Ethyl 1-piperazinecarboxylate (also known as 1-ethoxycarbonylpiperazine). This compound is often synthesized from piperazine and either ethyl chloroformate or diethyl carbonate. The reaction with diethyl carbonate is reported to have a very high yield (up to 98.5%), which might explain your observation.[2] It is crucial to confirm the position of the ethyl carboxylate group using analytical methods like 13C NMR.

Q3: What are the typical challenges with the direct esterification of piperazine-2-carboxylic acid?

A3: Direct esterification of piperazine-2-carboxylic acid can be challenging due to issues with regioselectivity. The piperazine ring has two nitrogen atoms that can potentially react. This can lead to a mixture of products, including N-acylated byproducts.[1]

Q4: How can I improve the enantiomeric excess (ee) of my chiral this compound?

A4: The enantiomeric excess is primarily determined by the chiral catalyst system used during the asymmetric hydrogenation. To improve the ee, you can:

  • Screen different chiral ligands.

  • Optimize the reaction conditions such as temperature, pressure, and solvent.

  • Perform a chiral resolution of the final product or an intermediate.

Q5: What is the role of forming the dihydrochloride salt of this compound?

A5: Forming the dihydrochloride salt serves two main purposes. Firstly, it often facilitates the isolation and purification of the product, as the salt is typically a crystalline solid that can be precipitated from the reaction mixture.[1] Secondly, the salt form can improve the stability and handling of the compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride via Catalytic Hydrogenation

This protocol is based on the asymmetric hydrogenation of a pyrazinecarboxylate ester.

Materials:

  • tert-Butyl pyrazinecarboxylate

  • Methanol

  • Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer

  • Chiral ferrocene-based phosphine ligand

  • Hydrogen gas

  • 32% Hydrochloric acid

  • Dichloromethane

Procedure:

  • Dissolve tert-Butyl pyrazinecarboxylate in methanol in a suitable high-pressure reactor.

  • Add the rhodium catalyst and the chiral phosphine ligand to the solution.

  • Seal the reactor and pressurize with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 70°C and stir for 20 hours.

  • After cooling and venting the reactor, concentrate the reaction mixture.

  • Add 32% hydrochloric acid and water to the residue and heat to 100°C for 20 minutes to effect hydrolysis.

  • Cool the solution to 0°C to precipitate the this compound dihydrochloride.

  • Filter the solid product and wash with cold dichloromethane.

  • Dry the product under vacuum.

Protocol 2: High-Yield Synthesis of Ethyl 1-piperazinecarboxylate

This protocol describes a high-yield synthesis of the N-substituted isomer.

Materials:

  • Anhydrous piperazine

  • Diethyl carbonate

Procedure:

  • Charge a reaction vessel equipped with a stirrer and a distillation setup with diethyl carbonate and anhydrous piperazine.

  • Stir the mixture and gradually heat to 80°C.

  • Maintain the reaction at 80°C for 3 hours, distilling off the ethanol byproduct (distillate temperature controlled at ~60-70°C).

  • After the initial distillation ceases, heat the mixture to 90-100°C under vacuum to remove any remaining low-boiling impurities.

  • The remaining clear, colorless product is Ethyl 1-piperazinecarboxylate.

Data Presentation

Table 1: Comparison of Yields for Piperazine Carboxylate Synthesis Routes

Product Starting Materials Yield Reference
This compound Dihydrochloridetert-Butyl pyrazinecarboxylate, H2, Rh-catalyst41%[1]
Ethyl 1-piperazinecarboxylatePiperazine, Ethyl Chloroformate33.7%[2]
Ethyl 1-piperazinecarboxylatePiperazine, Diethyl Carbonate98.5%[2]

Visualizations

cluster_0 Synthesis of this compound Pyrazinecarboxylate\nEster Pyrazinecarboxylate Ester Hydrogenation Hydrogenation Pyrazinecarboxylate\nEster->Hydrogenation H2, Catalyst Intermediate\n(e.g., t-butyl ester) Intermediate (e.g., t-butyl ester) Hydrogenation->Intermediate\n(e.g., t-butyl ester) Hydrolysis Hydrolysis Intermediate\n(e.g., t-butyl ester)->Hydrolysis HCl, H2O This compound\n(as salt) This compound (as salt) Hydrolysis->this compound\n(as salt) Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Run Reaction Run Reaction Prepare Reaction Mixture->Run Reaction Monitor Progress Monitor Progress Run Reaction->Monitor Progress Monitor Progress->Run Reaction Incomplete Work-up Work-up Monitor Progress->Work-up Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Possible Cause Check Reaction\nConditions Check Reaction Conditions Low Yield->Check Reaction\nConditions Possible Cause Analyze Starting\nMaterial Analyze Starting Material Low Yield->Analyze Starting\nMaterial Possible Cause Impurities Present Impurities Present Optimize Purification Optimize Purification Impurities Present->Optimize Purification Action Identify Side\nProducts Identify Side Products Impurities Present->Identify Side\nProducts Action

References

Technical Support Center: Reactions of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Piperazine-2-carboxylate. The following information addresses common side products and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products in reactions involving this compound are typically:

  • 1,4-Disubstituted Piperazine Derivatives: Due to the presence of two reactive secondary amines (at the N1 and N4 positions), di-acylation or di-alkylation is a common outcome, leading to mixtures of mono- and di-substituted products. This often results in lower yields of the desired mono-substituted product and complicates purification.[1]

  • Diketopiperazine (DKP): Intramolecular cyclization can occur, especially under conditions that favor amide bond formation, leading to the formation of a 2,5-diketopiperazine derivative. This is a well-documented side reaction in peptide synthesis, which is analogous to reactions with amino acid derivatives like this compound.[2][3]

Q2: How can I selectively achieve mono-substitution on the piperazine ring?

A2: Achieving mono-selectivity is a primary challenge. The most effective strategies include:

  • Using a Protecting Group: The most reliable method is to use a mono-protected derivative, such as N-Boc-piperazine. By protecting one nitrogen atom, the reaction is directed to the free secondary amine. The protecting group can be subsequently removed.[1][4][5]

  • Controlling Stoichiometry: Using a large excess of this compound relative to the alkylating or acylating agent can statistically favor mono-substitution.[1][6]

  • Slow Addition of Reagents: A slow, dropwise addition of the electrophile (e.g., alkyl halide or acyl chloride) helps to maintain its low concentration, thereby reducing the probability of a second substitution event on the already mono-substituted product.[4]

  • In Situ Mono-Protonation: The addition of one equivalent of an acid to form a mono-salt of the piperazine deactivates one of the nitrogen atoms, thus favoring mono-substitution at the unprotonated nitrogen.[1]

Q3: What conditions favor the formation of diketopiperazine (DKP)?

A3: DKP formation is an intramolecular cyclization. Conditions that can promote this side reaction include:

  • Basic Conditions: The presence of a base can facilitate the nucleophilic attack of the secondary amine on the ester carbonyl group.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the intramolecular cyclization to occur.

  • Solvent Choice: Aprotic dipolar solvents have been shown to accelerate DKP formation.[7]

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Product and Formation of Di-substituted Byproduct

Question: My N-alkylation or N-acylation reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve the yield of the mono-substituted product?

Answer:

This is the most common challenge. The initially formed mono-substituted product can sometimes be more nucleophilic than the starting material, leading to a second reaction.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Use a 3-10 fold excess of this compound relative to the electrophile.Statistically favors the reaction of the electrophile with the more abundant starting material, increasing the mono-to-di ratio.[1]
Rapid Addition of Electrophile Add the alkylating or acylating agent dropwise over a prolonged period.Maintains a low concentration of the electrophile, reducing the likelihood of di-substitution.[4]
Unprotected Piperazine Implement a protection/deprotection strategy. Protect one nitrogen with a Boc group, perform the substitution, and then deprotect.Provides the highest selectivity for mono-substitution, leading to a cleaner reaction and easier purification.[1][4][5]
Reaction Conditions Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material.May slow down the rate of di-substitution relative to mono-substitution.
Issue 2: Formation of an Unidentified, Highly Polar Byproduct

Question: I am observing a significant amount of a polar byproduct that is difficult to characterize and remove. Could this be a diketopiperazine?

Answer:

It is highly probable that you are forming a diketopiperazine (DKP) derivative through intramolecular cyclization.

Potential Cause Troubleshooting Step Expected Outcome
Basic Reaction Conditions If possible, perform the reaction under neutral or slightly acidic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base.Reduces the propensity for the secondary amine to attack the ester carbonyl.
High Reaction Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.Minimizes the thermal energy available for the intramolecular cyclization.
Solvent Choice Avoid aprotic dipolar solvents if DKP formation is a major issue. Consider less polar or protic solvents.Can significantly decrease the rate of DKP formation.[7]
Ester Activation The ethyl ester may be susceptible to intramolecular attack. If subsequent steps allow, consider using a bulkier ester or converting the ester to a carboxylic acid prior to N-substitution.A bulkier group can sterically hinder the intramolecular cyclization.

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of this compound

This protocol is adapted from standard procedures for the mono-Boc protection of piperazine.[1][6]

Materials:

  • This compound (2.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM.

  • Slowly add a solution of (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting 1-Boc-4-ethyl-piperazine-2-carboxylate by column chromatography.

Protocol 2: N-Acylation of 1-Boc-4-ethyl-piperazine-2-carboxylate

This protocol outlines a general procedure for the acylation of the mono-Boc protected intermediate.[1]

Materials:

  • 1-Boc-4-ethyl-piperazine-2-carboxylate (1.0 eq)

  • Acyl chloride (1.0 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-4-ethyl-piperazine-2-carboxylate and TEA in anhydrous DCM and cool the mixture to 0 °C.

  • Add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl-N'-Boc-piperazine derivative by column chromatography.

  • The Boc group can be subsequently removed using an acid such as trifluoroacetic acid (TFA) in DCM.[1]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

TroubleshootingWorkflow start Reaction with Ethyl Piperazine-2-carboxylate side_product Side Product Observed? start->side_product di_sub Di-substituted Product (e.g., Di-acylation) side_product->di_sub Yes, mixture of mono/di products dkp Diketopiperazine (DKP) side_product->dkp Yes, polar cyclized product other Other Issue side_product->other No/Other solution_di_sub Troubleshooting for Di-substitution: - Use excess piperazine - Slow addition of electrophile - Use N-Boc protection di_sub->solution_di_sub solution_dkp Troubleshooting for DKP: - Lower reaction temperature - Use non-polar/protic solvent - Avoid strong bases dkp->solution_dkp ReactionPathways reactant This compound (EPC) mono_product Desired Mono-substituted Product (Mono-EPC-R) reactant->mono_product + R-X electrophile R-X (Acyl/Alkyl Halide) electrophile->mono_product di_product Side Product: Di-substituted Product (Di-EPC-R) electrophile->di_product mono_product->di_product + R-X (undesired second reaction) DKP_Formation start This compound Derivative dkp Side Product: Diketopiperazine (DKP) start->dkp Intramolecular Cyclization conditions Heat / Base conditions->dkp

References

Technical Support Center: Troubleshooting Low Yield in N-alkylation of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the N-alkylation of ethyl piperazine-2-carboxylate. The following sections offer solutions to common experimental challenges, detailed protocols, and visual guides to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the N-alkylation of this compound?

Low yields in this reaction typically stem from a few key issues:

  • Formation of Byproducts: The primary challenge is often the formation of di-alkylated products due to the presence of two reactive nitrogen atoms in the piperazine ring.[1][2] Although the N1 nitrogen is part of a less reactive carbamate-like structure, the N4 nitrogen's reactivity can still lead to undesired secondary reactions.

  • Incomplete Reaction: The reaction may stall due to poor solubility of reagents, insufficient reaction temperature, or the use of a weak or inappropriate base.[1]

  • Product Loss During Work-up: The N-alkylated piperazine product can be basic and water-soluble, especially in its protonated salt form, leading to significant loss during aqueous extraction phases.[1][3]

  • Steric Hindrance: The ethyl carboxylate group at the C2 position can introduce steric hindrance, potentially slowing down the reaction compared to unsubstituted piperazine.[4]

  • Reagent Quality: The presence of moisture can cause side reactions. Using anhydrous solvents and high-purity reagents is critical for success.[1]

Q2: How can I selectively achieve mono-alkylation and prevent the formation of di-alkylated byproducts?

Controlling selectivity is crucial. While this compound has one nitrogen (N1) deactivated by the ester group, the product's remaining N-H can sometimes react further. The most effective strategies to ensure mono-alkylation at the desired nitrogen (N4) are:

  • Control Stoichiometry: Using an excess of the this compound starting material relative to the alkylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., alkyl halide) dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]

  • Use of a Mono-Protonated Salt: Employing a mono-protonated salt of the piperazine can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][2]

Q3: My reaction has stalled and shows incomplete conversion by TLC/LC-MS. What steps can I take?

An incomplete reaction is often due to suboptimal conditions. Consider the following adjustments:

  • Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and continue to monitor its progress.[1]

  • Change Solvent: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar aprotic solvent, such as N,N-dimethylformamide (DMF), to improve solubility.[1]

  • Use a Stronger Base: Ensure the base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents) to neutralize the acid byproduct generated during the reaction. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1][2]

Q4: I believe the reaction worked, but I'm losing my product during the aqueous work-up. How can I improve recovery?

This is a frequent issue when the product is a basic amine, which can form a water-soluble salt.

  • Basify the Aqueous Layer: After quenching the reaction, if your product remains in the aqueous phase, you must deprotonate it to its free base form. Adjust the pH of the aqueous layer to 9.5-12 using a base like sodium carbonate or sodium hydroxide.[1][3]

  • Extract with a Suitable Solvent: Once basified, the free base form of the product will be more soluble in organic solvents. Extract thoroughly with a solvent like dichloromethane (DCM) or chloroform.[1]

  • Use Brine to Break Emulsions: If an emulsion forms during extraction, washing with a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.

Q5: What are the generally recommended starting conditions (base, solvent, temperature) for this alkylation?

A robust starting point for the direct N-alkylation of this compound with an alkyl halide is:

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) at 1.5-2.0 equivalents. It is a strong, non-nucleophilic base that is effective and easy to handle.[1][2]

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF). These polar aprotic solvents are excellent for dissolving the reagents and facilitating the reaction.[1] Ensure the solvent is anhydrous.

  • Temperature: Start at room temperature and monitor the reaction. If it is slow, heat the mixture to 50-80°C.[2]

Troubleshooting Workflow

This decision tree provides a logical workflow to diagnose and solve issues leading to low reaction yield.

TroubleshootingWorkflow Troubleshooting N-Alkylation start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Conversion / Reaction Stalled check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Multiple new spots/peaks clean_reaction Clean Conversion, Low Isolated Yield check_reaction->clean_reaction Mainly product spot/peak solubility Poor Reagent Solubility? incomplete->solubility dialkylation Di-alkylation Observed? side_products->dialkylation workup Product Lost in Work-up clean_reaction->workup temp Temperature Too Low? solubility->temp No solve_solubility Action: Switch to DMF or other polar aprotic solvent. solubility->solve_solubility Yes base Base Ineffective? temp->base No solve_temp Action: Increase temperature (e.g., to 50-80°C). temp->solve_temp Yes solve_base Action: Use stronger base (e.g., Cs₂CO₃) or more equivalents. base->solve_base Yes decomposition Decomposition? dialkylation->decomposition No solve_dialkylation Action: Use excess piperazine; add alkylating agent slowly. dialkylation->solve_dialkylation Yes solve_decomposition Action: Lower reaction temperature; monitor closely. decomposition->solve_decomposition Yes extraction Product in Aqueous Layer? workup->extraction solve_extraction Action: Basify aqueous layer to pH 9.5-12 before extraction. extraction->solve_extraction Yes

A decision tree for troubleshooting low yield in N-alkylation.

Impact of Reaction Conditions on Yield and Selectivity

The choice of reagents and conditions significantly impacts the outcome of the N-alkylation. The table below summarizes general trends observed in piperazine alkylations.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome of Optimization
Stoichiometry 1:1 (Piperazine:Alkyl Halide)>2:1 (Piperazine:Alkyl Halide)Reduced di-alkylation, improved mono-alkylation selectivity.[1][2]
Base Weak base (e.g., NaHCO₃)Strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)Faster reaction rate, more complete conversion.[1]
Solvent Non-polar (e.g., Toluene)Polar aprotic (e.g., DMF, MeCN)Improved solubility of reagents, leading to a more homogenous and faster reaction.[1]
Temperature Room Temperature50-80°CIncreased reaction rate, especially for less reactive alkylating agents.[2]
Alkyl Halide Addition All at onceSlow, dropwise additionMinimized local high concentrations of alkyl halide, reducing di-alkylation.[1]

Key Reaction Pathways: Desired vs. Undesired

Understanding the competing reaction pathways is essential for optimization. The primary goal is to favor the mono-alkylation pathway while suppressing di-alkylation and the formation of quaternary ammonium salts.

ReactionPathways piperazine This compound (EPC) mono_product Desired Mono-alkylated Product (N4-R-EPC) piperazine->mono_product + R-X (Desired Path) alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_product di_product Di-alkylated Byproduct alkyl_halide->di_product mono_product->di_product + R-X (Undesired Path)

Competing mono- vs. di-alkylation pathways.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol outlines a standard procedure for direct alkylation using an alkyl halide and a carbonate base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide, 0.9 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous MeCN (or DMF) to the flask to create a stirrable suspension.

  • Begin vigorous stirring.

  • Slowly add the alkyl halide to the mixture dropwise over 30 minutes at room temperature.[1]

  • After addition is complete, heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KX) and wash the solid cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with an aqueous work-up (see Protocol 3) and purify by column chromatography on silica gel if necessary.[2]

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation, especially for preventing the formation of quaternary ammonium salts.[1][3]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound in DCM or DCE in a round-bottom flask.

  • Add the corresponding aldehyde or ketone to the solution. If the reaction to form the iminium intermediate is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the mixture, controlling any gas evolution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Proceed with an aqueous work-up (see Protocol 3) and purify as needed.

Protocol 3: Optimized Aqueous Work-up for Basic Products

This protocol is designed to maximize the recovery of water-soluble basic products.

Procedure:

  • After obtaining the crude product (or quenching the reaction mixture), add deionized water and an organic solvent (e.g., DCM).

  • Check the pH of the aqueous layer. If it is acidic or neutral, add a 1M NaOH or saturated Na₂CO₃ solution dropwise until the pH is between 9.5 and 12.[1]

  • Separate the organic layer.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic layers.

  • Wash the combined organic layer with brine to remove residual water and break any emulsions.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base product.

Visualized Experimental Workflow (Protocol 1)

Workflow setup 1. Reaction Setup - Dry flask under N₂ - Add piperazine & K₂CO₃ solvent 2. Add Anhydrous Solvent (MeCN or DMF) setup->solvent addition 3. Slow Addition of R-X (dropwise at RT) solvent->addition reaction 4. Heat and React (60°C, monitor by TLC/LC-MS) addition->reaction filtration 5. Cool and Filter (Remove inorganic salts) reaction->filtration concentrate 6. Concentrate Filtrate (Crude product) filtration->concentrate workup 7. Aqueous Work-up (See Protocol 3) concentrate->workup purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

A step-by-step workflow for direct N-alkylation.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of Ethyl Piperazine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Synthesis of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. For instance, in the reaction of piperazine with diethyl carbonate, heating at 80°C for 3 hours has been shown to give a high yield.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of di-substituted piperazine derivatives.

    • Solution: To avoid di-substitution, use a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the nitrogen atoms in piperazine.[2][3] Alternatively, protonating the piperazine can also prevent the formation of di-substituted products.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can greatly impact the yield.

    • Solution: Systematically optimize the reaction conditions. For example, in the asymmetric hydrogenation of pyrazinecarboxylate esters, the choice of a suitable chiral ligand and rhodium catalyst is crucial for achieving high conversion and enantioselectivity.[4]

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical.

    • Solution: Ensure that all reagents and solvents are of high purity and are anhydrous where required.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my product. What are the common impurities and how can I minimize their formation and remove them?

A: The nature of impurities depends on the synthetic method used. Here are some common impurities and strategies to address them:

  • Di-substituted Piperazine: This is a common byproduct when reacting piperazine directly with reagents like ethyl chloroformate.

    • Minimization: Use a large excess of piperazine, though this can complicate purification. A more effective method is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[2][3][5]

  • Bis-amide Impurities: These can form during esterification, especially at elevated pH.

    • Minimization and Removal: Control the pH carefully during the reaction. Acid-base extraction during workup (e.g., washes with HCl and then NaOH) can effectively reduce these byproducts.[4]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

    • Removal: Purification techniques such as column chromatography or recrystallization are typically effective for removing unreacted starting materials. For example, a mixture of dichloromethane and methanol can be used as an eluent for column chromatography.[1]

Issue 3: Difficulties with Boc-Deprotection

Q: I am having trouble with the Boc-deprotection step. The reaction is either incomplete or I am seeing degradation of my product. What should I do?

A: Boc-deprotection is typically achieved under acidic conditions, but the reaction needs to be carefully controlled.

  • Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: Increase the concentration of the acid (e.g., use a higher concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) or switch to a stronger acid like 4M HCl in dioxane.[6] Monitor the reaction by TLC until the starting material is fully consumed.

  • Product Degradation: The product may be sensitive to strong acidic conditions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C). If degradation persists, consider using milder deprotection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The asymmetric hydrogenation of pyrazinecarboxylate esters is a well-documented and scalable method, particularly for producing the dihydrochloride salt with good enantiomeric excess.[4] This method is often preferred for industrial production due to its reproducibility.[4]

Q2: How can I selectively introduce a substituent at the N-4 position of this compound?

A2: To achieve selective N-4 substitution, the N-1 position should be protected. The Boc group is a common choice for this purpose. Once the N-1 position is protected, the N-4 position can be reacted with a suitable electrophile. Subsequently, the Boc group can be removed under acidic conditions to yield the N-4 substituted product.

Q3: What are the key parameters to control during the catalytic hydrogenation of a pyrazinecarboxylate ester?

A3: The key parameters to control are:

  • Catalyst and Ligand: The choice of the rhodium catalyst and the chiral phosphine ligand is critical for both conversion and enantioselectivity.[4]

  • Hydrogen Pressure: A pressure of around 50 bar is typically used.[4]

  • Temperature: The reaction is often carried out at an elevated temperature, for example, 70°C.[4]

  • Solvent: Methanol is a commonly used solvent for this reaction.[4]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For the dihydrochloride salt, it should be sealed in dry conditions at room temperature.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-substituted Piperazines

Starting Material 1Starting Material 2SolventTemperatureTimeYieldReference
PiperazineEthyl ChloroformateWater/Methanol0-25 °C4 h33.7%[1]
Anhydrous PiperazineDiethyl CarbonateNone80 °C3 h98.5%[1]

Table 2: Conditions for Asymmetric Hydrogenation of tert-Butyl Pyrazinecarboxylate

ParameterValueReference
Starting Materialtert-Butyl pyrazinecarboxylate[4]
Catalyst SystemBicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer and a chiral ferrocene-based phosphine ligand[4]
SolventMethanol[4]
Hydrogen Pressure50 bar[4]
Temperature70 °C[4]
Time20 hours[4]
Conversion67%[4]
Final Product Yield41% (as dihydrochloride salt)[4]
Enantiomeric Excess77.6% ee[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-piperazinecarboxylate via Reaction with Diethyl Carbonate

This protocol is adapted from a high-yield synthesis method.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, charge 177.2 g of diethyl carbonate and 129.2 g of anhydrous piperazine.

  • Reaction: Stir the mixture evenly and gradually warm it to 80°C. Maintain this temperature and continue stirring for 3 hours.

  • Distillation: Control the temperature of the distillate at approximately 60-70°C to remove volatile components.

  • Purification: After the initial distillation, heat the mixture to 90-100°C under vacuum to remove low-boiling point byproducts and impurities.

  • Product Isolation: The remaining clear, colorless product is Ethyl N-piperazinecarboxylate (expected yield ~98.5%).

Protocol 2: Synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride via Asymmetric Hydrogenation

This protocol is based on a patented method for chiral synthesis.[4]

  • Preparation of Starting Material Solution: Dissolve 0.52 g (2.85 mmol) of tert-butyl pyrazinecarboxylate in 10 mL of methanol.

  • Catalyst Addition: To the solution, add 25.3 mg (54 µmol) of bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer and 61.5 mg (113.3 µmol) of a suitable chiral ferrocene-based phosphine ligand.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Pressurize with hydrogen gas to 50 bar and heat to 70°C for 20 hours.

  • Hydrolysis: After the reaction, cool the mixture and carefully vent the hydrogen. Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 2.1 g (18.4 mmol) of 32% hydrochloric acid in water at 100°C for 20 minutes.

  • Salt Formation and Isolation: Cool the mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash it with dichloromethane. This yields the (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.

Protocol 3: Boc-Protection of Piperazine-2-carboxylic acid and Subsequent Esterification

This protocol outlines a general procedure for Boc protection followed by esterification.

  • Boc Protection:

    • Dissolve piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to adjust the pH.

    • Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature.

    • Monitor the reaction by TLC. After completion, perform an acidic workup to isolate the N-Boc-piperazine-2-carboxylic acid.

  • Esterification:

    • Dissolve the N-Boc-piperazine-2-carboxylic acid in ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain Ethyl N-Boc-piperazine-2-carboxylate.

Visualizations

experimental_workflow cluster_hydrogenation Asymmetric Hydrogenation start_h tert-Butyl Pyrazinecarboxylate dissolve Dissolve in Methanol start_h->dissolve add_catalyst Add Rh Catalyst & Chiral Ligand dissolve->add_catalyst hydrogenate Hydrogenate (50 bar H2, 70°C) add_catalyst->hydrogenate hydrolyze Hydrolyze with HCl hydrogenate->hydrolyze precipitate Precipitate as Dihydrochloride Salt hydrolyze->precipitate product_h Ethyl Piperazine-2- carboxylate Dihydrochloride precipitate->product_h

Caption: Workflow for the asymmetric hydrogenation synthesis.

troubleshooting_low_yield q_node q_node a_node a_node start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Proceed to Workup q1->a1_yes Yes a1_no Extend reaction time or increase temperature q1->a1_no No q2 Are there side products? a2_yes Identify side products and adjust conditions (e.g., use protecting group) q2->a2_yes Yes a2_no Move to next check q2->a2_no No q3 Are reaction conditions optimal? a3 Optimize solvent, catalyst, temperature, and pressure q3->a3 a1_yes->q2 a2_no->q3

Caption: Troubleshooting logic for low reaction yield.

protection_deprotection_workflow cluster_protection Protection-Esterification-Deprotection start_p Piperazine-2- carboxylic acid protect Protect with (Boc)2O start_p->protect esterify Esterify with Ethanol/Acid protect->esterify deprotect Deprotect with TFA or HCl esterify->deprotect product_p Ethyl Piperazine-2- carboxylate deprotect->product_p

Caption: Workflow involving a protection-deprotection strategy.

References

Technical Support Center: Purification of Ethyl Piperazine-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl Piperazine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from various stages of the synthesis and purification process. Here are the primary causes and potential solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before proceeding with the work-up. Adjust reaction time, temperature, or catalyst load if necessary.

  • Formation of Byproducts: Side reactions can reduce the amount of desired product. A common side reaction is the formation of di-substituted piperazine derivatives, especially when using unprotected piperazine.[1][2]

    • Solution: Use a monoprotected piperazine (e.g., N-Boc-piperazine) to prevent di-substitution.[3] Alternatively, using piperazine mono-hydrochloride can also favor mono-substitution.[1]

  • Losses during Extraction: The product may have partial solubility in the aqueous layer, leading to losses during liquid-liquid extraction. The basic nature of the piperazine nitrogen means the compound's solubility is highly pH-dependent.[4]

    • Solution: Adjust the pH of the aqueous layer to be basic (pH 9-10) using a base like ammonium hydroxide or sodium bicarbonate before extracting with an organic solvent like ethyl acetate or dichloromethane.[5] This ensures the piperazine nitrogens are deprotonated, maximizing solubility in the organic phase. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery.

  • Losses during Chromatography: The compound may adhere strongly to the silica gel, especially if it is highly polar, or if the wrong solvent system is used.

    • Solution: Deactivate the silica gel with a small amount of a basic modifier like triethylamine (TEA) or ammonia in your eluent (e.g., 0.5-1%) to reduce tailing and strong adsorption. Choose an appropriate solvent system; common systems include dichloromethane/methanol and ethyl acetate/hexanes.[6][7]

  • Losses during Crystallization/Precipitation: A significant amount of product may remain in the mother liquor.[8]

    • Solution: Ensure the chosen solvent provides high solubility at elevated temperatures but low solubility at room or cold temperatures. Test a range of solvent systems (e.g., ethanol, isopropanol/hexane, ethyl acetate).[9] Cool the solution slowly and consider placing it at a lower temperature (e.g., 4°C or -20°C) to maximize crystal formation. Minimize the amount of solvent used to dissolve the crude product.

Q2: My purified product is still impure. How can I identify the impurities and select a better purification method?

A2: Identifying the nature of the impurity is the first step to removing it.

  • Common Impurities:

    • Unreacted Starting Materials: Piperazine, ethyl chloroformate, or other reactants.

    • Di-substituted Piperazine: Formed if both nitrogen atoms of piperazine react.

    • Solvents: Residual solvents from the reaction or extraction (e.g., Toluene, DMF, THF).

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. Compare your spectra to literature values for the pure compound. Impurity peaks can often be identified by their characteristic chemical shifts. For example, residual solvents have well-documented chemical shifts.[10][11] Symmetrically di-substituted byproducts may show simpler spectra than the desired mono-substituted product.[12]

    • LC-MS: This technique can help identify impurities by their mass-to-charge ratio, providing molecular weight information.

  • Improving Purification:

    • If impurities are less polar: Standard silica gel chromatography is usually effective.

    • If impurities are more polar or structurally very similar: Consider changing the purification technique. For instance, if chromatography fails to separate a stubborn impurity, converting the product to its dihydrochloride salt can allow for purification by recrystallization.[8] Cooling a solution of the product in ethanol or diethyl ether with HCl is a common method for salt formation.[8]

    • If the product is an oil: Vacuum distillation can be very effective for removing non-volatile or low-boiling point impurities.[6]

Q3: I'm seeing significant peak tailing in my HPLC analysis. What's causing this and how can I fix it?

A3: Peak tailing for piperazine derivatives in reverse-phase HPLC is typically caused by the interaction of the basic piperazine nitrogen atoms with acidic residual silanol groups on the silica-based column packing.[8]

  • Solutions:

    • Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) or an acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. TFA will protonate the piperazine and the silanols, minimizing unwanted interactions.

    • Use an End-Capped Column: Modern, high-quality C18 columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl or cyano-based column might offer different selectivity and better peak shape for your compound.[8]

Q4: How do I purify a specific enantiomer of a chiral this compound derivative?

A4: The purification of single enantiomers requires specialized chiral separation techniques.

  • Enzymatic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. For example, the enzyme alcalase has been used for the kinetic resolution of a protected methyl-piperazine-2-carboxylate.[13][14]

  • Chiral Chromatography (HPLC): This is a widely used and effective method. It involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are very popular and effective for a wide range of compounds.[15]

    • Optimization: Method development involves screening different chiral columns and mobile phases (both normal and reverse-phase) to achieve baseline separation of the enantiomers.[15]

Data on Purification Methods

The following tables summarize quantitative data from various purification protocols.

Table 1: Comparison of Purification Techniques and Reported Yields

CompoundPurification MethodDetailsYieldPurityReference
Ethyl N-piperazinecarboxylateVacuum DistillationReaction of diethyl carbonate and piperazine, followed by vacuum distillation at 90-100°C.98.5%Clear, colorless product[6]
Ethyl N-piperazinecarboxylateColumn ChromatographyReaction of piperazine and ethyl chloroformate, followed by extraction and chromatography. Eluent: Dichloromethane/Methanol (40:1).33.7%White solid[6]
Ethyl (S)-piperazine-2-carboxylate dihydrochlorideSalt Formation / PrecipitationAsymmetric hydrogenation followed by hydrolysis and precipitation with HCl at 0°C.41%77.6% ee[8]
N-ethyl-piperazinyl amidesColumn ChromatographyAcylation of N-ethyl-piperazine followed by flash chromatography.91-94%>95%[2]
Piperazine DerivativesRecrystallizationPrecipitation of dihydrochloride salt followed by recrystallization from isopropyl alcohol.HighCrystalline solid[2]

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound derivatives on silica gel.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or acetone).[16]

    • Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.

    • To reduce tailing, you can add 0.5-1% triethylamine to the chosen eluent.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, make a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Add more eluent and use air pressure to push the solvent through, compacting the silica bed. Do not let the top of the silica run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the weight of your crude product.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin eluting the compounds.

    • Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column volume.[16]

    • Monitor the separation by spotting fractions on a TLC plate and visualizing with a UV lamp or an appropriate stain (e.g., potassium permanganate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[17]

Protocol 2: Purification by Salt Formation and Recrystallization

This method is useful for purifying basic piperazine derivatives that are difficult to separate from impurities by chromatography.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the crude this compound derivative in a suitable solvent like diethyl ether, ethanol, or ethyl acetate.

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring. The product should precipitate as the dihydrochloride salt.[8]

    • Continue adding HCl until no further precipitation is observed.

  • Isolation of the Crude Salt:

    • Filter the resulting solid using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove soluble impurities.

    • Dry the solid under vacuum.

  • Recrystallization:

    • Select a suitable recrystallization solvent or solvent pair. Common choices for salts include ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent like hexane or ethyl acetate to reduce solubility.[9]

    • Add the minimum amount of hot solvent to the crude salt to fully dissolve it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath or refrigerator for several hours.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional):

    • If the free base is required, dissolve the purified salt in water.

    • Basify the aqueous solution to pH 9-10 with a suitable base (e.g., saturated sodium bicarbonate solution or NaOH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.[5]

Diagrams and Workflows

The following diagrams illustrate key decision-making processes in the purification of this compound and its derivatives.

G cluster_0 Purification Strategy Selection start Crude Product Obtained check_physical Is the product a solid or an oil? start->check_physical check_thermal Is the product thermally stable? check_physical->check_thermal Oil recrystallization Attempt Recrystallization check_physical->recrystallization Solid check_purity Are impurities structurally similar? check_chirality Is chiral separation required? check_purity->check_chirality No salt_formation Convert to Salt & Recrystallize check_purity->salt_formation Yes chromatography Perform Flash Chromatography check_thermal->chromatography No distillation Perform Vacuum Distillation check_thermal->distillation Yes chiral_sep Perform Chiral Separation (HPLC) check_chirality->chiral_sep Yes recrystallization->check_purity Impure chromatography->check_purity Impure distillation->check_chirality salt_formation->check_chirality

Caption: Decision workflow for selecting a primary purification technique.

G cluster_1 Troubleshooting Low Purity after Chromatography start Product Impure After Column Chromatography identify_impurity Identify Impurity (NMR, LC-MS) start->identify_impurity check_polarity Is impurity polarity similar to product? identify_impurity->check_polarity optimize_column Optimize Chromatography: - Change solvent system - Use gradient elution - Add TEA to eluent check_polarity->optimize_column No alt_method Switch Purification Method check_polarity->alt_method Yes check_basicity Is product basic (Piperazine N)? check_basicity->optimize_column Yes rerun_column Re-run Column optimize_column->rerun_column rerun_column->check_basicity Still Impure salt_recryst Try Salt Formation & Recrystallization alt_method->salt_recryst

Caption: Troubleshooting workflow for low purity after column chromatography.

References

Technical Support Center: Deprotection of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the deprotection of ethyl piperazine-2-carboxylate and its derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting N-protected this compound?

The deprotection process involves two distinct transformations: the removal of the nitrogen protecting group (e.g., Boc or Cbz) and the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Key challenges include:

  • Incomplete N-Deprotection: The protecting group fails to cleave completely, resulting in low yields and complex purification.

  • Side Reactions: During N-deprotection, reactive intermediates can lead to unwanted byproducts. For instance, the tert-butyl cation generated during Boc deprotection can cause t-butylation of nucleophiles.[1]

  • Incomplete Saponification: The ethyl ester proves resistant to hydrolysis, requiring harsh conditions that may degrade the product.

  • Epimerization: The chiral center at the C2 position of the piperazine ring can be susceptible to racemization under harsh basic or acidic conditions.

  • Product Isolation: The final product, piperazine-2-carboxylic acid, is a zwitterionic amino acid, which can be highly soluble in water, making extraction and purification difficult.

Q2: My N-Boc deprotection is incomplete or giving low yields. What should I do?

Incomplete Boc deprotection is a common issue stemming from several factors.[1] Key causes include insufficient acid strength or quantity, short reaction times, or low temperatures.[1] To address this, consider increasing the acid concentration (e.g., using 25-50% TFA in DCM), extending the reaction time, or gently warming the reaction to around 40°C, while monitoring for potential side reactions.[1]

Q3: How can I prevent side reactions during Boc deprotection with TFA?

The primary side reaction is alkylation by the tert-butyl cation formed upon cleavage of the Boc group.[1] To prevent this, it is crucial to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive carbocation before it can react with your desired product.[1]

Q4: Which is a better N-protecting group for this molecule, Boc or Cbz?

The choice between a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Boc Group: Removed under strong acidic conditions (e.g., TFA, HCl).[1][2] It is stable to basic conditions and hydrogenolysis. This is a good choice if your molecule has groups sensitive to reduction.

  • Cbz Group: Typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[3] This method is very mild and clean. However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. Acid-mediated deprotection of Cbz is also possible but less common.[4]

Q5: My saponification reaction is not going to completion. What are the typical causes?

Incomplete saponification of the ethyl ester can be due to insufficient base, steric hindrance around the ester, or inadequate reaction time and temperature. The reaction is driven to completion by the irreversible acid-base reaction between the carboxylic acid and the alkoxide ion formed.[5] Using an excess of a strong base (e.g., NaOH, KOH, LiOH) and heating the reaction mixture to reflux in a solvent like methanol or ethanol with water is a standard approach to ensure complete hydrolysis.[5]

Troubleshooting Guides

Guide 1: N-Boc Group Deprotection

This guide addresses common issues encountered during the acid-catalyzed removal of a Boc protecting group from this compound derivatives.

start Low Yield or Incomplete Reaction check_sm Analyze Crude Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Remains check_sm->sm_present  SM Detected no_sm No SM, but Low Isolated Yield check_sm->no_sm  No SM Detected increase_acid Increase Acid Conc. (e.g., 25-50% TFA) sm_present->increase_acid increase_time Increase Reaction Time (Monitor Progress) sm_present->increase_time increase_temp Gently Warm Reaction (e.g., to 40°C) sm_present->increase_temp workup_issue Review Work-up: - Check pH during basification - Ensure complete extraction no_sm->workup_issue purification_issue Optimize Purification: - Alternative chromatography - Check for product loss no_sm->purification_issue side_reaction Side Reactions Suspected? (e.g., t-butylation) no_sm->side_reaction add_scavenger Add Scavenger (e.g., TIPS, Anisole) side_reaction->add_scavenger start Start: Ethyl Ester Substrate saponification Saponification: Dissolve in MeOH/H₂O, add excess base (NaOH/LiOH) start->saponification heat Heat to Reflux (Monitor by TLC/LC-MS) saponification->heat cool Cool Reaction Mixture heat->cool remove_org Remove Organic Solvent (under reduced pressure) cool->remove_org acidify Acidify Aqueous Phase with HCl to Isoelectric Point (pH ~5-6) remove_org->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash Precipitate (with cold water/ether) precipitate->filter end End: Isolated Carboxylic Acid filter->end

References

Controlling regioselectivity in Ethyl Piperazine-2-carboxylate modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in the modification of ethyl piperazine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of selectively modified this compound derivatives.

Issue Question Possible Causes & Solutions
Poor Regioselectivity I am getting a mixture of N1 and N4 substituted products, or the undesired N,N'-disubstituted product. How can I improve selectivity for mono-substitution at a specific nitrogen?Cause 1: Similar Reactivity of N1 and N4 Nitrogens. The two nitrogen atoms in the piperazine ring have similar nucleophilicity, leading to a lack of selectivity. Solution A: Use of a Protecting Group. This is the most reliable method for ensuring mono-substitution. Protect one nitrogen, typically N4, with a group like tert-butoxycarbonyl (Boc) to direct the modification to N1. The Boc group can be removed later under acidic conditions.[1] Solution B: Use Excess Piperazine. Employing a large excess (5-10 equivalents) of the this compound starting material relative to the electrophile statistically favors mono-substitution.[1] Solution C: Slow Addition of Electrophile. Adding the alkylating or acylating agent dropwise at low temperatures can help control the reaction rate and minimize disubstitution.[1] Solution D: Formation of a Monopiperazinium Salt. Using one equivalent of a strong acid (like HCl) can protonate one nitrogen, reducing its nucleophilicity and directing substitution to the other nitrogen.[1]
Low Reaction Yield My reaction is not proceeding to completion, or the isolated yield of the desired product is consistently low. What are the potential causes?Cause 1: Incomplete Reaction. The reaction conditions may not be optimal. Solution A: Optimize Temperature. Many N-alkylation and N-acylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Solution B: Choice of Base and Solvent. For N-alkylation, strong, non-nucleophilic bases like anhydrous K₂CO₃ or Cs₂CO₃ are often effective. Ensure the solvent (e.g., DMF, acetonitrile) fully dissolves all reagents. For Buchwald-Hartwig amination, the choice of palladium precursor, ligand, and base is critical and may require screening.[2] Cause 2: Side Reactions. Unwanted side reactions can consume starting material or product. Solution A: Ester Hydrolysis. The ethyl ester is sensitive to both strongly acidic and basic conditions, which can lead to hydrolysis to the corresponding carboxylic acid.[3] Use milder bases or acids where possible, or protect the carboxylic acid if it forms. Solution B: Product Decomposition. The desired product may be unstable under the reaction conditions. Monitor the reaction progress closely and stop it once the starting material is consumed.
Difficulty in Product Purification I am struggling to isolate the pure product from the reaction mixture. What purification strategies can I use?Cause 1: Similar Polarity of Products and Starting Materials. The mono-substituted product may have a similar polarity to the starting material or the di-substituted byproduct, making chromatographic separation difficult. Solution A: Acid-Base Extraction. The basic nature of the piperazine nitrogen allows for extraction into an acidic aqueous layer. The product can then be re-extracted into an organic solvent after basifying the aqueous layer. This is effective for removing non-basic impurities. Solution B: Column Chromatography with Modifiers. When using silica gel chromatography, "tailing" of basic compounds is common. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve separation. Cause 2: Water Solubility. The product may have some water solubility, leading to loss during aqueous workup. Solution A: Brine Wash. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of the product in the aqueous phase. Solution B: Back-Extraction. After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
Protecting Group Issues I am having trouble with the Boc-protection or deprotection steps. What should I consider?Cause 1: Incomplete Boc Protection. The reaction with Di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion. Solution A: Optimize Reaction Conditions. Ensure stoichiometric amounts of Boc₂O are used. The reaction is typically run in a solvent like dichloromethane (DCM) or a biphasic system at room temperature. Cause 2: Incomplete Boc Deprotection. The acidic conditions may not be strong enough or the reaction time may be too short. Solution A: Use Stronger Acid. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection. HCl in an organic solvent like methanol or dioxane is also widely used. Cause 3: Side reactions during deprotection. The acidic conditions for Boc removal may affect other sensitive functional groups in the molecule. Solution A: Use Orthogonal Protecting Groups. If your molecule contains other acid-sensitive groups, consider using an alternative protecting group for the piperazine nitrogen that can be removed under different conditions. Examples include the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) or the Fluorenylmethoxycarbonyl (Fmoc) group (removed by a mild base).[4]

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on this compound is more reactive, N1 or N4?

The N4 nitrogen is generally considered more nucleophilic and less sterically hindered than the N1 nitrogen, which is adjacent to the ethyl carboxylate group. Therefore, in the absence of a directing or protecting group, reactions with electrophiles will preferentially occur at the N4 position.

Q2: What is the most reliable method to achieve selective N1 functionalization?

The most robust and widely used method is to first protect the N4 nitrogen with a tert-butoxycarbonyl (Boc) group. This effectively blocks the more reactive N4 position, allowing for selective N-alkylation, N-acylation, or N-arylation at the N1 position. The Boc group can then be cleanly removed under acidic conditions.

Q3: Can I perform mono-alkylation without using a protecting group?

Yes, it is possible, but often results in lower yields and mixtures of products. The most common strategy is to use a large excess of this compound (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. However, this method requires the removal of a large amount of unreacted starting material.

Q4: My Boc deprotection with HCl in methanol is causing transesterification of my ethyl ester. What can I do?

This is a known potential side reaction. To avoid transesterification, you can use a different solvent system for the deprotection, such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). These conditions are highly effective for Boc removal and will not affect the ethyl ester.

Q5: What are the key considerations for a Buchwald-Hartwig amination to form an N-aryl derivative?

The success of a Buchwald-Hartwig reaction on a protected this compound depends heavily on the choice of catalyst system and reaction conditions. Key factors to optimize include the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand (e.g., XantPhos, RuPhos), the base (e.g., NaO-t-Bu, Cs₂CO₃), and the solvent (e.g., toluene, dioxane). It is often necessary to screen several combinations to find the optimal conditions for your specific aryl halide.[2]

Experimental Protocols

Protocol 1: Selective N4-Boc Protection of this compound

This protocol describes the selective protection of the N4 nitrogen of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 equiv) in DCM dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N1-Alkylation of N4-Boc-protected this compound

This protocol details the alkylation of the N1 position after the N4 position has been protected.

Materials:

  • N4-Boc-ethyl piperazine-2-carboxylate (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N4-Boc-ethyl piperazine-2-carboxylate (1.0 equiv) in acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equiv).

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N1-Acylation of N4-Boc-protected this compound

This protocol describes the acylation of the N1 position using an acid chloride.

Materials:

  • N4-Boc-ethyl piperazine-2-carboxylate (from Protocol 1)

  • Acid chloride (e.g., benzoyl chloride) (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N4-Boc-ethyl piperazine-2-carboxylate (1.0 equiv) in DCM and cool to 0 °C.

  • Add triethylamine (1.2 equiv).

  • Slowly add the acid chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Regioselective Mono-Alkylation Strategies for Piperazines

StrategyElectrophilePiperazine EquivalentsSolventBaseTemperature (°C)Time (h)Yield of Mono-product (%)Reference
Excess PiperazineBenzyl Bromide10Ethanol-Reflux4~60-70General Knowledge
N-Boc ProtectionBenzyl Bromide1AcetonitrileK₂CO₃806>90General Knowledge
Monopiperazinium Saltp-tert-Butylbenzyl chloride1Ethanol-700.5~85[1]
N-Acetyl Protectionn-Butyl Bromide1DMFK₂CO₃801288[1]

Table 2: Conditions for N-Arylation of N-Boc-Piperazine (Buchwald-Hartwig Amination)

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene1002495[5]
4-Nitrochlorobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene100292[5]
2-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101285General Knowledge

Visualizations

Regioselectivity_Workflow start Start: Modify This compound q1 Is selective mono-substitution at N1 required? start->q1 protect Protect N4 with Boc group q1->protect Yes no_protect Is using a large excess of starting material feasible? q1->no_protect Yes, but want to avoid protection direct_n4 Perform direct N4 modification (no protection needed) q1->direct_n4 No (N4 desired) modify_n1 Perform N1 modification (Alkylation, Acylation, Arylation) protect->modify_n1 deprotect Deprotect N4 (if required) using acidic conditions modify_n1->deprotect end_n1 End: N1-substituted product deprotect->end_n1 no_protect->protect No (purification is an issue) excess_sm Use 5-10 eq. of this compound and add electrophile slowly at low temp. no_protect->excess_sm Yes excess_sm->end_n1 end_n4 End: N4-substituted product direct_n4->end_n4

Caption: Decision workflow for achieving regioselective modification.

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome issue Identify Primary Issue start->issue regio_issue Poor Regioselectivity (Mixture of isomers) issue->regio_issue Regioselectivity yield_issue Low Yield issue->yield_issue Yield purify_issue Purification Difficulty issue->purify_issue Purification regio_sol Implement Control Strategy: 1. Use N-Boc protection 2. Use large excess of piperazine 3. Slow addition of electrophile regio_issue->regio_sol yield_sol Optimize Conditions: 1. Adjust Temperature/Time 2. Screen Base/Solvent/Catalyst 3. Check for ester hydrolysis yield_issue->yield_sol purify_sol Refine Workup/Purification: 1. Acid-Base extraction 2. Add base to silica chromatography 3. Use brine wash/back-extraction purify_issue->purify_sol end End: Improved Result regio_sol->end yield_sol->end purify_sol->end

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Scale-up Synthesis of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl Piperazine-2-carboxylate. It provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable method is the catalytic hydrogenation of a pyrazinecarboxylate ester, such as tert-butyl pyrazinecarboxylate, followed by hydrolysis and esterification.[1] This route is favored in industrial settings for its reproducibility.[1] An alternative, though less common, approach is the direct esterification of piperazine-2-carboxylic acid.[1] However, this method presents challenges in controlling regioselectivity and avoiding side reactions.[1]

Q2: What is the most significant challenge when scaling up piperazine derivative syntheses?

A2: A primary challenge is controlling selectivity to obtain the desired mono-substituted product while minimizing the formation of the 1,4-di-substituted byproduct.[2] The two nitrogen atoms in the piperazine ring have comparable reactivity, making competitive reactions a frequent issue.[2][3]

Q3: How can the formation of di-substituted byproducts be minimized?

A3: Several strategies can be employed. Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors mono-substitution.[2] Another robust method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms, although this adds extra steps to the synthesis.[3]

Q4: What are the recommended purification methods for this compound at a large scale?

A4: While column chromatography is feasible, the basic nature of piperazine derivatives can lead to issues like streaking on silica gel.[2] For large-scale purification, crystallization is often preferred. This is typically achieved by converting the product into a stable salt, such as the dihydrochloride salt, which can be precipitated and recrystallized to achieve high purity.[1][2]

Q5: What analytical methods are used to assess the purity of this compound?

A5: A range of chromatographic techniques are employed, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the main product and any impurities.[4][5] For trace analysis of piperazine, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC-UV analysis can be used.[6]

Troubleshooting Guides

Issue 1: Low Yield and Poor Conversion

Question: My scaled-up reaction is showing low conversion of the starting material, resulting in a poor overall yield. What factors should I investigate?

Answer: Low conversion can stem from several factors related to reaction conditions and catalyst performance, particularly in hydrogenation routes.

  • Catalyst Activity: The catalyst (e.g., Rhodium or Palladium-based) may be deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions. Catalyst loading is critical; insufficient loading will slow the reaction.[1]

  • Hydrogen Pressure & Temperature: In hydrogenation reactions, both pressure and temperature are critical parameters. Suboptimal pressure will lead to incomplete reaction, while excessively high temperatures can cause decomposition.[1] Monitor reaction progress via TLC or LC-MS to determine the optimal settings.[2]

  • Solvent Choice: The solvent must be appropriate for the reaction type and scale. For hydrogenations, solvents like methanol are common.[1] Ensure the solvent is dry and deoxygenated, as contaminants can poison the catalyst.

  • Mixing and Mass Transfer: In large reactors, inefficient stirring can lead to poor mixing of reactants, catalyst, and hydrogen gas. This mass transfer limitation can significantly slow down the reaction rate. Ensure the agitation speed is sufficient for the vessel size and reaction volume.

Issue 2: Significant Formation of Byproducts

Question: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and mitigate this?

Answer: The formation of byproducts is a common scale-up challenge. The primary suspect is often a di-substituted piperazine derivative.

  • Byproduct Identification: Use LC-MS to determine the molecular weight of the impurity. This can help confirm if it is the di-substituted byproduct or another species.

  • Stoichiometry Control: As mentioned in the FAQs, using a large excess of the piperazine starting material is the most direct way to statistically disfavor the formation of di-substituted byproducts.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.

  • Controlled Addition: Slowly adding the limiting reagent (e.g., the electrophile) to the reaction mixture containing excess piperazine can help maintain a high ratio of piperazine to the electrophile at all times, further suppressing the di-substitution reaction.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure product. Column chromatography is proving inefficient at this scale, and the product is an oil.

Answer: Isolating piperazine derivatives can be challenging due to their basicity and physical form.

  • Salt Formation: The most effective strategy for purifying basic compounds like this compound is to convert it into a crystalline salt. Treating the crude product with hydrochloric acid (e.g., HCl in ethanol or isopropanol) will form the dihydrochloride salt, which is often a stable, crystalline solid that can be easily filtered, washed, and dried.[1][7]

  • Solvent Selection for Crystallization: The choice of solvent is crucial for successful crystallization. A solvent/anti-solvent system is often effective. For the dihydrochloride salt, solvents like ethanol, methanol, or isopropanol can be used for dissolution, followed by the addition of an anti-solvent like dichloromethane, diethyl ether, or hexane to induce precipitation.[1]

  • Extraction pH: During aqueous workup, carefully control the pH. The free base is soluble in organic solvents, while the protonated salt form is soluble in the aqueous phase. Adjusting the pH allows for efficient extraction and removal of certain impurities.

Experimental Protocols & Data

Protocol: Synthesis via Asymmetric Hydrogenation[1]
  • Reaction Setup: In a suitable high-pressure reactor, dissolve tert-Butyl pyrazinecarboxylate in methanol.

  • Catalyst Addition: Add the rhodium catalyst (e.g., Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer) and a chiral phosphine ligand.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure. Heat the mixture to the desired temperature and stir for the required duration.

  • Hydrolysis & Salt Formation: After cooling and venting the reactor, concentrate the reaction mixture. Treat the resulting material with hydrochloric acid in water and heat to hydrolyze the tert-butyl ester.

  • Isolation: Cool the solution to 0°C to precipitate the this compound dihydrochloride salt.

  • Purification: Filter the solid product, wash with a suitable solvent (e.g., dichloromethane), and dry under vacuum.

Table 1: Key Reaction Parameters for Hydrogenation Route
ParameterValueReference
Starting Materialtert-Butyl pyrazinecarboxylate[1]
SolventMethanol[1]
CatalystRhodium(I) complex[1]
Catalyst Loading~1.9 mol%[1]
Ligand Loading~4.0 mol%[1]
Hydrogen Pressure50 bar[1]
Temperature70°C[1]
Reaction Time20 hours[1]
Hydrolysis Agent32% Hydrochloric Acid[1]
Final Yield41% (as dihydrochloride salt)[1]
Table 2: Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₄N₂O₂[8][9][10]
Molecular Weight158.20 g/mol [8][9]
AppearanceColorless to pale yellow oily liquid[9]
Boiling Point120-122 °C (at 0.1 mmHg)[9]
Dihydrochloride Salt M.P.185-197 °C[7]
SolubilitySoluble in ethanol, DCM; slightly soluble in water[9]

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase Start Start Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Reagent_Charge Charge Starting Material & Solvent (Methanol) Reactor_Prep->Reagent_Charge Catalyst_Charge Charge Catalyst & Ligand Reagent_Charge->Catalyst_Charge Pressurize Pressurize with H₂ (50 bar) Catalyst_Charge->Pressurize Heat Heat to Reaction Temp (70°C) Pressurize->Heat React Stir for 20h (Monitor Conversion) Heat->React Cooldown Cooldown & Vent React->Cooldown Hydrolysis Hydrolysis with HCl Cooldown->Hydrolysis Crystallize Cool to 0°C to Crystallize Salt Hydrolysis->Crystallize Isolate Filter & Wash Solid Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry End Final Product Dry->End

Caption: Experimental workflow for the synthesis of this compound.

G cluster_solutions Potential Solutions Start Problem: Low Yield / Purity Check_SM 1. Verify Starting Material & Reagent Quality Start->Check_SM Improve_Purification Improve Purification (Salt Formation, Recrystallization) Start->Improve_Purification Poor Purity Analyze_Crude 2. Analyze Crude Product (LCMS, NMR) Check_SM->Analyze_Crude Identify_Impurity Impurity Identified? Analyze_Crude->Identify_Impurity Optimize_Stoichiometry Adjust Stoichiometry (e.g., excess piperazine) Identify_Impurity->Optimize_Stoichiometry Yes, di-substitution Optimize_Conditions Optimize Conditions (Temp, Pressure, Time) Identify_Impurity->Optimize_Conditions No, low conversion End Process Optimized Optimize_Stoichiometry->End Check_Catalyst Check Catalyst Activity & Loading Optimize_Conditions->Check_Catalyst Improve_Purification->End Check_Catalyst->End

Caption: Troubleshooting guide for low yield and purity issues.

Safety Considerations

When conducting the scale-up synthesis of this compound, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: All operations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12]

  • Handling Flammables: Many solvents (e.g., methanol, hexane) and reagents are flammable. Keep them away from ignition sources such as open flames, hot surfaces, and sparks.[11] Use explosion-proof equipment and take precautions against static discharge.[13]

  • Corrosive Materials: Reagents like ethyl chloroformate and hydrochloric acid are corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[13]

  • High-Pressure Reactions: Hydrogenation reactions must be conducted in a specialized high-pressure reactor that is properly rated and maintained. Ensure proper training for operating high-pressure equipment.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[12] Be familiar with the location of fire extinguishers and spill kits. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[11][13]

References

Stability and proper storage of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Ethyl Piperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acids or bases and water.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Comparison of the peak area of the main component to the total peak area of all components will provide an estimation of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, air (oxidation), or light.Store the compound in a tightly sealed, opaque container with a desiccant. Purge the container with an inert gas like nitrogen or argon before sealing.
Decreased purity or presence of unexpected peaks in HPLC analysis Chemical degradation due to improper storage or handling.Review storage conditions and ensure they align with the recommendations. Investigate potential exposure to incompatible materials. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light and heat. Ensure the pH of the experimental medium is compatible with the stability of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Optimize the gradient to achieve good separation of the parent compound and any degradation products observed in the forced degradation study.

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis. Mass spectrometry (MS) can be used for identification of degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B Piperazine-2-carboxylic Acid + Ethanol A->B H₂O / H⁺ or OH⁻ C This compound D Oxidized Piperazine Derivatives C->D Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Degradation Check_Appearance Check Physical Appearance of Compound Start->Check_Appearance Appearance_OK No Visible Change Check_Appearance->Appearance_OK No Appearance_Not_OK Visible Change (e.g., color, clumping) Check_Appearance->Appearance_Not_OK Yes Analyze_Purity Analyze Purity by HPLC Appearance_OK->Analyze_Purity Review_Storage Review Storage Conditions (Temp, Light, Moisture) Appearance_Not_OK->Review_Storage Storage_Correct Storage Conditions Correct Review_Storage->Storage_Correct Storage_Incorrect Storage Conditions Incorrect Review_Storage->Storage_Incorrect Storage_Correct->Analyze_Purity Correct_Storage Implement Correct Storage Procedures Storage_Incorrect->Correct_Storage Correct_Storage->Analyze_Purity Purity_OK Purity Meets Specification Analyze_Purity->Purity_OK Yes Purity_Not_OK Purity Below Specification Analyze_Purity->Purity_Not_OK No End_OK Compound is Stable Purity_OK->End_OK Forced_Degradation Perform Forced Degradation Study to Identify Degradants Purity_Not_OK->Forced_Degradation End_Degraded Compound has Degraded Consider obtaining a new batch Forced_Degradation->End_Degraded Storage_Protocol Start Receiving this compound Container Ensure Container is Tightly Sealed and Opaque Start->Container Environment Store in a Cool, Dry, and Well-Ventilated Area Container->Environment Temperature Maintain at Room Temperature Environment->Temperature Incompatibilities Keep Away From: - Strong Acids - Strong Bases - Strong Oxidizing Agents Temperature->Incompatibilities Inert_Atmosphere For Long-Term Storage, Consider Inert Atmosphere (N₂ or Ar) Incompatibilities->Inert_Atmosphere End Properly Stored Compound Inert_Atmosphere->End

Technical Support Center: Minimizing Byproduct Formation in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the N-alkylation or N-arylation of piperazine, and how can it be minimized?

A1: The most prevalent byproduct is the 1,4-disubstituted piperazine, which arises because the second nitrogen atom's reactivity is comparable to the first after initial substitution.[1][2] To favor mono-substitution, several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at reduced temperatures, can help control the reaction rate and decrease the likelihood of disubstitution.[1][2]

  • Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3] This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[4]

Q2: I'm observing low yields in my Buchwald-Hartwig amination for N-aryl piperazine synthesis. What are the likely causes?

A2: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors:

  • Catalyst Deactivation: The choice of palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen various ligands and palladium sources.[1][5]

  • Suboptimal Reaction Conditions:

    • Base Selection: The base plays a crucial role in the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][5]

    • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][5]

    • Temperature and Time: Suboptimal temperatures can lead to an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1][5]

Q3: What are some other common side reactions to be aware of during piperazine synthesis?

A3: Besides di-substitution, other potential side reactions include elimination reactions (particularly with certain alkyl halides), ring-opening, and over-oxidation, depending on the specific synthetic route.[1] Careful control of reaction conditions and appropriate choice of reagents are key to minimizing these unwanted reactions.

Q4: What are the best practices for purifying piperazine derivatives?

A4: The basic nature and potential water solubility of substituted piperazines can present purification challenges.[1] Common and effective methods include:

  • Column Chromatography: To prevent tailing on acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Q5: Which analytical techniques are recommended for monitoring byproduct formation?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for monitoring the progress of the reaction and identifying the formation of byproducts in real-time.[1] For quantitative analysis of piperazine and its derivatives, High-Performance Liquid Chromatography (HPLC), sometimes requiring a derivatization step, is often employed.[6][7][8]

Troubleshooting Guides

Issue 1: Significant Formation of 1,4-Disubstituted Byproduct

This is a common issue in N-alkylation and N-arylation reactions. The following table summarizes key parameters that can be adjusted to favor mono-substitution.

ParameterRecommendationExpected Outcome
Stoichiometry Use a 5-10 fold excess of piperazine relative to the electrophile.[1][2]Statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.
Rate of Addition Add the electrophile dropwise to the reaction mixture, especially at low temperatures.[1][2]Controls the reaction rate and minimizes localized high concentrations of the electrophile.
Protecting Group Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[1][3]Ensures only one nitrogen atom is available for substitution, preventing di-substitution.
Reaction Temperature Optimize the reaction temperature by monitoring with TLC or LC-MS.[1]Lower temperatures can sometimes improve selectivity for mono-substitution.
Issue 2: Low Yield in Buchwald-Hartwig Amination

Low yields in this palladium-catalyzed cross-coupling reaction are often due to suboptimal reaction conditions.

ParameterRecommendationExpected Outcome
Catalyst & Ligand Screen a variety of palladium sources and phosphine ligands.[1][5]Identifies the most effective catalyst system for the specific substrates.
Base If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases like K₃PO₄ or Cs₂CO₃.[1][5]Reduces side reactions and improves the stability of starting materials and products.
Solvent For solubility issues, consider more polar solvents such as t-butanol.[1][5]Ensures all reactants are in solution, facilitating the reaction.
Temperature Perform a temperature screen to identify the optimal reaction temperature.[1][5]Balances reaction rate with the stability of the catalyst and reactants.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[2]

    • After the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Visualizations

G cluster_main Troubleshooting Workflow for Byproduct Formation start Identify Byproduct (e.g., via LC-MS) q1 Is the primary byproduct 1,4-disubstituted piperazine? start->q1 strategy1 Implement Strategies for Mono-substitution q1->strategy1 Yes q2 Are you performing Buchwald-Hartwig amination? q1->q2 No purify Optimize Purification (Column Chromatography, Acid-Base Extraction) strategy1->purify strategy2 Optimize Buchwald-Hartwig Conditions q2->strategy2 Yes other Investigate Other Side Reactions (e.g., elimination, ring-opening) q2->other No strategy2->purify other->purify end Minimized Byproduct Formation purify->end

Caption: A troubleshooting workflow to identify and address common sources of byproduct formation.

G cluster_pathway Byproduct Formation in Piperazine N-Alkylation piperazine Piperazine mono_substituted Desired Mono-substituted Product piperazine->mono_substituted + R-X electrophile Electrophile (R-X) di_substituted 1,4-Disubstituted Byproduct mono_substituted->di_substituted + R-X

Caption: Reaction pathway illustrating the formation of the desired mono-substituted product and the common di-substituted byproduct.

G cluster_logic Logical Relationship of Mitigation Strategies problem Problem: 1,4-Disubstitution goal Goal: Selective Mono-substitution problem->goal strategy1 Kinetic Control: Slow Addition / Low Temp goal->strategy1 strategy2 Stoichiometric Control: Excess Piperazine goal->strategy2 strategy3 Chemical Control: Mono-protection (Boc) goal->strategy3

Caption: Key strategies to control and achieve selective mono-substitution of piperazine.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl Piperazine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl Piperazine-2-carboxylate and two common alternatives: Mthis compound and Ethyl 1-Boc-piperazine-2-carboxylate. The objective is to offer a comprehensive analytical resource to support the identification, characterization, and quality control of these important intermediates in pharmaceutical development.

Introduction

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of a variety of pharmaceutical agents. Its piperazine core is a common scaffold in drugs targeting central nervous system disorders, infectious diseases, and cancer. Accurate and thorough analytical characterization is therefore critical. This guide presents a comparative analysis of its spectroscopic properties alongside two closely related analogs: its methyl ester counterpart and its N-Boc protected form, which is often used in multi-step syntheses to control reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the three compounds is presented in Table 1. These properties are fundamental for sample handling, purification, and analysis.

PropertyThis compoundMthis compound[1]Ethyl 1-Boc-piperazine-2-carboxylate
Molecular Formula C₇H₁₄N₂O₂C₆H₁₂N₂O₂C₁₃H₂₄N₂O₄
Molecular Weight 158.20 g/mol 144.17 g/mol 258.34 g/mol
Appearance Colorless to pale yellow liquidSolidOil or solid
Boiling Point Predicted: ~230-250 °CNot availableNot available
Solubility Soluble in water, methanol, chloroformSoluble in water, methanolSoluble in organic solvents

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Below is a comparative summary of the predicted and experimental ¹H and ¹³C NMR data for the three compounds.

¹H NMR Data

The ¹H NMR spectra provide information on the chemical environment and connectivity of protons in a molecule. The expected chemical shifts (δ) in parts per million (ppm) are detailed in Table 2.

ProtonsThis compound (Predicted)Mthis compound (Predicted)Ethyl 1-Boc-piperazine-2-carboxylate (Experimental)
-OCH₂CH₃ (quartet) ~4.1-4.2-~4.1-4.2
-OCH₂CH₃ (triplet) ~1.2-1.3-~1.2-1.3
-OCH₃ (singlet) -~3.7-
Piperazine C2-H (multiplet) ~3.5-3.6~3.5-3.6~4.0-4.2
Piperazine C3,C5,C6-H (multiplets) ~2.8-3.2~2.8-3.2~2.8-4.0
-NH (broad singlet) ~2.0-3.0 (exchangeable)~2.0-3.0 (exchangeable)-
Boc -C(CH₃)₃ (singlet) --~1.4

Note: Predicted values are based on analogous structures and standard chemical shift tables. Experimental values for Ethyl 1-Boc-piperazine-2-carboxylate are derived from similar reported compounds.

¹³C NMR Data

The ¹³C NMR spectra reveal the number of unique carbon environments and their electronic nature. Table 3 summarizes the expected chemical shifts.

CarbonThis compound (Predicted)Mthis compound (Predicted)Ethyl 1-Boc-piperazine-2-carboxylate (Experimental)
C=O (ester) ~172-174~172-174~170-172
-OCH₂CH₃ ~60-62-~60-62
-OCH₂CH₃ ~14-15-~14-15
-OCH₃ -~51-53-
Piperazine C2 ~55-57~55-57~53-55
Piperazine C3, C5, C6 ~44-48~44-48~40-50
Boc C=O --~155
Boc -C(CH₃)₃ --~80
Boc -C(CH₃)₃ --~28

Note: Predicted values are based on analogous structures and standard chemical shift tables. Experimental values for Ethyl 1-Boc-piperazine-2-carboxylate are derived from similar reported compounds.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Fragmentation Pattern

The expected major fragmentation pathways for this compound under electron ionization (EI) are outlined below. The fragmentation of the alternatives will follow similar principles, with adjustments for the different ester or protecting groups.

  • Molecular Ion (M⁺˙): The parent molecule with the loss of one electron.

  • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion.

  • Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester.

  • Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, often leading to the loss of ethyleneimine or other small nitrogen-containing fragments.

  • Loss of the entire ester group (-COOCH₂CH₃): Cleavage at the C2 position of the piperazine ring.

Table 4 summarizes the expected key fragments and their mass-to-charge ratios (m/z).

Fragment IonThis compound (Predicted m/z)Mthis compound (Predicted m/z)Ethyl 1-Boc-piperazine-2-carboxylate (Predicted m/z)
[M]⁺˙ 158144258
[M - OCH₂CH₃]⁺ 113-213
[M - OCH₃]⁺ -113-
[M - CH₂CH₃]⁺ 129-229
[M - COOCH₂CH₃]⁺ 85-185
[M - COOCH₃]⁺ -85-
[Piperazine ring fragments] Various, e.g., m/z 56, 70Various, e.g., m/z 56, 70Various, e.g., m/z 56, 70, 156
[M - C₄H₉O₂]⁺ (Boc group loss) --158

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep ~10-20 mg MS_Prep Dilute Sample Sample->MS_Prep ~1 mg/mL NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Analysis Spectral Interpretation (Chemical Shifts, Coupling) NMR_Proc->NMR_Analysis MS_Intro Introduce into MS (GC/LC or Infusion) MS_Prep->MS_Intro MS_Ionize Ionization (EI or ESI) MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z measurement) MS_Ionize->MS_Analyze MS_Interp Fragmentation Pattern Analysis MS_Analyze->MS_Interp

Caption: General workflow for NMR and Mass Spectrometry analysis.

Fragmentation_Pathway M This compound (M+•, m/z 158) F1 [M - OCH2CH3]+ (m/z 113) M->F1 - •OCH2CH3 F2 [M - CH2CH3]+ (m/z 129) M->F2 - •CH2CH3 F3 [M - COOCH2CH3]+ (m/z 85) M->F3 - •COOCH2CH3 F4 Piperazine Ring Fragments (e.g., m/z 70, 56) F3->F4 Further fragmentation

Caption: Key mass spectrometry fragmentation pathways of this compound.

References

Validating the Chiral Purity of Ethyl Piperazine-2-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Ethyl Piperazine-2-carboxylate is a critical step in the development of safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of various analytical techniques for validating the chiral purity of this compound, supported by experimental data and detailed methodologies.

The primary methods for chiral separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of technique often depends on factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired sample throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely regarded as the gold standard for chiral separations in the pharmaceutical industry due to its versatility and robustness.[1] The use of Chiral Stationary Phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including amino acid esters and their derivatives.

Key Advantages of Chiral HPLC:

  • Broad Applicability: A wide variety of commercially available CSPs can separate a vast range of chiral molecules.

  • High Resolution: Can achieve baseline separation of enantiomers, allowing for accurate quantification.

  • Established Methodology: Well-understood principles and extensive literature support method development.

Considerations:

  • Method Development Time: Screening for the optimal combination of CSP and mobile phase can be time-consuming.

  • Solvent Consumption: Can use significant amounts of organic solvents, which has environmental and cost implications.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient analyses.[2][3] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to higher flow rates and faster column equilibration.[2]

Key Advantages of Chiral SFC:

  • High Throughput: Significantly shorter analysis times compared to HPLC.[4]

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, making it a "greener" technique.[5]

  • Complementary Selectivity: Can sometimes provide better or different enantioselectivity compared to HPLC for the same CSP.[2]

Considerations:

  • Instrumentation: Requires specialized SFC instrumentation.

  • Analyte Solubility: May not be suitable for compounds with poor solubility in the supercritical fluid mobile phase.

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. This can be achieved by reacting the analyte with a chiral or achiral derivatizing agent.

Key Advantages of Chiral GC:

  • High Efficiency and Resolution: Capillary columns provide excellent separation power.

  • High Sensitivity: Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer low detection limits.

Considerations:

  • Derivatization Required: The need for derivatization adds a step to the sample preparation process and can be a source of error.

  • Thermal Stability: The analyte must be thermally stable or be made so through derivatization.

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. For piperazine derivatives, cyclodextrins and their derivatives have been shown to be effective chiral selectors.

Key Advantages of Chiral CE:

  • High Separation Efficiency: Can generate a large number of theoretical plates, leading to excellent resolution.

  • Low Sample and Reagent Consumption: A significant advantage for valuable or limited samples.

  • Rapid Method Development: The chiral selector is simply added to the buffer, making it easy to screen different selectors.

Considerations:

  • Sensitivity: UV detection can be less sensitive compared to other techniques, although this can be improved with sample stacking techniques or alternative detectors.

  • Reproducibility: Migration times can be more susceptible to variations in temperature and buffer composition compared to chromatographic methods.

Comparative Data Presentation

Table 1: Comparison of Chiral Separation Techniques for this compound

ParameterHPLCSFCGC (with derivatization)CE
Chiral Selector Polysaccharide-based CSP (e.g., Chiralpak IA, IC)Polysaccharide-based CSP (e.g., Chiralpak IA, IC)Chiral GC Column (e.g., Cyclodextrin-based)Sulfated-β-cyclodextrin in buffer
Typical Mobile Phase/Carrier Gas Hexane/Ethanol/DiethylamineCO2/Methanol/IsopropylamineHelium or HydrogenPhosphate Buffer with Chiral Selector
Analysis Time 15 - 30 min3 - 10 min10 - 20 min10 - 25 min
Resolution (Rs) > 2.0> 2.0> 2.0> 2.0
Detection UV/PDAUV/PDA, MSFID, MSUV/PDA
Throughput ModerateHighModerateModerate to High
"Greenness" LowHighHigh (low solvent use)High (low solvent use)
Sample Prep Minimal (dissolution)Minimal (dissolution)Derivatization requiredMinimal (dissolution)

Table 2: Validation Parameters for a Chiral Purity Assay (based on ICH Q2(R2) Guidelines) [6][7]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between the enantiomers.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.From the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.
Accuracy The closeness of the test results to the true value.% Recovery between 90.0% and 110.0% for the undesired enantiomer at different concentrations.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 5.0% for the quantitation of the undesired enantiomer.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and precision should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Experimental Protocols

Protocol 1: Chiral HPLC Method
  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral SFC Method
  • Instrumentation: SFC system with UV/PDA detector and back-pressure regulator.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v) with 0.1% Isopropylamine.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Protocol 3: Chiral GC Method (with Derivatization)
  • Derivatization Step:

    • To 1 mg of this compound, add 1 mL of anhydrous Dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of Dichloromethane for GC analysis.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp at 5 °C/min to 200 °C (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

Protocol 4: Chiral CE Method
  • Instrumentation: Capillary electrophoresis system with a PDA detector.

  • Capillary: Fused-silica capillary (50 µm ID, 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 3.0) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Visualizations

G Workflow for Chiral Purity Validation cluster_0 Method Selection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing & Validation HPLC HPLC Dissolution Dissolution in Solvent HPLC->Dissolution SFC SFC SFC->Dissolution GC GC Derivatization Derivatization GC->Derivatization CE CE CE->Dissolution Chromatographic_Run Chromatographic/ Electrophoretic Run Dissolution->Chromatographic_Run Derivatization->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Peak_Integration Peak Integration & Enantiomeric Purity Calculation Data_Acquisition->Peak_Integration Method_Validation Method Validation (ICH Q2) Peak_Integration->Method_Validation

Caption: General workflow for validating chiral purity.

G Decision Logic for Method Selection Start Start: Chiral Purity of this compound High_Throughput High Throughput Needed? Start->High_Throughput Greener_Method Greener Method Preferred? High_Throughput->Greener_Method No SFC Choose SFC High_Throughput->SFC Yes Thermal_Stability Thermally Stable Derivative? Greener_Method->Thermal_Stability No Greener_Method->SFC Yes High_Efficiency High Efficiency & Low Sample Volume? Thermal_Stability->High_Efficiency No GC Choose GC Thermal_Stability->GC Yes CE Choose CE High_Efficiency->CE Yes Consider_HPLC Consider HPLC High_Efficiency->Consider_HPLC No HPLC Choose HPLC

Caption: Decision tree for selecting a suitable analytical method.

References

A Comparative Guide to Ethyl Piperazine-2-carboxylate and Other Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a cornerstone in medicinal chemistry, appearing in over 100 FDA-approved drugs.[1] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1][2] The choice of the initial piperazine building block is a critical decision in the synthesis of new chemical entities. This guide provides an objective comparison of Ethyl Piperazine-2-carboxylate with other commonly used piperazine building blocks, supported by experimental data, to aid researchers in selecting the optimal starting material for their drug discovery programs.

This compound: A Profile

This compound is a key intermediate in the synthesis of various bioactive compounds.[3] Its structure, featuring a C-substituted carboxylate group, offers a distinct synthetic handle compared to the more common N-substituted piperazine derivatives. This allows for the generation of structural diversity that is less explored, as approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[4]

This building block is particularly valuable in the development of drugs targeting neurological disorders, as well as compounds with potential anticancer, antimicrobial, and antiviral properties.[3][5]

Physicochemical Properties: A Head-to-Head Comparison

The selection of a building block is often governed by its fundamental physicochemical properties, which influence its handling, reactivity, and the characteristics of the final compound.

PropertyThis compoundN-Boc-piperazine1-MethylpiperazinePiperazine-2-carboxylic acid
Molecular Formula C₇H₁₄N₂O₂[3]C₉H₁₈N₂O₂[6]C₅H₁₂N₂[7]C₅H₁₀N₂O₂[8]
Molecular Weight 158.20 g/mol [9]186.25 g/mol [10]100.16 g/mol [7]130.15 g/mol [8]
Boiling Point 241.4 °C at 760 mmHg[3]Not readily available138 °C[7]Not readily available
pKa (predicted) pKa1: ~8.5, pKa2: ~4.0pKa: ~9.0pKa1: 9.7, pKa2: 5.5pKa1: ~8.7, pKa2: ~4.2
Solubility Slightly soluble in water; Soluble in ethanol, DCM, THF[9]Soluble in organic solvents, insoluble in water[6]Soluble in water and common organic solvents[11]Soluble in water

Reactivity and Synthetic Applications

The primary distinction between these building blocks lies in their available reactive sites, which dictates their application in a synthetic workflow.

Building BlockKey Reactive SitesCommon ReactionsPrimary ApplicationsAdvantagesDisadvantages
This compound N1-H, N4-H, C2-EsterN-alkylation, N-arylation, N-acylation, Amide coupling (after hydrolysis), Reduction of esterSynthesis of C-functionalized piperazines, peptidomimetics, chiral ligands.[5][9]Allows for C2-diversification; Chiral versions available for asymmetric synthesis.Both nitrogens are reactive, often requiring protection strategies.
N-Boc-piperazine N4-HN-alkylation, N-arylation, Reductive amination, Buchwald-Hartwig amination.[12]Widely used for introducing a terminal piperazine moiety onto a core scaffold.[6]Orthogonal protecting group allows for selective functionalization of N4.[6]Limited to N-substitution; adds a deprotection step to the synthesis.
1-Methylpiperazine N4-HN-alkylation, N-arylation, Amide couplingA common building block for introducing a basic, N-methylpiperazine group in drugs like sildenafil.[7]Simple, low-cost starting material.N1 is permanently blocked; offers less structural flexibility.
Piperazine-2-carboxylic acid N1-H, N4-H, C2-Carboxylic acidAmide coupling, Esterification, N-protection/functionalizationPrecursor to esters and amides; used in peptide synthesis.[8][13]Multiple reactive handles for diverse functionalization.High polarity can complicate purification; requires protection for selective reactions.

Experimental Protocols

Synthesis of this compound Dihydrochloride

A well-documented method for synthesizing this compound is through the catalytic hydrogenation of pyrazinecarboxylate esters.[5]

Protocol:

  • Dissolution: Dissolve tert-Butyl pyrazinecarboxylate (2.85 mmol) in methanol (10 mL).

  • Catalyst Addition: Add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (54 µmol) and a suitable chiral phosphine ligand (113.3 µmol).

  • Hydrogenation: Subject the mixture to hydrogen gas at 50 bar and 70°C for 20 hours.

  • Hydrolysis: Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (18.4 mmol) in water at 100°C for 20 minutes.

  • Salt Formation: Cool the solution to 0°C to precipitate the dihydrochloride salt.

  • Isolation: Filter the precipitate and wash with dichloromethane to yield the product.[5]

Typical N-Functionalization via Buchwald-Hartwig Amination

This protocol describes a general method for coupling a piperazine building block to an aryl halide.

Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), the piperazine building block (e.g., N-Boc-piperazine, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing Synthetic Strategies

Synthesis and Functionalization Workflow

The following diagram illustrates a typical synthetic pathway starting from a pyrazine derivative to a functionalized piperazine product using this compound.

G cluster_0 Synthesis of Building Block cluster_1 Functionalization Pyrazine Pyrazinecarboxylate Ester PiperazineEster Ethyl Piperazine- 2-carboxylate Pyrazine->PiperazineEster Catalytic Hydrogenation ProtectedPiperazine N-Protected Piperazine Ester PiperazineEster->ProtectedPiperazine N-Protection (e.g., Boc) CoupledProduct N-Aryl Piperazine Ester ProtectedPiperazine->CoupledProduct Coupling Rxn (e.g., Buchwald) FinalCompound Final Compound CoupledProduct->FinalCompound Ester Hydrolysis/ Amide Coupling

Caption: Synthetic workflow for this compound.

Comparative Reactivity of Piperazine Building Blocks

This diagram shows the distinct reactive sites on this compound versus an N-protected piperazine, leading to different classes of derivatives.

G cluster_0 This compound cluster_1 N-Boc-piperazine A EtOOC-Pip-NH A_N_Func N-Functionalized Product A->A_N_Func N-Alkylation/ Arylation A_C_Func C-Functionalized Product A->A_C_Func Ester Modification B Boc-Pip-NH B_N_Func N-Functionalized Product B->B_N_Func N-Alkylation/ Arylation

Caption: Comparison of reactive sites and derivatives.

Decision Pathway for Building Block Selection

Researchers can use the following logic to select an appropriate piperazine building block for their synthetic target.

G Start Target Molecule Contains Piperazine Core Q1 Is C-substitution required on the piperazine ring? Start->Q1 Q2 Is only one N-atom to be functionalized? Q1->Q2 No UseEtPip Use Ethyl Piperazine- 2-carboxylate or Piperazine-2-carboxylic acid Q1->UseEtPip Yes Q3 Is a terminal N-methylpiperazine moiety needed? Q2->Q3 No UseBocPip Use N-Boc-piperazine Q2->UseBocPip Yes UseMePip Use 1-Methylpiperazine Q3->UseMePip Yes UseUnsubPip Use unsubstituted Piperazine Q3->UseUnsubPip No

Caption: Logic for selecting a piperazine building block.

Conclusion

This compound is a valuable and somewhat underutilized building block that opens avenues for C-functionalization of the piperazine core, providing access to novel chemical space. While N-Boc-piperazine remains the workhorse for introducing a simple, monosubstituted piperazine ring, and 1-methylpiperazine is a direct precursor for a common pharmacophore, this compound offers greater potential for creating complex, chiral, and C-substituted analogs. The choice of building block ultimately depends on the specific synthetic strategy and the desired final molecular architecture. By understanding the distinct properties and reactivity of each, researchers can make a more informed decision to accelerate their drug discovery efforts.

References

Biological activity comparison of Ethyl Piperazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Ethyl Piperazine-2-carboxylate Derivatives

This compound and its derivatives represent a versatile class of heterocyclic compounds that are pivotal in medicinal chemistry.[1][2] The inherent structural features of the piperazine ring, such as its ability to be modified at the nitrogen positions, allow for the synthesis of a diverse range of molecules with significant pharmacological properties.[3][4] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neurological effects, making them promising candidates for drug discovery and development.[1][5][6] This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][7] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[7]

Quantitative Comparison of Anticancer Activity
Compound IDDerivative ClassCancer Cell LineActivity Metric (GI₅₀)Reference
4 N-Ethyl-piperazinyl amide of oleanonic acid derivativeMALME-3M (Melanoma)< 10 nM[7]
4 N-Ethyl-piperazinyl amide of oleanonic acid derivativeLOXIMVI (Melanoma)< 10 nM[7]
4 N-Ethyl-piperazinyl amide of oleanonic acid derivativeSK-MEL-5 (Melanoma)< 10 nM[7]
4 N-Ethyl-piperazinyl amide of oleanonic acid derivativeSK-MEL-28 (Melanoma)< 10 nM[7]
4 N-Ethyl-piperazinyl amide of oleanonic acid derivativeSF-539 (CNS Cancer)< 10 nM[7]
6 N-Ethyl-piperazinyl amide of ursonic acid derivativeVariousNanomolar range[7]
3 N-ethylpiperazinyl amide of oleanonic acidHL-60(TB) (Leukemia)Moderate Growth Inhibition (-35.82%)[7]
Experimental Protocols

NCI-60 Human Cancer Cell Line Screen: This screening involves the evaluation of a compound's anticancer activity against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Preparation: The cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Application: The test compounds are added to the cells at a single concentration (e.g., 10⁻⁵ M) and incubated for 48 hours at 37°C under a humidified atmosphere with 5% CO₂.

  • Endpoint Measurement: After incubation, the cells are fixed in situ with trichloroacetic acid (TCA). The cell protein is stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated relative to the number of cells at the start of the incubation and the control cells (no compound added). A 50% growth inhibition (GI₅₀) value is determined for compounds that show significant activity, representing the concentration that inhibits cell growth by 50%.

DAPI Staining for Apoptosis: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound for a specified period.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are incubated with a DAPI solution.

  • Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates the apoptotic pathway induced by certain N-Ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids.[7] These compounds were found to up-regulate the pro-apoptotic Bak gene while down-regulating the pro-survival Bcl-XL and Bcl-2 genes, leading to programmed cell death.[7]

G Derivative This compound Derivative (e.g., Compound 4 & 6) Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) Derivative->Bcl2_BclXL Down-regulates Bak Bak (Pro-apoptotic) Derivative->Bak Up-regulates Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion Inhibits Bak->Mitochondrion Promotes Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Apoptotic pathway initiated by piperazine derivatives.

Anticholinesterase Activity

Derivatives of piperazine-2-carboxylic acid have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][8]

Quantitative Comparison of Anticholinesterase Activity
Compound IDDerivative ClassTarget EnzymeActivity Metric (Kᵢ)Selectivity Index (SI)Reference
4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChE10.18 ± 1.00 µM~17.90 (for AChE)[8]
7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChE1.6 ± 0.08 nM21862.5 (for BChE)[8]
Donepezil (Reference Drug)BChE12.5 ± 2.6 µM-[8]
Tacrine (Reference Drug)BChE17.3 ± 2.3 nM-[8]
Experimental Protocol

Modified Ellman's Method for Cholinesterase Inhibition: This spectrophotometric method is widely used to determine the activity of cholinesterase enzymes.

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE).

  • Reaction Mixture: The reaction is typically performed in a phosphate buffer (pH 8.0). The enzyme is pre-incubated with various concentrations of the inhibitor (test compound) for a set period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI or BTCI).

  • Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The inhibitory activity of the compound is determined by comparing the rate of the reaction with and without the inhibitor. The inhibitor concentration that causes 50% inhibition (IC₅₀) is calculated, and the inhibition constant (Kᵢ) is determined using Lineweaver-Burk plot analysis.[8]

Antimicrobial Activity

The piperazine scaffold is a component of many antimicrobial agents.[9][10] Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[9]

Quantitative Comparison of Antimicrobial Activity
Compound ClassTarget OrganismActivity Metric (MIC)Standard DrugReference
Chalcone-piperazine hybridStaphylococcus aureusPotentially ActiveCiprofloxacin[9]
Chalcone-piperazine hybridEscherichia coliPotentially ActiveCiprofloxacin[9]
Chalcone-piperazine hybridCandida albicans2.22 µg/mLFluconazole[9]
Phenyl acetamide piperazine derivativeAspergillus nigerGood ActivityGriseofulvin[9]
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay by Microdilution: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared (e.g., adjusted to a 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the typical workflow for screening novel synthesized compounds for antimicrobial activity.

G start Synthesis of Ethyl Piperazine-2-carboxylate Derivatives disc_diffusion Primary Screening: Disc Diffusion Method start->disc_diffusion inactive Inactive Compounds disc_diffusion->inactive No Zone active Active Compounds disc_diffusion->active Zone of Inhibition mic_assay Quantitative Assay: Microdilution for MIC mbc_assay Further Characterization: MBC Assay mic_assay->mbc_assay active_compounds Identification of Potent Antimicrobial Agents mbc_assay->active_compounds active->mic_assay

Workflow for antimicrobial activity screening.

References

A Comparative Guide to the Spectroscopic Interpretation of Ethyl Piperazine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for Ethyl Piperazine-2-carboxylate, a key building block in medicinal chemistry, alongside two structurally similar alternatives: Ethyl Piperidine-2-carboxylate and Mthis compound. By presenting key experimental data and detailed methodologies, this guide aims to facilitate the identification and characterization of these important heterocyclic compounds.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Dihydrochloride -Piperazine ring protons: δ 2.5–3.5[1]
Ethyl Piperidine-2-carboxylate CDCl₃4.18 (q, 2H), 3.34 (m, 1H), 3.08 (m, 1H), 2.66 (m, 1H), 2.36 (m, 1H), 1.97 (m, 1H), 1.79 (m, 2H), 1.5-1.4 (m, 2H), 1.27 (t, 3H)
Mthis compound -Data not readily available in a comparable format.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Dihydrochloride -Ester carbonyl: ~170[1]
Ethyl Piperidine-2-carboxylate -Data not readily available in a comparable format.
Mthis compound -Data not readily available in a comparable format.

Table 3: FTIR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound -Data not readily available.
Ethyl Piperidine-2-carboxylate -Data available through the NIST Chemistry WebBook, but specific peak values are not listed in a table format.
Mthis compound -Data not readily available.

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound -Data not readily available for the free base. The molecular weight of the dihydrochloride is 231.12 g/mol .[2]-
Ethyl Piperidine-2-carboxylate Electron Ionization (EI)15784, 56, 42
Mthis compound -The molecular weight is 144.17 g/mol .[3]Data not readily available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of the solid compound is dissolved in 0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] If any solid remains, the solution is filtered through a pipette with a cotton plug into a clean, dry NMR tube.[4]

  • Instrumentation: A standard NMR spectrometer, such as a Bruker AVANCE, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom.[5] A sufficient number of scans and an appropriate relaxation delay are used to ensure accurate signal integration. Chemical shifts are referenced to the solvent peak or an internal standard like TMS.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Peak integration is performed to determine the relative ratios of different protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR for Liquid Samples

  • Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.[6]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6] The sample is then applied to the crystal, and the sample spectrum is recorded. The typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[8][9]

  • Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic charged fragments.[8]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown organic compound.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Data Interpretation MS Mass Spectrometry (MS) Mol_Formula Determine Molecular Formula (from MS and Elemental Analysis) MS->Mol_Formula IR Infrared (IR) Spectroscopy Func_Groups Identify Functional Groups (from IR) IR->Func_Groups NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon_Skeleton Determine Carbon Skeleton (from ¹³C NMR) NMR->Carbon_Skeleton Proton_Environment Analyze Proton Environments (from ¹H NMR) NMR->Proton_Environment Structure_Proposal Propose Candidate Structure(s) Mol_Formula->Structure_Proposal Func_Groups->Structure_Proposal Carbon_Skeleton->Structure_Proposal Proton_Environment->Structure_Proposal Structure_Verification Verify Structure (2D NMR, etc.) Structure_Proposal->Structure_Verification Final_Structure Final Structure Elucidation Structure_Verification->Final_Structure

Caption: A flowchart outlining the systematic process of interpreting various spectroscopic data to determine the chemical structure of a compound.

References

A Comparative Guide to Analytical Methods for the Characterization of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Ethyl Piperazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The selection of appropriate analytical techniques is crucial for ensuring the identity, purity, and quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the principles, experimental protocols, and comparative performance of several key analytical techniques, supported by available experimental data for this compound and closely related analogues.

Executive Summary

The characterization of this compound involves a suite of analytical techniques to confirm its chemical structure, quantify its purity, and identify any potential impurities. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of the main component and its impurities, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. Due to the chiral nature of this compound, chiral HPLC is essential for the separation and quantification of its enantiomers.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the analysis of this compound and its analogues.

Table 1: Spectroscopic Methods - NMR and FTIR

Parameter¹H NMR¹³C NMRFTIR
Principle Measures the nuclear magnetic resonance of hydrogen nuclei to elucidate molecular structure.Measures the nuclear magnetic resonance of carbon-13 nuclei to identify the carbon framework.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Sample Preparation Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Neat liquid (thin film), KBr pellet, or solution.
Key Information Obtained Chemical shift (δ), multiplicity, coupling constants (J), and integration provide detailed structural information.Chemical shifts (δ) indicate the electronic environment of each carbon atom.Characteristic absorption bands for functional groups (e.g., C=O, N-H, C-O).
Typical Data for Piperazine-2-Carboxylate Derivatives Piperazine ring protons: δ 2.5–3.5 ppm; Ester protons: δ 1.2 (t, CH₃), 4.1 (q, CH₂)[1][2].Carbonyl carbon (C=O): ~170 ppm; Piperazine ring carbons: ~40-60 ppm[3][4].C=O stretch (ester): ~1735 cm⁻¹; N-H stretch: ~3300 cm⁻¹; C-N stretch: ~1100-1300 cm⁻¹[5].

Table 2: Chromatographic Methods - HPLC and GC-MS

ParameterHPLC with UV DetectionChiral HPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of enantiomers based on differential interactions with a chiral stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid stationary phase, with detection by mass spectrometry.
Derivatization May be required for compounds lacking a strong chromophore. Derivatization with agents like NBD-Cl enhances UV detection[6].Generally not required if a suitable chiral stationary phase is used.Often required for non-volatile or polar compounds to increase volatility and thermal stability. Derivatization with agents like ethyl chloroformate is common for amino acid esters[7][8][9].
Linearity Range 30 - 350 ppm (with derivatization for piperazine)[6].Dependent on detector and compound, typically in the µg/mL range.Dependent on analyte and ionization method, typically in the ng/mL to µg/mL range.
Accuracy (% Recovery) 104.87 - 108.06% (with derivatization for piperazine)[6].Typically >95%.Typically >90%.
Precision (% RSD) < 4.0 (with derivatization for piperazine)[6].Typically < 2%.Typically < 15%.
Limit of Detection (LOD) 30 ppm (with derivatization for piperazine)[6].Dependent on detector and compound.Can reach low ng/mL levels.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations. Compare the obtained data with the expected structure. For piperazine derivatives, the protons on the piperazine ring typically appear in the 2.5-3.5 ppm region in the ¹H NMR spectrum, while the ester carbonyl carbon appears around 170 ppm in the ¹³C NMR spectrum[1][2][3][4].

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity of this compound and quantify impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.

  • Derivatization (if necessary): Since piperazine itself lacks a strong UV chromophore, derivatization may be necessary for sensitive detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl)[6]. The reaction is typically carried out in a buffered solution at a slightly elevated temperature.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). For derivatized piperazine, a mobile phase of acetonitrile, methanol, and diethylamine (90:10:0.1, v/v/v) has been reported[6].

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C[6].

    • Detection Wavelength: Selected based on the UV absorbance of the analyte or its derivative (e.g., 340 nm for the NBD derivative)[6].

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be quantified using external standards if available.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate and quantify the enantiomers of this compound.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation: An HPLC system with a UV or other suitable detector and a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns (e.g., Chiralpak series) are commonly used for the separation of chiral amines and their derivatives.

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) for normal-phase separations. For reversed-phase chiral separations, mixtures of buffered aqueous solutions and organic solvents are used.

    • Flow Rate: Adjusted to achieve optimal resolution.

    • Column Temperature: Controlled to ensure reproducible separation.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the structure of this compound.

Methodology:

  • Sample Preparation and Derivatization: As this compound has limited volatility, derivatization is often necessary. A common approach for amino acid esters is acylation or silylation to increase volatility. For instance, derivatization with ethyl chloroformate can be employed[7][8][9].

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure complete volatilization.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) is commonly used for generating mass spectra.

    • Mass Range: Scanned over a range that includes the molecular ion of the derivatized analyte and its expected fragments.

  • Data Analysis: The retention time and the mass spectrum of the analyte are used for identification by comparison with reference spectra or libraries. Quantification can be performed using an internal or external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups. For this compound, characteristic peaks would include the C=O stretch of the ester group (around 1735 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region[5].

Mandatory Visualization

Analytical_Workflow cluster_sample Sample: this compound cluster_techniques Analytical Characterization cluster_results Characterization Data Sample Bulk Material NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC GC_MS GC-MS Sample->GC_MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Purity Purity & Impurity Profile HPLC->Purity Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity GC_MS->Structure Confirmation Volatile_Impurities Volatile Impurities ID GC_MS->Volatile_Impurities

Caption: Analytical workflow for the characterization of this compound.

Comparison and Alternatives

  • HPLC vs. GC: HPLC is generally more versatile for the analysis of a wider range of compounds, including non-volatile and thermally labile molecules like this compound, often without the need for derivatization if a suitable detector is available (e.g., Charged Aerosol Detector). GC-MS, however, provides excellent separation efficiency for volatile compounds and offers definitive identification through mass spectral libraries. For this compound, HPLC is often the preferred method for purity determination, while GC-MS is valuable for identifying specific volatile impurities.

  • Detectors for HPLC: While UV detection is common, it may lack sensitivity for compounds with weak chromophores like this compound. In such cases, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, which do not rely on the chromophoric properties of the analyte. Mass Spectrometry (LC-MS) offers the highest sensitivity and selectivity and can provide structural information about impurities.

  • Chiral Separation: Besides chiral HPLC, other techniques for enantiomeric separation include chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE). However, chiral HPLC is the most widely used and established method in the pharmaceutical industry due to its robustness and scalability.

Conclusion

A comprehensive analytical characterization of this compound requires the application of multiple orthogonal techniques. NMR and FTIR spectroscopy are indispensable for structural confirmation. Chromatographic methods, particularly HPLC for purity and chiral HPLC for enantiomeric excess, are essential for quantitative analysis. GC-MS serves as a powerful tool for the identification of volatile impurities. The choice of specific methods and their validation are critical to ensure the quality and consistency of this important pharmaceutical intermediate. This guide provides a foundational understanding of the available analytical tools and their comparative advantages for the characterization of this compound.

References

A Comparative Guide to the Synthesis of Ethyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for Ethyl Piperazine-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The following sections detail the methodologies, present quantitative data for easy comparison, and visualize the synthetic workflows.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies. Below is a summary of key performance indicators for three different routes, each starting from different precursors and employing unique chemical transformations.

ParameterRoute 1: Asymmetric HydrogenationRoute 2: Cyclization via DiamineRoute 3: Reductive Amination & Cyclization
Starting Materials tert-Butyl pyrazinecarboxylate2,3-Dibromopropionic acid methyl ester, N,N'-Dibenzylethane-1,2-diamineN-Boc protected (S)-alanine
Key Transformations Asymmetric hydrogenation, HydrolysisCyclizationReductive amination, Cyclization
Product (S)-Piperazine-2-carboxylate Dihydrochloride1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester3-Methyl-piperazine-2-acetic acid ester
Overall Yield 41%[1]84.8%[2]Good yield (quantitative data not specified for overall yield)[3]
Chiral Purity (ee) 77.6%[1]Not specified (product is racemic)Enantiopure starting material used[3]
Reaction Steps 215+
Reagents & Conditions Rhodium catalyst, H₂ (50 bar), 70°C; then HCl, 100°C[1]Triethylamine, Toluene, Reflux[2]Masamune condensation, Reductive amination (NH₄OAc, NaBH₃CN), Annulation[3]

Experimental Protocols

Route 1: Asymmetric Hydrogenation of Pyrazinecarboxylate Ester

This method provides an optically active product through the use of a chiral catalyst.

Step 1: Asymmetric Hydrogenation A solution of tert-butyl pyrazinecarboxylate is prepared in methanol. To this, a catalyst system consisting of a rhodium complex and a chiral phosphine ligand is added. The mixture is then subjected to hydrogenation at a pressure of 50 bar and a temperature of 70°C for 20 hours. This step achieves a conversion of 67%.[1]

Step 2: Hydrolysis and Salt Formation The resulting crude tert-butyl (S)-piperazine-2-carboxylate is treated with 32% hydrochloric acid in water and heated to 100°C for 20 minutes. The mixture is then cooled to 0°C and stirred for an additional hour to facilitate the precipitation of the dihydrochloride salt. The product is isolated by filtration and washed with dichloromethane.[1]

Route 2: Cyclization of a Diamine with a C3-Fragment

This approach builds the piperazine ring by reacting a protected diamine with a three-carbon electrophile.

Step 1: Cyclization To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene and triethylamine, N,N'-dibenzyl-ethane-1,2-diamine is added dropwise. The resulting slurry is heated to reflux until a clear solution is formed and stirred overnight. After cooling, the reaction mixture is extracted with 2N HCl, and the extract is neutralized with 4N NaOH. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.[2]

Route 3: Synthesis from an Amino Acid via Reductive Amination and Cyclization

This multi-step route constructs a substituted piperazine derivative starting from a readily available chiral amino acid.

Step 1: β-Ketoester Formation N-Boc protected (S)-alanine is converted to the corresponding β-ketoester using a Masamune condensation reaction.[3]

Step 2: Reductive Amination The β-ketoester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine as a diastereomeric mixture.[3]

Step 3: Protection The newly formed amino group is protected, for example, with a 2-nitrobenzenesulfonyl (Ns) group.[3]

Step 4 & 5: Annulation and Deprotection/Cyclization The protected diamine is then subjected to an annulation protocol, followed by deprotection which leads to the cyclization to form the piperazine ring.[3]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

cluster_route1 Route 1: Asymmetric Hydrogenation Pyrazinecarboxylate Pyrazinecarboxylate Ester Hydrogenation Asymmetric Hydrogenation Pyrazinecarboxylate->Hydrogenation PiperazineEster Piperazine-2-carboxylate Ester Hydrogenation->PiperazineEster Hydrolysis Hydrolysis PiperazineEster->Hydrolysis FinalProduct1 This compound (as salt) Hydrolysis->FinalProduct1

Caption: Workflow for the asymmetric hydrogenation route.

cluster_route2 Route 2: Cyclization via Diamine Diamine N,N'-Dibenzyl- ethane-1,2-diamine Cyclization Cyclization Diamine->Cyclization Dibromopropionate 2,3-Dibromopropionic acid methyl ester Dibromopropionate->Cyclization FinalProduct2 Protected Piperazine-2- carboxylate Methyl Ester Cyclization->FinalProduct2

Caption: Workflow for the cyclization via diamine route.

cluster_route3 Route 3: Reductive Amination & Cyclization AminoAcid Amino Acid BetaKetoester β-Ketoester AminoAcid->BetaKetoester ReductiveAmination Reductive Amination BetaKetoester->ReductiveAmination DiamineIntermediate 1,4-Diamine ReductiveAmination->DiamineIntermediate Annulation Annulation & Cyclization DiamineIntermediate->Annulation FinalProduct3 Substituted Piperazine-2- acetic acid ester Annulation->FinalProduct3

Caption: Workflow for the reductive amination and cyclization route.

References

A Comparative Guide to the In Vitro Efficacy of Ethyl Piperazine-2-carboxylate Scaffolds and Other Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold is a pivotal decision in modern drug discovery, profoundly influencing a candidate's pharmacological and pharmacokinetic profile. Among the privileged structures in medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. This guide provides an objective, data-driven comparison of the in vitro efficacy of derivatives based on the ethyl piperazine-2-carboxylate scaffold against other prominent heterocyclic systems, including piperidine, morpholine, and pyrrolidine. The comparative analysis focuses on two key therapeutic areas: oncology and neurodegenerative disorders, specifically targeting cancer cell cytotoxicity and cholinesterase inhibition.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro biological activities of various derivatives of piperazine-2-carboxylate and other heterocyclic scaffolds. It is important to note that direct comparisons of absolute inhibitory values (IC50, GI50, Ki) across different studies should be approached with caution due to variations in experimental conditions, cell lines, and enzyme sources. However, these tables provide a valuable overview of the potential of each scaffold in different therapeutic contexts.

Anticancer Cytotoxicity

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives and Other Heterocyclic Scaffolds

Scaffold TypeDerivativeCancer Cell LineActivity (µM)Reference
Piperazine Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI50: 1.00[1]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)GI50: 1.35[1]
4-(benzo[2][3]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast)IC50: 11.3[4]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamide (C-4)HCT-116 (Colon)IC50: 11.33[5]
Piperidine 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine786-0 (Renal)GI50: 0.4 (µg/mL)[6]
Morpholine Morpholine substituted quinazoline (AK-10)MCF-7 (Breast)IC50: 3.15[7]
Morpholine-benzimidazole-oxadiazole (5h)HT-29 (Colon)IC50: 3.103[3]
Pyrrolidine 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivativePPC-1 (Prostate)EC50: 2.5[8]
Pyrrolidone derivative with 5-nitrothien-2-yl fragmentA549 (Lung)Cell Viability Reduction to ~27.5% at 100 µM[2][9]
Cholinesterase Inhibition

Table 2: In Vitro Cholinesterase Inhibitory Activity of Piperazine Derivatives and Other Heterocyclic Scaffolds

Scaffold TypeDerivativeEnzymeActivity (µM)Reference
Piperazine-2-Carboxylic Acid 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChEKi: 10.18[10]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChEKi: 0.0016[10]
Piperazine (General) 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)AChEIC50: 0.91[8][11]
Piperidine 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21)AChEIC50: 0.00056[12]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)AChEIC50: 0.39[11][13]
Morpholine Morpholine-Bearing Quinoline (11g)AChEIC50: 1.94[14][15]
Pyrrolidine Dispiro pyrrolidine derivative (7b)BChEIC50: 12.78[16]
Pyrrolidine-based hybrid (6b)AChEKi: 0.043[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro assays cited in this guide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for cholinesterase inhibitors.[18][19]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
  • Substrate Stock Solution: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) prepared in deionized water.
  • Ellman's Reagent (DTNB) Stock Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) prepared in assay buffer.
  • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum) prepared in assay buffer containing 0.1% BSA.
  • Test Compound Solutions: Compounds are dissolved in DMSO and then serially diluted with the assay buffer to the desired concentrations.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the test compound solution to the wells.
  • Add 50 µL of the reaction mixture containing the substrate (ATCI or BTCI) and DTNB.
  • Pre-incubate the plate at room temperature for 10-15 minutes.
  • Initiate the reaction by adding 10 µL of the enzyme solution (AChE or BChE).
  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-60 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).
  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][20]

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution.
  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS.

2. Assay Procedure (96-well plate format):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • IC50 or GI50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these scaffolds and a typical experimental workflow.

Signaling Pathways in Cancer

Many piperazine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[9][15]

anticancer_pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Src Src Kinase RTK->Src AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Src->Proliferation ABL BCR-ABL ABL->Proliferation Piperazine Piperazine Derivatives Piperazine->PI3K Piperazine->Src Piperazine->ABL

Caption: Key oncogenic signaling pathways inhibited by piperazine derivatives.

Cholinergic Neurotransmission and Inhibition

Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

cholinergic_pathway Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles SynapticCleft Synaptic Cleft ACh_vesicle->SynapticCleft ACh Release AChR ACh Receptors SynapticCleft->AChR Binding AChE AChE / BChE SynapticCleft->AChE ACh Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor Cholinesterase Inhibitor (e.g., Piperazine derivative) Inhibitor->AChE

Caption: Mechanism of cholinesterase inhibitors in the synaptic cleft.

Experimental Workflow for In Vitro Efficacy Assessment

A standardized workflow ensures the systematic evaluation of novel compounds.

experimental_workflow start Compound Synthesis & Characterization stock Preparation of Stock Solutions start->stock invitro In Vitro Screening stock->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Cholinesterase) invitro->enzyme data_analysis Data Analysis (IC50 / GI50 / Ki Determination) cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

References

Stability of Piperazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of piperazine derivatives is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. This guide provides a comparative analysis of the stability of various piperazine derivatives under different stress conditions, supported by experimental data and detailed methodologies.

The piperazine ring, a common scaffold in many pharmaceuticals, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The rate and extent of degradation are highly dependent on the nature of the substituents on the piperazine core and the environmental conditions.

Comparative Stability Data

Forced degradation studies are essential for elucidating the intrinsic stability of drug molecules and identifying potential degradation products.[1] The following tables summarize quantitative data from various studies on the stability of piperazine and its derivatives under hydrolytic, oxidative, and thermal stress conditions.

Hydrolytic Stability

The stability of piperazine derivatives is often pH-dependent.[2] The basic nature of the piperazine ring can influence its susceptibility to hydrolysis.

Table 1: Hydrolytic Degradation of Piperazine-2,5-dione

pHTemperature (°C)Rate Constant (s⁻¹)Reference
1.0371.2 x 10⁻⁵[3]
7.4373.0 x 10⁻⁷[3]
10.0378.0 x 10⁻⁶[3]

This data indicates that the hydrolysis of piperazine-2,5-dione is slowest at neutral pH and increases in both acidic and basic conditions.

Oxidative Stability

Oxidation is a significant degradation pathway for many pharmaceuticals, and piperazine derivatives are no exception.[4] The nitrogen atoms in the piperazine ring are susceptible to oxidation, often forming N-oxides.[4]

Table 2: Oxidative Degradation of Piperazine (PZ) in Different Solutions

SolutionConditionDegradation OrderKey Degradation ProductsReference
Aqueous KOHOxidativeKOH enhanced oxidationEthylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), formate, acetate, oxalate[5]
Aqueous K₂CO₃OxidativeK₂CO₃ inhibited oxidationEDA, OPZ, FPZ, formate, acetate, oxalate[5]
Aqueous SolutionMetal-catalyzed (Fe²⁺, Cu²⁺)-Ethylenediamine, carboxylate ions, amides[6]

These studies highlight that the oxidative degradation of piperazine is influenced by the composition of the solution, with alkaline conditions in the presence of KOH accelerating degradation, while carbonate buffers can have a protective effect. Metal ions can also catalyze oxidation.[5][6]

Thermal Stability

Thermal degradation can occur during manufacturing, storage, and transport of drug products. Piperazine has been reported to be resistant to thermal degradation at temperatures up to 150°C.[7]

Table 3: Thermal Degradation of Aqueous Piperazine (PZ)

Piperazine Concentration (m)Temperature (°C)CO₂ Loading (mol CO₂/mol alkalinity)First-Order Rate Constant (k₁) (s⁻¹)Reference
81500.36.12 x 10⁻⁹[6]
5% wt145-2.24 x 10⁻⁹[8]
5% wt160-1.09 x 10⁻⁸[8]
5% wt175-2.27 x 10⁻⁷[8]

The rate of thermal degradation of piperazine is first-order and increases with temperature.[6][8] Key thermal degradation products include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[6][9]

Comparative Stability of Synthetic Piperazines in Human Whole Blood

A study on the stability of eight synthetic piperazines in human whole blood under various storage conditions revealed significant differences between subclasses.[10]

Table 4: Stability of Synthetic Piperazines in Human Whole Blood after 12 Months

CompoundClass% Remaining at -20°C% Remaining at 4°C% Remaining at ~20°CReference
1-(4-methylbenzyl)-piperazine (MBZP)Benzyl piperazine>70%>70%>70%[10]
1-(4-methoxyphenyl)-piperazine (MeOPP)Phenyl piperazineDetectedNot Detected (after 6 months)Not Detected (after 6 months)[10]

This study concluded that benzyl piperazines were more stable than phenyl piperazines under all storage conditions. Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds.[10]

Experimental Protocols

Accurate assessment of the stability of piperazine derivatives relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these studies.

General Protocol for Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of stability-indicating methods.[1][11]

  • Preparation of Stock Solution: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an equal volume of 0.1 M to 1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Treat the drug solution with an equal volume of 0.1 M to 1 M NaOH. Heat at a specified temperature (e.g., 60-80°C) for a defined period.

    • Oxidative Degradation: Treat the drug solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the solid drug or a solution of the drug at a high temperature (e.g., 105°C) for a specified duration.

    • Photodegradation: Expose the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method with UV Detection

Since the piperazine nucleus lacks a strong chromophore, derivatization is often required for sensitive UV detection.[12] 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent.[12][13]

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[12]

  • Column: A C18 column is commonly used, but for some derivatives, C8, phenyl, or cyano columns may provide better selectivity.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape for basic compounds like piperazine derivatives.[2]

  • Derivatization Procedure (with NBD-Cl):

    • Prepare a solution of the piperazine derivative and a solution of NBD-Cl in a suitable solvent like acetonitrile.[12]

    • Mix the piperazine solution with an excess of the NBD-Cl solution.[12]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[12]

    • Cool the solution and dilute it with the mobile phase before injection into the HPLC system.[12]

  • Detection: The detection wavelength will depend on the UV spectrum of the derivatized product. For the NBD-Cl derivative, a wavelength of around 340 nm is typically used.[13]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for stability studies of piperazine derivatives.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 105°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If unknown peaks are observed Drug Piperazine Derivative (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation studies of piperazine derivatives.

HPLC_Method_Development_Workflow Start Start: Develop Stability-Indicating HPLC Method Derivatization Consider Derivatization (e.g., NBD-Cl for UV detection) Start->Derivatization Column Select Column (e.g., C18, C8, Phenyl) Derivatization->Column MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Column->MobilePhase Gradient Develop Gradient Elution if necessary MobilePhase->Gradient Inject Inject Stressed Samples Gradient->Inject Resolution Assess Resolution of Parent and Degradant Peaks Inject->Resolution Resolution->Column Inadequate End End: Validated Stability-Indicating Method Resolution->End Adequate

Caption: Workflow for developing a stability-indicating HPLC method.

References

Comparative Analysis of Cross-Reactivity in Ethyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl piperazine-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of neurologically active compounds. Its inherent structural features often lead to interactions with multiple G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide provides a comparative analysis of the cross-reactivity profiles of various compounds based on this privileged structure, supported by experimental data and detailed protocols to aid in the design of more selective therapeutic agents.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) of representative piperazine-2-carboxylate and related arylpiperazine derivatives for key CNS targets, including dopamine, serotonin, and sigma receptors, as well as cholinesterases. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors

Compound IDLinker & Modifications5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D3 vs. D2 Selectivity
Compound A 4-phenylpiperazine with C4 alkyl chain and terminal benzamide23.939.4>100096Low
Compound B 4-(2-methoxyphenyl)piperazine with C4 alkyl chain and terminal benzamide41.53153001.4~214
Compound C 4-(2,3-dichlorophenyl)piperazine with C4 alkyl chain and terminal fluorenylcarboxamide--901.464
Compound D 4-(thiophen-3-yl)phenylpiperazine with C2 ethyl chain--6961.4~497

Data compiled from multiple sources; experimental conditions may vary.

Table 2: Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives against Cholinesterases

Compound IDSubstituents on Piperazine NitrogensAChE (Ki, µM)BChE (Ki, nM)BChE vs. AChE Selectivity
Derivative 1 1,4-bis(4-chlorobenzyl)10.18-AChE Selective
Derivative 2 1,4-bis(2-chlorobenzyl), hydroxamic acid at C2-1.6Highly BChE Selective
Donepezil (Reference Drug)-12,500-
Tacrine (Reference Drug)-17.3-

Data adapted from a study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound affinity and selectivity. Below are standard protocols for key assays used to determine the cross-reactivity profiles of novel chemical entities.

Radioligand Binding Assay for GPCRs

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., D2, 5-HT1A)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2)

  • Test compounds (this compound derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd value), and the test compound at various concentrations.

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to a specific GPCR upon agonist stimulation, providing insights into the compound's efficacy (agonist, partial agonist, or antagonist).

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, pre-incubate the cell membranes with the test compound (and GDP to ensure G proteins are in their inactive state) in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Detection (SPA method): If using SPA beads, add them to the wells. The beads will bind to the membranes, and only the [³⁵S]GTPγS bound to the Gα subunit in close proximity to the bead will generate a detectable signal.

  • Termination and Detection (Filtration method): Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. This will generate a dose-response curve from which the EC50 (potency) and Emax (efficacy) can be determined for agonists. For antagonists, their ability to inhibit the response of a known agonist is measured.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades of the receptors that these compounds interact with is critical for predicting their functional outcomes. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for cross-reactivity screening.

G Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go Agonist Binding Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Phosphorylation AC Adenylyl Cyclase Gi_Go->AC Inhibition K_channel GIRK Channel (K+ Efflux) Gi_Go->K_channel Activation Ca_channel Voltage-Gated Ca2+ Channel Gi_Go->Ca_channel Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response ERK ERK Pathway Beta_Arrestin->ERK Akt_GSK3 Akt/GSK3 Pathway Beta_Arrestin->Akt_GSK3 ERK->Cellular_Response Akt_GSK3->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response G Serotonin 5-HT1A Receptor Signaling Pathway HT1A_R 5-HT1A Receptor Gi_Go Gi/o Protein HT1A_R->Gi_Go Agonist Binding ERK_MAPK ERK/MAPK Pathway HT1A_R->ERK_MAPK G-protein independent AC Adenylyl Cyclase Gi_Go->AC Inhibition G_beta_gamma Gβγ Subunit Gi_Go->G_beta_gamma Dissociation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GIRK GIRK Channel (K+ Efflux) G_beta_gamma->GIRK Activation PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt Neuronal_Response Hyperpolarization & Decreased Firing GIRK->Neuronal_Response Trophic_Effects Neuronal Survival & Plasticity PI3K_Akt->Trophic_Effects ERK_MAPK->Trophic_Effects G Sigma-1 Receptor Signaling Modulation Sigma1R Sigma-1 Receptor (ER Chaperone) BiP BiP Sigma1R->BiP Association (Inactive) Sigma1R->BiP Dissociation Translocation Translocation to Plasma Membrane Sigma1R->Translocation Ligand Ligand (e.g., Piperazine Derivative) Ligand->Sigma1R Ion_Channels Ion Channels (K+, Ca2+, Na+) Translocation->Ion_Channels Modulation GPCRs GPCRs (e.g., Dopamine, Opioid) Translocation->GPCRs Modulation Kinases Kinases (e.g., PKC) Translocation->Kinases Modulation Cellular_Functions Modulation of: - Neuronal Excitability - Calcium Homeostasis - Cell Survival Ion_Channels->Cellular_Functions GPCRs->Cellular_Functions Kinases->Cellular_Functions G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Functional Characterization Compound_Library This compound Derivative Library Primary_Assay Radioligand Binding Assay (Primary Target) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with high affinity for primary target) Primary_Assay->Hit_Identification Secondary_Assay Radioligand Binding Assays (Off-Target Panel) Hit_Identification->Secondary_Assay Advance Hits Selectivity_Panel Panel of Off-Targets (e.g., D1, D4, 5-HT2C, α1, H1, Sigma-1) Selectivity_Panel->Secondary_Assay Selectivity_Profile Determine Selectivity Profile (Ki ratios) Secondary_Assay->Selectivity_Profile Functional_Assay Functional Assays (e.g., GTPγS, Calcium Flux) Selectivity_Profile->Functional_Assay Characterize Selective Hits Efficacy_Determination Determine Efficacy (Agonist, Antagonist, Inverse Agonist) Functional_Assay->Efficacy_Determination

References

Safety Operating Guide

Proper Disposal of Ethyl Piperazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl Piperazine-2-carboxylate, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] If on skin, wash with plenty of water.[1]

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations. The following steps provide a general operational workflow for compliant disposal.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for "this compound and related contaminated materials."

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Use a chemically compatible and sealable container for collecting the waste.

    • Ensure the container is in good condition and free from leaks or damage.

  • Collection of Waste :

    • Carefully transfer any unused this compound into the designated waste container.

    • Include any materials contaminated with the compound, such as absorbent pads, weighing papers, and disposable PPE.

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Final Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and treatment.

    • The final disposal method must be in accordance with all applicable laws and regulations, which typically involves incineration at a permitted hazardous waste facility.[1]

The overarching principle for disposal is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Contaminated This compound identify Step 1: Identify and Segregate Waste start->identify containerize Step 2: Use a Labeled, Compatible Waste Container identify->containerize collect Step 3: Collect Chemical and Contaminated Materials containerize->collect store Step 4: Store Securely in Designated Waste Area collect->store contact_ehs Step 5: Contact EHS or Licensed Disposal Vendor store->contact_ehs transport Transport to a Permitted Treatment Facility contact_ehs->transport dispose Final Disposal (e.g., Incineration) transport->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.